Technical Documentation Center

piperidin-1-yl(1H-pyrazol-4-yl)methanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: piperidin-1-yl(1H-pyrazol-4-yl)methanone
  • CAS: 1155960-77-2

Core Science & Biosynthesis

Foundational

Structure Elucidation of (Piperidin-1-yl)(1H-pyrazol-4-yl)methanone: A Comprehensive Analytical Guide

Executive Summary & Synthetic Context (Piperidin-1-yl)(1H-pyrazol-4-yl)methanone (CAS: 1155960-77-2) is a highly versatile pharmacophore utilized in modern drug discovery[1]. The 1H-pyrazole core offers unique hydrogen-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Context

(Piperidin-1-yl)(1H-pyrazol-4-yl)methanone (CAS: 1155960-77-2) is a highly versatile pharmacophore utilized in modern drug discovery[1]. The 1H-pyrazole core offers unique hydrogen-bond donating and accepting capabilities, while the piperidine ring provides a rigid structural vector and tunable lipophilicity. Accurate structural elucidation of this scaffold is critical for hit-to-lead optimization and quality control in synthetic libraries.

Understanding the synthetic origin of a molecule is the first step in structural elucidation, as it dictates the expected impurity profile. This compound is typically synthesized via an amide coupling between 1H-pyrazole-4-carboxylic acid and piperidine[2]. Causality of Reagent Choice: Coupling agents such as HATU in the presence of a non-nucleophilic base (e.g., DIPEA) are preferred for this transformation. HATU drives the rapid formation of an active highly-reactive ester intermediate, ensuring high yields of the tertiary amide while suppressing the formation of unreactive byproducts[3].

This whitepaper outlines a comprehensive, self-validating analytical workflow for the structural confirmation of this molecule, focusing on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Analysis

HRMS provides the exact mass and isotopic pattern necessary to confirm the molecular formula (C9H13N3O).

Ionization & Exact Mass: Electrospray Ionization in positive mode (ESI+) is highly effective due to the basicity of the pyrazole nitrogens. The theoretical exact mass of the protonated molecule [M+H]+ is 180.1131 Da. A measured mass within a < 5 ppm mass error validates the elemental composition.

Fragmentation (MS/MS) Causality: Collision-induced dissociation (CID) reveals the molecular connectivity. The lowest-energy cleavage pathway occurs at the tertiary amide bond. The loss of the piperidine ring as a neutral fragment (85 Da) yields a highly stable pyrazolium acyl cation at m/z 95.02. Subsequent loss of carbon monoxide (28 Da) yields the pyrazolium cation at m/z 69.04.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 180.11 F1 Acylium Cation m/z 95.02 M->F1 Amide Cleavage NL Neutral Loss Piperidine (85 Da) M->NL -C5H11N F2 Pyrazole Cation m/z 69.04 F1->F2 -CO CO Neutral Loss CO (28 Da) F1->CO -CO

MS/MS Fragmentation Pathway of (Piperidin-1-yl)(1H-pyrazol-4-yl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for mapping atom-to-atom connectivity. The choice of solvent is critical: DMSO- d6​ is selected over CDCl 3​ because its strong hydrogen-bond accepting nature disrupts intermolecular pyrazole aggregation, sharpening the signals, and it slows the chemical exchange of the pyrazole N-H proton, allowing it to be observed[4].

1H NMR Dynamics & Causality
  • Pyrazole Core: The 1H-pyrazole ring undergoes rapid annular tautomerism (prototropic exchange between N1 and N2) at room temperature[5]. Consequently, H-3 and H-5 are chemically equivalent on the NMR timescale, appearing as a distinct 2H broad singlet around δ 8.05 ppm.

  • Amide Bond Dynamics: The amide C-N bond possesses partial double-bond character, leading to restricted rotation. This causes the equatorial and axial protons of the piperidine ring, as well as the syn/anti CH 2​ groups (H-2' and H-6'), to experience different magnetic environments. At 298 K, this manifests as broadened multiplets for the N-CH 2​ protons at δ 3.55-3.65 ppm[6].

2D NMR (HMBC) Connectivity

Heteronuclear Multiple Bond Correlation (HMBC) provides the critical self-validating step by proving the linkage between the pyrazole and piperidine rings. A 3JCH​ cross-peak between the piperidine H-2'/6' protons and the carbonyl carbon ( δ ~162.5), combined with a 3JCH​ cross-peak from the pyrazole H-3/5 to the same carbonyl carbon, unequivocally confirms the regional connectivity.

HMBC_Connectivity H_Pip Piperidine H-2'/6' (δ 3.60) C_CO Carbonyl C=O (δ 162.5) H_Pip->C_CO 3J HMBC H_Pyr Pyrazole H-3/5 (δ 8.05) H_Pyr->C_CO 3J HMBC C_Pyr4 Pyrazole C-4 (δ 115.2) H_Pyr->C_Pyr4 2J HMBC C_Pyr35 Pyrazole C-3/5 (δ 134.1) H_Pyr->C_Pyr35 2J/3J HMBC

Key 2D NMR HMBC correlations establishing the amide linkage and pyrazole core.

Quantitative Data Summary
Position1H Chemical Shift ( δ , ppm)Multiplicity ( J in Hz)Integration13C Chemical Shift ( δ , ppm)
N-H (Pyr) 13.05br s1H-
H-3 / H-5 (Pyr) 8.05br s2H134.1
C-4 (Pyr) ---115.2
C=O (Amide) ---162.5
H-2' / H-6' (Pip) 3.55 - 3.65br m4H45.8
H-3' / H-5' (Pip) 1.55 - 1.65m4H25.6
H-4' (Pip) 1.45 - 1.55m2H24.2

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following methodologies are designed as closed, self-validating systems.

LC-HRMS Methodology
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 to achieve a 10 µg/mL working solution.

  • System Validation (Blank & Standard): Inject a solvent blank to rule out column carryover. Inject a known standard (e.g., Caffeine, m/z 195.0876) to verify mass accuracy (< 5 ppm error) and ESI efficiency.

  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Causality: A shallow gradient of 5% to 95% Acetonitrile with 0.1% Formic acid is employed. Formic acid acts as a proton source to enhance ESI+ ionization efficiency, while the gradient ensures highly polar impurities elute early.

  • MS Acquisition: Operate the Q-TOF or Orbitrap in ESI+ mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350 °C. Acquire MS1 data from m/z 50-500.

  • MS/MS Acquisition: Apply a collision energy (CE) ramp of 15-30 eV using Nitrogen as the collision gas to generate the m/z 95.02 and 69.04 fragments.

NMR Spectroscopy Methodology
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a 5 mm precision NMR tube.

  • System Validation (Tuning & Matching): Lock the spectrometer to the deuterium frequency of DMSO. Automatically tune and match the probe to the exact impedance of the sample to maximize the signal-to-noise ratio.

  • 1D Acquisition: Acquire the 1 H spectrum at 400 MHz or higher. Use a relaxation delay (D1) of 2.0 seconds to ensure accurate integration. Acquire the 13 C spectrum with proton decoupling (CPD).

  • Self-Validation via Variable-Temperature (VT) NMR:

    • Causality: To validate that the peak broadening at δ 3.60 ppm is due to restricted rotation and not poor shimming or impurities, a VT-NMR experiment is conducted.

    • Action: Raise the probe temperature to 350 K. The increased kinetic energy overcomes the rotational barrier of the amide bond, causing the broad multiplets to coalesce into sharp, well-defined signals. This serves as an internal validation of the structural dynamics.

References

  • KTU ePubl. "SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS". Kaunas University of Technology.[Link]

  • PMC. "Synthesis, Structural Elucidation, and In Vitro Antitumor Activities of Some Pyrazolopyrimidines and Schiff Bases Derived from 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides". National Institutes of Health.[Link]

  • PMC. "Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives". National Institutes of Health.[Link]

  • ACS Publications. "Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators". Journal of Medicinal Chemistry.[Link]

  • ChemRxiv. "A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly".[Link]

  • ACS Publications. "Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor". Journal of Medicinal Chemistry.[Link]

Sources

Exploratory

Physical and chemical properties of piperidin-1-yl(1H-pyrazol-4-yl)methanone

An In-Depth Technical Guide to the Physicochemical Properties and Analysis of Piperidin-1-yl(1H-pyrazol-4-yl)methanone Executive Summary The conjugation of piperidine and pyrazole moieties through a carboxamide linker re...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties and Analysis of Piperidin-1-yl(1H-pyrazol-4-yl)methanone

Executive Summary

The conjugation of piperidine and pyrazole moieties through a carboxamide linker represents a significant scaffold in modern medicinal chemistry. Piperidine, a ubiquitous saturated heterocycle, is a constituent of numerous pharmaceuticals, valued for its ability to improve pharmacokinetic properties.[1][2] The pyrazole ring is a versatile pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] This guide provides a comprehensive technical overview of the core physical and chemical properties of piperidin-1-yl(1H-pyrazol-4-yl)methanone, a representative of this promising class of compounds.

This document serves as a foundational resource for researchers, offering insights into its molecular structure, predicted physicochemical parameters, a robust synthetic and purification strategy, and a suite of analytical protocols for comprehensive characterization. Furthermore, we delve into the compound's chemical reactivity and provide a validated workflow for assessing its metabolic stability, a critical parameter in drug development. The methodologies described herein are designed to be self-validating, providing scientists with the necessary tools to synthesize, purify, and analyze this molecule with confidence.

Introduction and Molecular Significance

The Piperidine and Pyrazole Scaffolds in Drug Discovery

The strategic combination of well-established pharmacophores is a cornerstone of modern drug design. The piperidine ring is a privileged structure, frequently incorporated to enhance solubility, modulate basicity, and provide vectors for further functionalization.[1][2] Its derivatives are found in over twenty classes of pharmaceuticals, ranging from analgesics to antipsychotics.[1]

Similarly, the pyrazole nucleus is a five-membered aromatic heterocycle that has garnered immense interest due to its diverse biological activities.[4] Its ability to participate in hydrogen bonding and engage with various biological targets has led to its inclusion in numerous approved drugs.[5] The amide linkage provides a conformationally constrained and stable bridge between these two key rings, making piperidinyl-pyrazole carboxamides a compelling scaffold for library synthesis and lead optimization campaigns.

Molecular Overview

Piperidin-1-yl(1H-pyrazol-4-yl)methanone consists of a piperidine ring N-acylated with a 1H-pyrazole-4-carboxylic acid moiety. The pyrazole ring contains two nitrogen atoms and an acidic N-H proton, while the piperidine ring provides a basic nitrogen center within its saturated framework. This combination of acidic and basic character, along with the polar amide group, dictates the molecule's physicochemical behavior.

Caption: Chemical structure of piperidin-1-yl(1H-pyrazol-4-yl)methanone.

Physicochemical Properties

Direct experimental data for this specific molecule is not widely published. Therefore, the following table summarizes its fundamental properties based on its chemical structure and computational predictions derived from analogous compounds.

PropertyValue / PredictionSource / Rationale
Molecular Formula C₉H₁₃N₃OStructural Analysis
Molecular Weight 179.22 g/mol Calculation from Formula[6]
Appearance Expected to be a white to off-white solidAnalogy to similar compounds[7]
Topological Polar Surface Area (TPSA) 48.99 ŲComputational Prediction[6]
Predicted LogP 1.03Computational Prediction[6]
Hydrogen Bond Donors 1 (Pyrazole N-H)Structural Analysis[6]
Hydrogen Bond Acceptors 2 (Carbonyl O, Pyrazole N)Structural Analysis[6]
Rotatable Bonds 1Structural Analysis[6]
Solubility and Stability
  • Solubility: The molecule possesses both polar (amide, pyrazole N-H) and non-polar (aliphatic piperidine ring) regions. It is expected to exhibit moderate solubility in polar organic solvents like methanol, ethanol, and DMSO, and limited solubility in water and non-polar solvents such as hexanes.

  • Stability: The compound is expected to be stable under standard laboratory conditions (ambient temperature, protected from light). The amide bond is the most chemically labile functional group, susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The piperidine and pyrazole rings are generally robust.

Synthesis and Purification

The most logical and efficient synthesis of piperidin-1-yl(1H-pyrazol-4-yl)methanone is via a standard amide coupling reaction. This approach is widely used for generating carboxamides due to its high efficiency and tolerance of various functional groups.[8][9]

Proposed Synthetic Route: Amide Coupling

The synthesis involves the coupling of commercially available 1H-pyrazole-4-carboxylic acid with piperidine . The carboxylic acid must first be activated to facilitate the nucleophilic attack by the secondary amine of piperidine. This can be achieved by converting the acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or by using standard peptide coupling agents.

Detailed Synthetic Protocol

Rationale: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is a common and effective method for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as a catalyst and suppresses side reactions, leading to a cleaner product and higher yield.

Materials:

  • 1H-pyrazole-4-carboxylic acid

  • Piperidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-pyrazole-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC (1.2 eq).

  • Solvent Addition: Add anhydrous DCM to dissolve the solids (approx. 0.1 M concentration).

  • Activation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the activated HOBt ester.

  • Amine Addition: In a separate flask, dissolve piperidine (1.1 eq) and DIPEA (2.0 eq) in a small amount of DCM. Add this solution dropwise to the activated acid mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

Purification Workflow

Rationale: An aqueous workup is necessary to remove the water-soluble coupling reagents and base. Subsequent column chromatography on silica gel provides the final, high-purity compound.

G start Crude Reaction Mixture concentrate Concentrate under Reduced Pressure start->concentrate dissolve Redissolve in Ethyl Acetate concentrate->dissolve wash_bicarb Wash with sat. NaHCO₃ (aq) dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄, Filter wash_brine->dry concentrate_final Concentrate to Crude Solid dry->concentrate_final chromatography Silica Gel Column Chromatography concentrate_final->chromatography pure_product Pure Product chromatography->pure_product

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information by mapping the carbon-hydrogen framework.

  • ¹H NMR: Expected chemical shifts (δ) in CDCl₃:

    • ~8.0-8.2 ppm (singlet, 2H): Protons on the pyrazole ring (C3-H and C5-H).

    • ~3.7 ppm (broad multiplet, 4H): Piperidine protons adjacent to the nitrogen (C2-H and C6-H). The signal may be split into two distinct multiplets due to restricted rotation around the amide bond.

    • ~1.6-1.7 ppm (broad multiplet, 6H): Remaining piperidine protons (C3-H, C4-H, C5-H).[10]

    • A very broad singlet for the pyrazole N-H proton may be observed, often in the 10-13 ppm range, or it may exchange and not be visible.

  • ¹³C NMR: Expected chemical shifts (δ) in CDCl₃:

    • ~160-165 ppm: Carbonyl carbon (C=O).

    • ~130-140 ppm: Pyrazole ring carbons.

    • ~45 ppm: Piperidine carbons adjacent to nitrogen.

    • ~25-27 ppm: Remaining piperidine carbons.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

  • Technique: Electrospray Ionization (ESI) in positive mode is recommended.

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 180.22.

  • Key Fragments: Common fragmentation pathways would include the cleavage of the amide bond, leading to fragments corresponding to the protonated piperidine ring and the pyrazole-carbonyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to confirm the presence of key functional groups.

  • ~3200-3400 cm⁻¹ (broad): N-H stretch of the pyrazole ring.

  • ~2850-2950 cm⁻¹ (sharp): C-H stretches of the aliphatic piperidine ring.

  • ~1630-1660 cm⁻¹ (strong, sharp): C=O stretch of the tertiary amide. This is a highly characteristic peak.[7]

Reactivity and Metabolic Considerations

Chemical Reactivity

The molecule has two primary sites of reactivity:

  • Pyrazole Ring: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or other substitutions at the N1 position.

  • Amide Bond: As previously mentioned, this bond can be hydrolyzed under harsh conditions. It is generally stable to most other synthetic transformations.

Metabolic Stability Assessment

Understanding a compound's metabolic stability is crucial in early-stage drug discovery. A common and effective method is the in vitro microsomal stability assay, which measures the rate of metabolism by liver enzymes.[11]

Rationale: This assay simulates Phase I metabolism by exposing the compound to human liver microsomes, which are rich in cytochrome P450 enzymes. By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance and predict its hepatic clearance in vivo.[11]

G cluster_0 Preparation cluster_1 Incubation (37°C) cluster_2 Analysis prep_compound Prepare Stock Solution of Test Compound (in DMSO) initiate Initiate Reaction: Add Compound & NADPH prep_compound->initiate prep_microsomes Prepare Microsome Suspension (0.5 mg/mL in Buffer) pre_warm Pre-warm Microsome Suspension prep_microsomes->pre_warm prep_nadph Prepare NADPH Cofactor Solution prep_nadph->initiate pre_warm->initiate time_points Aliquot & Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with Acetonitrile initiate->time_points centrifuge Centrifuge to Pellet Protein time_points->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, Half-life (t½), and Intrinsic Clearance (CLint) analyze->calculate result Metabolic Stability Profile calculate->result

Caption: Experimental workflow for an in vitro microsomal stability assay.

Detailed Protocol: Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of piperidin-1-yl(1H-pyrazol-4-yl)methanone in DMSO.

    • Prepare a working solution of human liver microsomes at a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of NADPH regenerating system in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension to 37°C in a water bath for 5 minutes.

    • Initiate the reaction by adding the test compound (to a final concentration of 1 µM) and the NADPH solution.

    • Incubate the mixture at 37°C.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½). From this, the intrinsic clearance (CLint) can be determined. A longer half-life indicates greater metabolic stability.[11]

Conclusion

Piperidin-1-yl(1H-pyrazol-4-yl)methanone is a structurally intriguing molecule that combines two pharmacologically significant heterocycles. While direct experimental data is limited, this guide has established a comprehensive profile of its expected physicochemical properties, a reliable synthetic route, and a robust framework for its analytical characterization and metabolic evaluation. The protocols and insights provided herein are designed to empower researchers in drug discovery and medicinal chemistry to confidently synthesize, purify, and study this compound and its derivatives, paving the way for the exploration of their therapeutic potential.

References

  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. (n.d.). Library of Science.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). International Journal of Novel Research and Development (IJNRD).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). KTU ePubl.
  • Piperidin-4-yl(pyrrolidin-1-yl)methanone. (n.d.). PubChem.
  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. (n.d.). PMC.
  • A Comparative Analysis of the Metabolic Stability of Adamantan-1-yl-piperidin-1-yl-methanone and Its Analogs. (n.d.). Benchchem.
  • piperidin-1-yl-thiophen-2-ylmethanone. (n.d.). ChemSynthesis.
  • 4-(1H-Pyrazol-1-yl)piperidine. (n.d.). PubChem.
  • Piperidin-1-yl(1H-pyrazol-3-yl)methanone. (n.d.). ChemScene.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chem Rev Lett.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015, March 9). MDPI.
  • Pharmacological properties of natural piperidine derivatives. (n.d.). ResearchGate.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research (JOCPR).
  • Piperidin-1-yl(1H-pyrazol-4-yl)methanone 1g. (n.d.). Dana Bioscience.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024, February 9). Journal of Agricultural and Food Chemistry.
  • Piperidine(110-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021, June 29). MDPI.

Sources

Foundational

The Biological Potential of Piperidine-Pyrazole Derivatives: A Technical Guide for Drug Discovery

Structural Rationale: The Power of Privileged Scaffolds In modern medicinal chemistry, the fusion of piperidine and pyrazole rings represents a highly strategic approach to drug design. To understand the biological poten...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale: The Power of Privileged Scaffolds

In modern medicinal chemistry, the fusion of piperidine and pyrazole rings represents a highly strategic approach to drug design. To understand the biological potential of these derivatives, we must first examine the causality behind their structural synergy:

  • Piperidine (The Solubilizer & Spatial Navigator): As a saturated six-membered nitrogen heterocycle, piperidine significantly increases the fraction of sp3-hybridized carbons ( Fsp3​ ) within a molecule. High Fsp3​ is causally linked to improved aqueous solubility, reduced off-target toxicity, and superior pharmacokinetic profiles. It prevents the "flat-molecule" stacking that often leads to poor bioavailability and aggregation. Furthermore, its basic nitrogen (pKa ~10) allows for facile salt formation.

  • Pyrazole (The Anchor): Pyrazole is a five-membered aromatic heterocycle that provides a rigid, planar geometry. Its adjacent nitrogen atoms act as a bidentate hydrogen-bonding system (one H-bond donor, one H-bond acceptor). This makes it an ideal bioisostere for amides and phenols, capable of anchoring the molecule deeply within enzymatic active sites.

When hybridized, the piperidine-pyrazole scaffold offers a perfect balance of three-dimensional flexibility and targeted, rigid pharmacophore presentation.

Oncology Applications: Kinase and Epigenetic Modulation

In oncology, this hybrid scaffold has shown exceptional promise, particularly as a kinase inhibitor. The pyrazole moiety frequently mimics the adenine ring of ATP, anchoring the molecule within the highly conserved kinase hinge region via precise hydrogen bonds. Meanwhile, the piperidine ring is directed toward the solvent-exposed region or the ribose-binding pocket, enhancing both binding affinity and systemic solubility.

Recent structural investigations have demonstrated the efficacy of s-triazine derivatives incorporating pyrazole and piperidine moieties against the EGFR/PI3K/AKT/mTOR signaling cascade 1. Specific hybrids have exhibited IC50​ values as low as 2.93 μM in MCF-7 breast cancer cell lines by effectively blocking EGFR-tyrosine kinase activity 2.

Furthermore, machine-learning-enabled virtual screening has identified piperidine-pyrazole derivatives as potent inhibitors of Lysine-Specific Histone Demethylase 1 (LSD1), an epigenetic enzyme implicated in various malignancies 3. The basic piperidine nitrogen forms a critical salt bridge with Asp555 in the LSD1 catalytic cleft, explaining the strong inhibitory causality.

Pathway L Ligand (EGF) EGFR EGFR (Kinase Domain) L->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Piperidine-Pyrazole Derivative Inhibitor->EGFR Inhibits Inhibitor->PI3K

Fig 1: Inhibition of the EGFR/PI3K/AKT/mTOR signaling cascade by piperidine-pyrazole derivatives.

Infectious Disease: Overcoming Antimicrobial & Antiviral Resistance

Beyond oncology, the scaffold is a potent weapon against infectious diseases. In the fight against multi-drug resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, pyrazole-piperidine urea derivatives act as potent DNA gyrase inhibitors 4. The urea linker provides the necessary flexibility, allowing the pyrazole to coordinate precisely with the bacterial enzyme's DNA-binding site.

In virology, pyrazole-piperidine hybrids have demonstrated dual-action anti-HIV activity. They inhibit both HIV-1 Reverse Transcriptase (RT) and viral entry via CCR5 and CXCR4 co-receptors, with IC50​ values in the sub-micromolar range 5. Additionally, novel pyrazole-isoxazole derivatives have shown remarkable synergistic antifungal activity when combined with voriconazole against azole-resistant Candida albicans6.

Quantitative Data Summary
Compound Class / HybridPrimary TargetBiological Activity ( IC50​ / MIC)Reference
s-Triazine-Pyrazole-PiperidineEGFR (MCF-7 cells) IC50​ = 2.93 - 8.65 μM[2]
Pyrazole-Piperidine UreaDNA Gyrase (MRSA)MIC = 0.15 - 1.0 μg/mL[4]
Pyrazole-Isoxazole (SL38)C. albicans (Synergy)MIC = 1.56 μg/mL (w/ VRC)[6]
Pyrazole-PiperidineHIV-1 RT / CCR5 IC50​ = 0.8 - 9.0 μM[5]
TCP-Piperidine-PyrazoleLSD1 (Epigenetics)Sub-micromolar[3]

Validated Methodologies & Experimental Workflows

To translate these structural concepts into viable drug candidates, rigorous, self-validating experimental protocols are required.

Workflow Syn Chemical Synthesis (MW-Assisted) Pur Purification & Char. (HPLC, NMR, MS) Syn->Pur Bio In Vitro Screening (Kinase/MIC Assays) Pur->Bio Tox Cytotoxicity Profiling (Mammalian Cells) Bio->Tox Lead Lead Optimization (SAR Analysis) Tox->Lead Lead->Syn Iterative Refinement

Fig 2: Iterative experimental workflow for the synthesis and screening of novel derivatives.

Protocol A: Microwave-Assisted Green Synthesis of Piperidine-Pyrazole Hybrids

Causality & Validation: Traditional thermal heating often leads to degradation of the pyrazole core before sterically hindered substitutions can occur. Microwave irradiation provides uniform energy transfer, overcoming activation barriers rapidly. PEG-600 is utilized as an eco-friendly solvent; its high dielectric constant strongly absorbs microwave energy, translating it into rapid, uniform heating while preventing solvent evaporation 7. This protocol is self-validating through real-time internal temperature monitoring and TLC conversion tracking.

  • Preparation: Dissolve 1.0 equivalent of the halogenated pyrazole precursor and 1.2 equivalents of the piperidine derivative in 5 mL of PEG-600 in a microwave-safe quartz vessel.

  • Catalysis: Add a catalytic amount of triethylamine (TEA) to neutralize the generated hydrogen halide, driving the reaction forward.

  • Irradiation: Irradiate the mixture in a dedicated microwave synthesizer at 150W (80°C) for 15 minutes.

  • Quenching & Purification: Cool the mixture to room temperature and pour it into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure hybrid.

Protocol B: Self-Validating In Vitro Kinase Inhibition Assay (ADP-Glo)

Causality & Validation: To ensure trustworthiness, this protocol is designed as a self-validating system. The inclusion of a no-enzyme control establishes the baseline luminescence (100% ATP remaining), while the vehicle control (1% DMSO) establishes maximum enzyme activity. The assay's robustness is mathematically validated by calculating the Z'-factor; a Z'-factor > 0.5 confirms that the assay window is sufficient to distinguish true hits from assay noise.

  • Enzyme Reaction: In a 384-well plate, incubate 5 μL of recombinant EGFR kinase with its specific peptide substrate, ATP (at its Km​ value), and serial dilutions of the piperidine-pyrazole derivative (0.1 nM to 10 μM). Include Erlotinib as a positive control.

  • Incubation: Incubate at room temperature for 60 minutes to allow for substrate phosphorylation and ATP depletion.

  • ADP Depletion: Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unreacted ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 μL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction.

  • Readout: Measure luminescence using a microplate reader. Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Conclusion

The piperidine-pyrazole scaffold is not merely a combination of two heterocycles; it is a rationally designed pharmacophore that leverages the spatial advantages of sp3-rich piperidines and the precise hydrogen-bonding capabilities of planar pyrazoles. Whether targeting the ATP-binding clefts of oncogenic kinases, the catalytic domains of epigenetic modifiers, or the DNA gyrase of resistant bacteria, these derivatives offer a highly tunable, biologically potent platform for next-generation drug discovery.

References

  • Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties Source: MDPI Crystals URL: 1

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades Source: ACS Omega URL: 2

  • Machine-Learning-Enabled Virtual Screening for Inhibitors of Lysine-Specific Histone Demethylase 1 Source: MDPI URL: 3

  • Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis Source: PMC / RSC Advances URL:4

  • The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity Source: University of Pretoria URL: 5

  • A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain Source: PMC / Journal of Medicinal Chemistry URL: 6

  • Microwave assisted efficient synthesis of diphenyl substituted pyrazoles using PEG-600 as solvent - A green approach Source: PubMed / Ecotoxicology and Environmental Safety URL: 7

Sources

Exploratory

Spectroscopic and Synthetic Elucidation of Piperidin-1-yl(1H-pyrazol-4-yl)methanone: A Technical Guide for Medicinal Chemists

Abstract This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of the novel compound, piperidin-1-yl(1H-pyrazol-4-yl)methanone. This molecule merges two pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of the novel compound, piperidin-1-yl(1H-pyrazol-4-yl)methanone. This molecule merges two pharmacologically significant scaffolds: the piperidine ring, a cornerstone in numerous CNS-active and other therapeutic agents, and the pyrazole moiety, a versatile heterocycle known for a wide spectrum of biological activities. This document is intended for researchers and professionals in drug discovery and medicinal chemistry, offering a robust synthetic protocol and an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, substantiated by data from closely related analogues.

Introduction and Rationale

The strategic combination of well-established pharmacophores into a single molecular entity is a proven strategy in the quest for novel therapeutic agents with enhanced potency, selectivity, or improved pharmacokinetic profiles. Piperidin-1-yl(1H-pyrazol-4-yl)methanone is a quintessential example of this approach. The piperidine motif is a prevalent feature in a vast number of approved drugs, valued for its ability to impart favorable properties such as water solubility and to serve as a versatile scaffold for introducing diverse substituents to probe structure-activity relationships (SAR). Concurrently, the pyrazole ring system is a key component in a multitude of compounds exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

The amide linkage between the 4-position of the pyrazole ring and the piperidine nitrogen offers a chemically stable and synthetically accessible connection. The resulting compound is a valuable building block for further chemical elaboration and a candidate for biological screening in its own right. This guide provides the foundational chemical knowledge required to synthesize and unequivocally characterize this promising heterocyclic compound.

Synthetic Protocol: Amide Coupling of 1H-Pyrazole-4-Carboxylic Acid and Piperidine

The most direct and widely adopted method for the synthesis of pyrazole carboxamides is the coupling of a pyrazole carboxylic acid with a suitable amine.[1] This can be achieved through the activation of the carboxylic acid, for instance, by converting it to an acid chloride, followed by reaction with the amine. This two-step, one-pot procedure is reliable and generally provides high yields.

Reagents and Materials
  • 1H-Pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Piperidine

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Experimental Procedure

Step 1: Activation of 1H-Pyrazole-4-carboxylic Acid (Formation of the Acid Chloride)

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend 1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise to the stirred suspension.[2]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Upon completion, remove the solvent and excess reagent in vacuo using a rotary evaporator to yield the crude 1H-pyrazole-4-carbonyl chloride. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.[1][3]

Step 2: Amide Bond Formation

  • Dissolve the crude 1H-pyrazole-4-carbonyl chloride from the previous step in anhydrous DCM.

  • In a separate flask, prepare a solution of piperidine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution of the acid chloride to 0 °C.

  • Slowly add the piperidine/triethylamine solution dropwise to the stirred acid chloride solution.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • The crude piperidin-1-yl(1H-pyrazol-4-yl)methanone can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[4]

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to obtain the pure product.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification start 1H-Pyrazole-4-carboxylic Acid reagent1 SOCl₂ or (COCl)₂, cat. DMF in anhydrous DCM, 0°C to RT start->reagent1 intermediate 1H-Pyrazole-4-carbonyl Chloride (in situ) reagent1->intermediate reagent2 Piperidine, TEA in anhydrous DCM, 0°C to RT intermediate->reagent2 product_crude Crude Product reagent2->product_crude purification Column Chromatography or Recrystallization product_crude->purification final_product Piperidin-1-yl(1H-pyrazol-4-yl)methanone purification->final_product

Caption: Synthetic workflow for piperidin-1-yl(1H-pyrazol-4-yl)methanone.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for piperidin-1-yl(1H-pyrazol-4-yl)methanone. These predictions are based on the analysis of published data for structurally similar pyrazole carboxamides and N-acyl piperidines.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole and piperidine protons. The chemical shifts are influenced by the electron-withdrawing nature of the amide carbonyl and the aromaticity of the pyrazole ring.

Table 1: Predicted ¹H NMR Spectral Data for Piperidin-1-yl(1H-pyrazol-4-yl)methanone

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
Pyrazole N-H~13.0 - 13.5br sThe N-H proton of the pyrazole ring is expected to be significantly downfield and may be broad due to quadrupole broadening and exchange. Its observation can be solvent-dependent.
Pyrazole C3-H, C5-H~8.0 - 8.4sDue to the symmetry of the 4-substituted pyrazole, the protons at positions 3 and 5 are chemically equivalent and are expected to appear as a sharp singlet in the aromatic region. Similar pyrazole systems show these protons in this range.[5]
Piperidine α-CH₂ (to N)~3.6 - 3.8t or mThese protons are adjacent to the amide nitrogen and are deshielded. The signal may appear as a triplet or a more complex multiplet.
Piperidine β-CH₂~1.6 - 1.8mThese protons are further from the electron-withdrawing groups and will appear in the typical aliphatic region.
Piperidine γ-CH₂~1.5 - 1.7mThe proton at the 4-position of the piperidine ring will likely overlap with the β-protons.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. The amide carbonyl carbon is a particularly diagnostic signal.

Table 2: Predicted ¹³C NMR Spectral Data for Piperidin-1-yl(1H-pyrazol-4-yl)methanone

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Amide C=O~160 - 165The carbonyl carbon of pyrazole-4-carboxamides typically resonates in this downfield region.[5]
Pyrazole C3, C5~138 - 142These two equivalent carbons of the pyrazole ring are expected in the aromatic region.
Pyrazole C4~115 - 120The carbon at the point of substitution on the pyrazole ring will be upfield relative to the other pyrazole carbons.
Piperidine α-C (to N)~43 - 48The carbons adjacent to the nitrogen are deshielded. Due to amide resonance, two distinct signals for the α-carbons might be observed at lower temperatures due to restricted rotation around the C-N bond.
Piperidine β-C~25 - 27These carbons are in a typical aliphatic environment.
Piperidine γ-C~24 - 26The carbon at the 4-position of the piperidine ring.

Diagram of the Molecular Structure with Key NMR Correlations

Caption: Key predicted spectroscopic data for piperidin-1-yl(1H-pyrazol-4-yl)methanone.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the amide carbonyl stretch.

Table 3: Predicted IR Absorption Bands for Piperidin-1-yl(1H-pyrazol-4-yl)methanone

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Pyrazole)3100 - 3300Medium, BroadThis band is characteristic of the N-H bond in the pyrazole ring.
C-H Stretch (Aliphatic)2850 - 3000Medium-StrongThese absorptions arise from the C-H bonds of the piperidine ring.
C=O Stretch (Amide)1630 - 1650StrongThis is a highly diagnostic, strong absorption for the tertiary amide carbonyl group. The conjugation with the pyrazole ring may lower the frequency compared to a simple aliphatic amide.[2]
C=N, C=C Stretch (Pyrazole)1500 - 1600MediumThese bands are characteristic of the pyrazole ring system.
C-N Stretch1200 - 1350MediumArises from the C-N bonds of the amide and piperidine ring.
Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode is expected to be a suitable method.

  • Molecular Formula: C₉H₁₃N₃O

  • Molecular Weight: 179.22 g/mol

  • Expected Ion (ESI+): The protonated molecular ion [M+H]⁺ would be observed at m/z = 180.11.

Fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the piperidinyl cation and the pyrazole-4-carbonyl cation.

Conclusion

This technical guide presents a robust and reliable protocol for the synthesis of piperidin-1-yl(1H-pyrazol-4-yl)methanone via a standard amide coupling procedure. Furthermore, a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectral data is provided, grounded in the analysis of closely related, characterized compounds. This comprehensive information serves as a valuable resource for researchers, enabling the unambiguous synthesis and characterization of this promising heterocyclic scaffold for applications in drug discovery and medicinal chemistry. The self-validating nature of the described protocols, combined with the detailed spectroscopic guide, ensures a high degree of confidence in the final product's identity and purity.

References

  • Li, Y., et al. (2021). Synthesis and Characterization of Novel Pyrazole-4-carboxamide Derivatives. Journal of Applied Pharmaceutical Science.
  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. (2024). Polish Journal of Chemical Technology, 26(3), 1-7.
  • Deepthi, A., & Prathyusha, V. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules, 20(3), 4466-4478.
  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). Monatshefte für Chemie - Chemical Monthly, 151, 1485-1492.
  • Manjula, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

Sources

Foundational

The Architecture of Activity: A Technical Guide to Structure-Activity Relationships of Pyrazole Amides

Foreword In the landscape of modern medicinal and agricultural chemistry, the pyrazole amide scaffold has emerged as a privileged structure, a testament to its remarkable versatility and profound biological activity.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern medicinal and agricultural chemistry, the pyrazole amide scaffold has emerged as a privileged structure, a testament to its remarkable versatility and profound biological activity.[1][2][3][4] This guide is crafted for the discerning researcher, the drug development professional who seeks not just to understand the "what" but the "why" behind the structure-activity relationships (SAR) of pyrazole amides. We will journey through the foundational principles of their synthesis, explore the nuances of their biological interactions, and provide practical, field-proven insights into their optimization. Our exploration will be grounded in the core tenets of scientific integrity, offering a self-validating framework for the rational design of novel pyrazole amide-based agents.

The Pyrazole Amide Core: A Foundation of Versatility

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the heart of this chemical class.[5][6] Its unique electronic properties and multiple points for substitution make it an ideal foundation for building diverse molecular architectures.[2][7] The amide linkage, a common motif in bioactive molecules, provides a crucial point of interaction with biological targets and contributes to the overall physicochemical properties of the compound.[2][7] The synergy between these two components has given rise to a vast array of compounds with a wide spectrum of biological activities, from potent kinase inhibitors in oncology to broad-spectrum fungicides in agriculture.[1][7]

Deconstructing the SAR: Key Structural Modifications and Their Impact

The biological activity of a pyrazole amide is intricately linked to the nature and position of substituents on both the pyrazole ring and the amide functionality. Understanding these relationships is paramount for the rational design of new and improved compounds.

Substitution on the Pyrazole Ring

The pyrazole ring offers several positions for substitution, with each modification having a profound impact on the compound's activity.

  • N1-Position: The substituent at the N1-position of the pyrazole ring is often crucial for modulating potency and selectivity. For instance, in many kinase inhibitors, a substituted phenyl or pyridyl group at this position is essential for interaction with the hinge region of the kinase.[8] The nature of the substituent on this aromatic ring can further fine-tune the activity. For example, in a series of RAF kinase inhibitors, a distal unsubstituted pyridinyl ring was found to be critical for activity, with substitution leading to a steric clash and loss of potency.[8]

  • C3-Position: Modifications at the C3-position can influence the compound's interaction with the target protein. In some series of kinase inhibitors, a methyl group at this position binds to a small hydrophobic pocket, and larger or more polar substituents are not well-tolerated.[8]

  • C4-Position: The C4-position offers another avenue for structural diversification. For example, in a series of pyrazole hydrazones and amides with antiproliferative activity, various decorations at this position were explored to extend the SAR.[9][10]

  • C5-Position: The C5-position is frequently the point of attachment for the amide group. The nature of the substituent at this position can significantly influence the overall conformation of the molecule and its binding to the target.

The Amide Linker and its Substituents

The amide group itself is a critical pharmacophore, often involved in hydrogen bonding interactions with the target protein. The substituents on the amide nitrogen (the "R" group of the CONHR moiety) play a significant role in determining the compound's biological profile.

  • Aromatic vs. Aliphatic Substituents: The choice between an aromatic or an aliphatic substituent on the amide nitrogen can dramatically alter the compound's activity. For example, in a series of pyrazole derivatives with antimicrobial activity, an aliphatic amide pharmacophore was found to be important for their biological effect.[11]

  • Substituted Aromatic Rings: When an aromatic ring is present on the amide nitrogen, its substitution pattern is a key determinant of activity. For instance, in a series of pyrazole amides designed as mitochondrial complex I inhibitors, various substitutions on the phenyl ring of the benzamide moiety were explored to optimize activity and safety.[12]

Case Study: Pyrazole Amides as Kinase Inhibitors

The development of pyrazole amides as kinase inhibitors provides an excellent illustration of SAR principles in action. Kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Targeting the Hinge Region

A common binding mode for pyrazole amide kinase inhibitors involves the pyrazole ring acting as a scaffold to present a hydrogen bond donor and acceptor pair to the kinase hinge region. The N1-substituent, often a substituted aromatic ring, further anchors the molecule in the active site.

A Workflow for SAR Exploration

The following diagram outlines a typical workflow for the exploration of SAR in a pyrazole amide kinase inhibitor project.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Screening & Analysis cluster_optimization Optimization Start Lead Pyrazole Amide S1 Diversify N1-substituent (e.g., substituted phenyl, pyridyl) Start->S1 S2 Modify C3-substituent (e.g., alkyl, halogen) Start->S2 S3 Vary Amide 'R' group (aromatic, aliphatic, heterocyclic) Start->S3 S4 Synthesize Analogs S1->S4 S2->S4 S3->S4 B1 In vitro Kinase Assay (IC50 determination) S4->B1 B2 Cell-based Proliferation Assay B1->B2 B3 ADME/Tox Profiling B2->B3 A1 Analyze SAR Data B3->A1 A1->S1 Iterate A1->S2 Iterate A1->S3 Iterate A2 Identify Key Interactions (Docking/Crystallography) A1->A2 O1 Refine Lead Structure A2->O1 O2 Improve Potency & Selectivity O1->O2 O3 Enhance PK Properties O2->O3 End Candidate Drug O3->End

Sources

Exploratory

Novel Pyrazolyl Piperidine Analogs: A Technical Guide to Synthesis, Pharmacological Evaluation, and Therapeutic Potential

An in-depth technical guide for researchers, scientists, and drug development professionals. Abstract The fusion of pyrazole and piperidine moieties into single molecular scaffolds represents a highly productive strategy...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract The fusion of pyrazole and piperidine moieties into single molecular scaffolds represents a highly productive strategy in modern medicinal chemistry. The pyrazole ring, a five-membered heterocycle, offers conformational rigidity and versatile hydrogen-bonding capabilities, while the piperidine scaffold can significantly enhance pharmacokinetic properties such as solubility and metabolic stability.[1][2][3] This guide provides a comprehensive overview of novel pyrazolyl piperidine analogs, detailing their design rationale, synthetic pathways, and evaluation as potential therapeutic agents. We will explore their diverse pharmacological activities, focusing on key therapeutic areas such as anticoagulation, neurodegeneration, and oncology. The narrative emphasizes the causality behind experimental choices, detailed protocols for preclinical evaluation, and structure-activity relationship (SAR) insights, offering a field-proven perspective for drug development professionals.

The Strategic Fusion of Pyrazole and Piperidine Scaffolds

In drug discovery, the pyrazole nucleus is recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to engage in various biological interactions.[3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile component for targeting enzymes and receptors.[5] Notable drugs containing the pyrazole motif include the anti-inflammatory agent Celecoxib and the PDE5 inhibitor Sildenafil.[3][4]

The piperidine ring, a saturated heterocycle, is one of the most ubiquitous scaffolds in pharmaceuticals.[2] Its inclusion in a drug candidate is a strategic choice to modulate physicochemical properties. The basic nitrogen atom allows for salt formation, which can improve solubility and formulation options. Furthermore, the piperidine ring can orient substituents in specific three-dimensional arrangements to optimize binding with a biological target and can improve metabolic stability, enhancing the overall druggability of a compound.[2]

The combination of these two motifs into pyrazolyl piperidine analogs creates a class of compounds with significant therapeutic potential, leveraging the biological activity of the pyrazole core and the favorable pharmacokinetic profile conferred by the piperidine moiety.[6]

Core Pharmacology & Key Therapeutic Targets

Pyrazolyl piperidine analogs have demonstrated activity against a wide range of biological targets, leading to potential applications in several disease areas.

Anticoagulation and Antiplatelet Activity

A primary and highly promising application for this class of compounds is in the treatment of thrombotic disorders.[7]

  • Target: Coagulation Factor Xa (FXa): FXa is a serine protease that plays a critical role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade.[7] Its inhibition is a validated strategy for preventing and treating thrombosis. Several novel pyrazolyl piperidine analogs have been designed as potent and selective FXa inhibitors, presenting an alternative to established anticoagulants like warfarin and heparin.[7]

  • Antiplatelet Effects: Beyond direct coagulation cascade inhibition, some derivatives have shown efficacy as antiplatelet agents, which are crucial for preventing cardiovascular events.[8]

Neurodegenerative Disorders

The structural features of pyrazolyl piperidine analogs make them suitable candidates for targeting central nervous system (CNS) disorders. Pyrazoline derivatives, which are structurally related, have shown considerable promise in this area.[9][10]

  • Target: Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes responsible for the degradation of neurotransmitters. Inhibition of MAO-B is a key strategy in managing Parkinson's disease.[10] Certain pyrazole derivatives have been identified as potent MAO-B inhibitors.[6]

  • Target: Acetylcholinesterase (AChE) & Beta-Amyloid (Aβ) Plaques: In the context of Alzheimer's disease, inhibiting AChE to boost acetylcholine levels and preventing the aggregation of Aβ plaques are primary therapeutic goals.[9][10] The pyrazole scaffold has been shown to interact with the peptide backbone of β-sheet structures, suggesting a potential mechanism for interfering with amyloid aggregation.[5]

Oncology

The pyrazole scaffold is a core component of several anticancer agents.[6][11] Its derivatives have been shown to inhibit various targets crucial for cancer cell proliferation and survival.

  • Target: Kinases: Protein kinases are frequently dysregulated in cancer. Pyrazole-based compounds have been developed as inhibitors of various kinases, including Polo-like kinase 1 (PLK1), Aurora kinases, and receptor tyrosine kinases, which are involved in cell cycle progression and signaling.[11][12]

  • Cytotoxic Activity: Many novel pyrazolyl piperidine and related analogs have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including lung, breast, and colon carcinoma cells.[6][11]

Other Therapeutic Areas

The versatility of the pyrazole scaffold has led to its exploration in numerous other areas, including:

  • Anti-inflammatory: As analogs of celecoxib, many pyrazole derivatives exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[4][6]

  • Cannabinoid Receptor Antagonism: Pyrazoline derivatives have been extensively investigated as cannabinoid CB1 receptor antagonists, with potential applications in treating obesity and related metabolic disorders.[13][14]

  • Antimicrobial: Various pyrazole derivatives have been synthesized and tested for activity against bacterial and fungal pathogens.[6][14]

Synthetic Strategies for Pyrazolyl Piperidine Analogs

The synthesis of pyrazolyl piperidine analogs typically involves multi-step sequences that build the core heterocyclic systems and introduce desired functional groups. The choice of a specific synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

A common and effective approach begins with the synthesis of a chalcone intermediate, which is then cyclized to form the pyrazole ring.

Caption: Generalized synthetic workflow for pyrazole analogs.

Experimental Protocol: Synthesis of a Chalcone Intermediate

This protocol describes the Claisen-Schmidt condensation to form a chalcone, a common precursor for pyrazole synthesis.[15] The causality for this step lies in its reliability for creating the α,β-unsaturated ketone system required for subsequent cyclization with hydrazine-based reagents.

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Aromatic Aldehyde (e.g., Piperonal) (1.0 eq)

  • 95% Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Stir plate and magnetic stir bar

  • Erlenmeyer flask

  • Hirsch funnel for suction filtration

Procedure:

  • Reagent Combination: In a 10 mL Erlenmeyer flask, combine the acetophenone (e.g., 2.0 mmol) and the aromatic aldehyde (e.g., 2.0 mmol).

  • Solvent Addition: Add 1 mL of 95% ethanol to the flask.

  • Base-Catalyzed Condensation: Add 1 mL of 10% NaOH solution. The base is the catalyst that deprotonates the α-carbon of the acetophenone, initiating the condensation.

  • Reaction: Stir the mixture at room temperature for 30 minutes. A solid precipitate (the chalcone) should form during this time.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by suction filtration using a Hirsch funnel. Wash the solid with a small amount of cold 95% ethanol to remove unreacted starting materials.

  • Purification (Self-Validation): Recrystallize the crude product from a minimal amount of boiling ethanol. The formation of well-defined crystals and a sharp melting point are indicators of purity. Purity is further validated by TLC and spectroscopic analysis (¹H NMR, IR).[15]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a compound's structure and its biological activity is the cornerstone of medicinal chemistry, guiding the iterative process of lead optimization.[1][16] For pyrazolyl piperidine analogs, SAR studies have revealed key structural features that govern potency and selectivity.

Caption: Key Structure-Activity Relationships for Pyrazolyl Piperidine Analogs.

Key SAR Insights:

  • Substituents on Aromatic Rings: For FXa inhibitors, the introduction of an electron-withdrawing group, such as a chlorine atom at the 4-position of a phenyl ring (R1), has been shown to significantly enhance inhibitory activity.[7] This modification can influence electronic interactions and the overall conformation of the molecule within the enzyme's active site.

  • Piperidine Moiety: The substitution pattern on the piperidine ring (R3) is critical for modulating both potency and pharmacokinetic properties. The addition of large aliphatic substituents can enhance activity against certain targets like PI3Kδ.[17] The nitrogen atom's basicity can be fine-tuned to control solubility and membrane permeability.

  • Pyrazole Core: The pyrazole ring itself is a key pharmacophore. Its N-H group can act as a hydrogen bond donor, while the second nitrogen can act as an acceptor, forming crucial interactions with target proteins.[5] N-1 substitution (R2) provides a vector for introducing additional functionality to explore other binding pockets or to block metabolic pathways.

ModificationPositionEffect on ActivityRationale / CausalityReference
4-ChlorophenylR1 (Phenyl Ring)Increased FXa InhibitionEnhances binding affinity, possibly through favorable interactions in the S1 pocket of FXa.[7]
Unsubstituted PhenylR1 (Phenyl Ring)Lower Antiplatelet ActivityLacks specific interactions achieved by substituted analogs.[8]
Aliphatic GroupsR3 (Piperidine Ring)Increased PI3Kδ InhibitionMay occupy a hydrophobic pocket in the enzyme active site more effectively.[17]
Aromatic AmidesGeneral ScaffoldHigher Cytotoxicity vs. EstersThe amide bond may form additional hydrogen bonds with the target or be more resistant to hydrolysis.[8]

Preclinical Evaluation Workflow

A robust and logical workflow is essential for advancing a novel chemical series from initial synthesis to a potential clinical candidate. This process involves a tiered approach, starting with high-throughput in vitro assays and computational modeling, followed by more complex cellular and in vivo studies for promising compounds.

Caption: A typical preclinical evaluation workflow for novel therapeutic agents.

In Vitro Protocol: Factor Xa (FXa) Inhibition Assay

This protocol provides a self-validating system to determine the inhibitory potency (IC50) of a test compound against FXa. The causality for using a chromogenic substrate is that its cleavage by active FXa produces a colored product, allowing for a simple and quantitative spectrophotometric readout.

Materials:

  • Purified human Factor Xa enzyme.

  • FXa-specific chromogenic substrate (e.g., Spectrozyme® FXa).

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and CaCl2).

  • Test Compounds (dissolved in DMSO).

  • Positive Control Inhibitor (e.g., Rivaroxaban).

  • 96-well microplate.

  • Microplate reader (405 nm).

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically <1%) to avoid solvent effects.

  • Reaction Setup (in triplicate):

    • Test Wells: Add 50 µL of assay buffer, 25 µL of the test compound dilution, and 25 µL of FXa enzyme solution.

    • Positive Control Wells: Add 50 µL of assay buffer, 25 µL of the positive control dilution, and 25 µL of FXa enzyme.

    • Negative Control (100% activity): Add 50 µL of assay buffer, 25 µL of buffer/DMSO vehicle, and 25 µL of FXa enzyme.

    • Blank (No enzyme): Add 75 µL of assay buffer and 25 µL of buffer/DMSO vehicle.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the pre-warmed chromogenic substrate to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis (Self-Validation):

    • Subtract the blank reading from all other wells.

    • Determine the reaction rate (V) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_negative_control)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The positive control must yield its known IC50 value for the assay to be considered valid.

In Silico Modeling & ADMET Prediction

Computational tools are used early in the workflow to predict how a compound will behave in a biological system, saving time and resources. This process helps prioritize which synthesized compounds should be tested experimentally.

Workflow:

  • Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., FXa) from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Build the 3D structures of the pyrazolyl piperidine analogs and perform energy minimization.

  • Molecular Docking: Use software like AutoDock or Glide to predict the binding pose and affinity of each analog within the active site of the target.[7] This helps visualize key interactions (H-bonds, hydrophobic contacts) and corroborates SAR data.

  • ADMET Prediction: Employ computational models (e.g., QikProp, SwissADME) to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[7] Key parameters include:

    • Lipinski's Rule of Five compliance (drug-likeness).

    • Predicted aqueous solubility (LogS).

    • Blood-brain barrier permeability.

    • Potential for cytochrome P450 (CYP) inhibition.

Case Study: Compound 4a, a Potent Pyrazolyl Piperidine FXa Inhibitor

A study by Rayani et al. identified a series of pyrazolyl piperidine analogs as novel FXa inhibitors.[7] Their work provides an excellent case study of the principles discussed.

The lead compound, 4a , which features a 4-chlorophenyl substitution, emerged as a highly potent inhibitor.

ParameterResultSignificance
Target Coagulation Factor XaValidated target for anticoagulation therapy.[7]
IC50 Value 13.4 nMDemonstrates high potency, comparable to or exceeding some marketed drugs.[7]
Anticoagulant Activity Good activity in PT and aPTT assaysConfirms in vitro target inhibition translates to a functional effect on blood clotting.[7]
Docking Studies Binding mode similar to RivaroxabanSuggests the compound occupies the active site and makes key interactions, validating the design rationale.[7]
In Silico ADMET Favorable predicted propertiesIndicates potential for good pharmacokinetic behavior, supporting further development.[7]

This case study highlights a successful application of rational drug design, where SAR insights (the benefit of the 4-chloro group) and a comprehensive evaluation workflow led to the identification of a promising therapeutic candidate.[7]

Future Directions & Conclusion

The pyrazolyl piperidine scaffold is a versatile and highly promising platform for the development of novel therapeutic agents. While significant progress has been made, particularly in the area of anticoagulation, several avenues for future research remain.

  • Selectivity Profiling: For kinase and CNS targets, comprehensive selectivity profiling against related proteins is critical to minimize off-target effects and potential toxicity.

  • Pharmacokinetic Optimization: While in silico predictions are useful, detailed experimental studies on metabolic stability, plasma protein binding, and in vivo pharmacokinetics are necessary to optimize candidates for clinical success.

  • Exploration of New Targets: The structural and electronic versatility of this scaffold warrants its evaluation against a broader range of biological targets where the combination of a rigid aromatic core and a flexible, basic moiety may be advantageous.

References

  • Rayani, R. H., et al. (2022). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Results in Chemistry, 4, 100355. [Link]

  • Soni, J. Y., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Pyrazolyl Piperidine Derivatives as Effective Antiplatelet Agents. RSC Advances, 5(58), 46835-46844. [Link]

  • Asif, M. (2014). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 24(3), 253-288. [Link]

  • Asif, M. (2014). Recent advances in the therapeutic applications of pyrazolines. Pharmaceutical Methods, 5(1), 3-19. [Link]

  • Sharma, V., et al. (2025). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). Archiv der Pharmazie. [Link]

  • Wieczorek, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(21), 7208. [Link]

  • Hassan, A. A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1319, 138787. [Link]

  • Kumar, A. S., et al. (2011). Design, Synthesis and Biological evaluation of Pyrazole analogues of Natural Piperine. Hygeia Journal for Drugs and Medicines, 3(2), 48-56. [Link]

  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873. [Link]

  • ResearchGate. (n.d.). A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines.
  • Ali, M., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Chemical Neuroscience, 13(21), 3029-3054. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) for pyrazole derivatives.
  • ResearchGate. (n.d.). Pyrazole derivatives with diverse therapeutic activities.
  • Jin, Z., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8751. [Link]

  • Ali, M., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Chemical Neuroscience. [Link]

  • Loll, N., et al. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Archiv der Pharmazie, 354(8), 2100088. [Link]

  • Technology Networks. (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Neuroscience News & Research. [Link]

  • Shen, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3369. [Link]

  • Semantic Scholar. (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020).
  • ResearchGate. (2021). Medicinal Significance of Pyrazole Analogues: A Review.
  • Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 301, 117865. [Link]

  • Dar'in, D., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 27(21), 7380. [Link]

  • Zheng, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1031-1055. [Link]

  • Kumar, A., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. International Journal of Molecular Sciences, 23(21), 13539. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Amide Coupling Strategies for Pyrazole Carboxylic Acids

Executive Summary Pyrazole carboxamides are privileged scaffolds in medicinal chemistry, featured prominently in pharmaceuticals such as the cardiac myosin inhibitor aficamten and various neurotensin receptor antagonists...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole carboxamides are privileged scaffolds in medicinal chemistry, featured prominently in pharmaceuticals such as the cardiac myosin inhibitor aficamten and various neurotensin receptor antagonists[2, 3]. Constructing the amide bond between a pyrazole carboxylic acid and an amine is a critical, often late-stage synthetic step. However, the unique electronic properties of the pyrazole ring—including its potential for tautomerization, strong intermolecular hydrogen bonding, and varying degrees of steric hindrance depending on substitution patterns—demand careful selection of coupling reagents to ensure high yields and minimize side reactions [1].

This application note provides a comprehensive guide to selecting and executing the optimal amide coupling strategy for pyrazole carboxylic acids, grounded in mechanistic causality and field-proven pharmaceutical development protocols.

Mechanistic Insights & Reagent Selection

The causality behind experimental choices in pyrazole amidation relies on balancing the electrophilic activation of the carboxylic acid with the nucleophilicity of the target amine.

  • Carbodiimide Activation (EDC/HOBt or HOAt) : EDC is a standard water-soluble carbodiimide that, when paired with HOBt or the more reactive HOAt, forms an active ester intermediate. This method is highly reliable for standard primary and secondary amines. The addition of HOAt accelerates the reaction through neighboring group participation, which is particularly useful for moderately hindered pyrazoles [2].

  • Uronium/Aminium Salts (HATU, HBTU) : For sterically hindered pyrazole-4-carboxylic acids or weakly nucleophilic anilines, uronium-based reagents like HATU or HBTU are superior [3, 4]. HATU generates a highly reactive 7-azabenzotriazole active ester. The nitrogen at the 7-position of the HOAt leaving group facilitates the coupling via a hydrogen-bonded cyclic transition state, drastically reducing reaction times and increasing yields for difficult substrates [4].

  • Acid Chloride Formation (SOCl₂, Oxalyl Chloride) : When dealing with extremely unreactive amines or highly congested pyrazole-5-carboxylic acids, pre-activation to the acid chloride is necessary [1]. While this method is robust, it requires harsh conditions that may not be tolerated by sensitive functional groups and can occasionally lead to unwanted N-acylation of the pyrazole ring if the 1-position is unprotected.

Decision Matrix & Workflow Visualization

To systematize the approach to pyrazole amidation, the following workflow dictates reagent selection based on substrate properties.

G Start Pyrazole Carboxylic Acid + Amine Decision Assess Substrate Reactivity & Sterics Start->Decision HATU HATU / DIPEA / DMF (Uronium Method) Decision->HATU High Sterics / Weak Nucleophile EDC EDC / HOBt / DCM (Carbodiimide Method) Decision->EDC Standard / Sensitive Substrates AcidCl SOCl₂ or (COCl)₂ (Acid Chloride Method) Decision->AcidCl Extremely Unreactive Amine Product Pyrazole Carboxamide Product HATU->Product EDC->Product AcidCl->Product

Workflow for selecting optimal amide coupling conditions for pyrazole carboxylic acids.

Quantitative Data & Optimization

The following table summarizes typical conditions and expected outcomes based on empirical data from pharmaceutical development [1, 2].

Coupling StrategyReagentsBase & SolventTemp / TimeIdeal Substrate ProfileExpected Yield
Standard EDC·HCl, HOBt (1.2 eq)DIPEA (2-3 eq), DCM or DMFRT, 12-16 hUnhindered primary/secondary amines75 - 95%
High Reactivity HATU or HBTU (1.1 eq)DIPEA (3 eq), DMFRT, 2-6 hSterically hindered pyrazoles, anilines80 - 98%
Maximum Activation Oxalyl Chloride (1.5 eq), cat. DMFTEA (3 eq), DCM0 °C to RT, 2-4 hExtremely weak nucleophiles60 - 85%

Detailed Experimental Protocols

Self-Validating System: Each protocol includes specific in-process controls (IPCs) to ensure the reaction is proceeding correctly and to prevent downstream purification failures.

Protocol A: Uronium-Mediated Coupling (HATU) for Hindered Substrates

Reference standard for synthesizing complex pyrazole conjugates [3, 4].

  • Preparation : In an oven-dried, nitrogen-purged round-bottom flask, dissolve the pyrazole carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation : Add DIPEA (3.0 mmol) followed by HATU (1.1 mmol).

    • Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack the uronium salt of HATU. The solution typically turns a distinct yellow color immediately, visually validating the formation of the active HOAt ester. Stir for 15 minutes at room temperature.

  • Amine Addition : Add the target amine (1.1 mmol) in one portion.

  • Reaction Monitoring (Self-Validation) : Stir at room temperature. Monitor via LC-MS or TLC (typically 5-10% MeOH in DCM). The active ester intermediate mass should disappear within 2-4 hours, replaced entirely by the product mass.

  • Workup : Dilute the mixture with Ethyl Acetate (30 mL) and wash sequentially with 1M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and 5% aqueous LiCl (2 x 15 mL).

    • Causality: The repeated LiCl wash is a critical step for removing residual DMF, which otherwise co-elutes and complicates silica gel purification.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Acid Chloride Method for Unreactive Amines

Reserved for highly unreactive amines where HATU fails [1].

  • Preparation : Suspend the pyrazole carboxylic acid (1.0 mmol) in anhydrous DCM (5.0 mL) under nitrogen. Cool to 0 °C.

  • Activation : Add oxalyl chloride (1.5 mmol) dropwise, followed by 1 drop of anhydrous DMF (catalyst).

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, the true active species that converts the acid to the chloride without requiring elevated temperatures.

  • In-Process Control : Observe gas evolution (CO, CO₂, HCl). Once gas evolution ceases and the suspension becomes a clear solution (typically 1-2 hours), the acid chloride formation is validated.

  • Coupling : Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM (3.0 mL) and cool to 0 °C. Add a solution of the amine (1.1 mmol) and Triethylamine (3.0 mmol) in DCM (2.0 mL) dropwise.

  • Workup : Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting & Side Reactions

  • N-Acylation of the Pyrazole : If the pyrazole nitrogen is unprotected (1H-pyrazole), highly reactive conditions (like Protocol B) can lead to competitive N-acylation, forming an unwanted dimer byproduct.

    • Solution: Default to milder conditions (EDC/HOBt) or temporarily protect the pyrazole nitrogen with a Tetrahydropyranyl (THP) or Trityl group prior to coupling.

  • Poor Substrate Solubility : Pyrazole carboxylic acids often exhibit strong intermolecular hydrogen bonding, making them poorly soluble in DCM.

    • Solution: Switch to DMF or NMP as the primary solvent, and utilize HATU or PyBOP, which perform excellently in polar aprotic environments.

References

  • Title: Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications Source: Benchchem URL
  • Title: US11932631B2 - Process for preparing aficamten Source: Google Patents URL
  • Title: Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)
  • Title: Visualization of membrane localization and the functional state of CB2R pools using matched agonist and inverse agonist probe pairs Source: Semantic Scholar / Chemical Science URL
Method

Application Note: Piperidin-1-yl(1H-pyrazol-4-yl)methanone as a Privileged Pharmacophore in IRAK4 Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale Interleukin-1 receptor-associated kinase 4 (IRAK4) is a master kinase and critical signal transducer downstream of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) supe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a master kinase and critical signal transducer downstream of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) superfamilies. Dysregulation of IRAK4 signaling is a primary driver in autoimmune disorders, rheumatoid arthritis, and certain lymphoid malignancies[1]. Consequently, the targeted inhibition of IRAK4's kinase domain has become a highly validated therapeutic strategy.

In the landscape of structure-based drug design, piperidin-1-yl(1H-pyrazol-4-yl)methanone (CAS 1155960-77-2) has emerged as an exceptionally versatile building block. The mechanistic rationale for utilizing this specific fragment lies in its dual-function geometry:

  • The 1H-Pyrazole Motif (Hinge Binder): The pyrazole ring acts as a classic bidentate hinge-binding pharmacophore. It establishes critical hydrogen bonds with the kinase backbone (typically acting as both an H-bond donor and acceptor to the hinge residues), anchoring the molecule within the ATP-binding pocket[1].

  • The Piperidine-1-Carbonyl Motif (Solvent Vector): The carbonyl group provides structural rigidity, while the piperidine ring projects outward from the ATP pocket into the solvent-exposed channel. This orientation allows medicinal chemists to perform modular functionalization (e.g., N-alkylation or N-sulfonylation of the piperidine nitrogen) to optimize aqueous solubility, cellular permeability, and pharmacokinetic exposure without disrupting the primary hinge interaction[2].

IRAK4_Pathway TLR IL-1R / TLR MyD88 MyD88 Adaptor TLR->MyD88 IRAK4 IRAK4 Kinase (Target) MyD88->IRAK4 IRAK1 IRAK1 Activation IRAK4->IRAK1 TRAF6 TRAF6 Complex IRAK1->TRAF6 NFKB NF-κB / MAPK Signaling TRAF6->NFKB Inflammation Pro-inflammatory Cytokine Release NFKB->Inflammation Inhibitor Pyrazole-based Inhibitor Inhibitor->IRAK4 Blocks ATP Binding

Figure 1: IL-1R/TLR signaling pathway highlighting IRAK4 as the critical node for pyrazole-based inhibition.

Assay Selection: The Causality Behind ADP-Glo™

When screening libraries derived from piperidin-1-yl(1H-pyrazol-4-yl)methanone, selecting the correct primary biochemical assay is paramount. We utilize the[3] rather than traditional radiometric ( 33 P-ATP) or FRET-based platforms for several scientifically grounded reasons:

  • Universal Product Detection: IRAK4 has a relatively low ATP turnover rate. ADP-Glo measures the universal product of kinase activity (ADP) via a highly amplified luminescent signal, providing superior sensitivity for low-activity kinases[4].

  • Fluorescence Interference Mitigation: Pyrazole and pyrimidine derivatives frequently exhibit auto-fluorescence, which causes high false-positive rates in FRET/TR-FRET assays. A luminescent readout completely bypasses this optical interference.

  • Positive Allosteric Modulation Avoidance: Because ADP-Glo allows for the use of physiological ATP concentrations (up to 1 mM), it provides a more accurate representation of competitive inhibition at the ATP-binding site compared to assays constrained to sub- Km​ ATP levels[3].

ADPGlo_Assay Step1 1. Kinase Reaction ATP + Substrate → ADP + Phospho-Substrate Step2 2. ATP Depletion ADP-Glo™ Reagent degrades unconsumed ATP Step1->Step2 Step3 3. Detection Kinase Detection Reagent: ADP → ATP → Light Step2->Step3

Figure 2: The three-step ADP-Glo™ Kinase Assay workflow for quantifying IRAK4 inhibition.

Experimental Protocol: Self-Validating IRAK4 Inhibition Assay

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates intrinsic quality control metrics (Z'-factor calculation) and reference controls to verify that any observed inhibition is due to the pyrazole derivative and not assay artifact.

Reagent Preparation
  • Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl 2​ , 0.1 mg/mL BSA, 2 mM MnCl 2​ , and 1 mM DTT. Causality: MnCl 2​ is critical here, as IRAK4 requires manganese for optimal catalytic efficiency.

  • Enzyme/Substrate Mix: Dilute recombinant human IRAK4 (active) to 2 nM and Myelin Basic Protein (MBP) substrate to 0.2 mg/mL in 1X Kinase Buffer.

  • ATP Solution: Prepare a 20 µM ATP solution in 1X Kinase Buffer (Final assay concentration will be 10 µM, approximating the Km​ for IRAK4).

Step-by-Step Assay Workflow (384-Well Format)
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the piperidin-1-yl(1H-pyrazol-4-yl)methanone derivatives (10-point dose-response, starting at 10 µM) into a white, flat-bottom 384-well plate.

    • Control Wells: Include DMSO-only wells (Negative Control / 0% inhibition) and 10 µM Staurosporine (Positive Control / 100% inhibition).

  • Kinase Reaction Initiation: Add 2.5 µL of the Enzyme/Substrate Mix to all wells. Incubate for 10 minutes at room temperature to allow compound binding to the kinase hinge region.

  • Reaction Start: Add 2.5 µL of the 20 µM ATP Solution to initiate the reaction. Centrifuge at 1000 x g for 1 minute. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes unconsumed ATP[5]. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and introduces luciferase/luciferin to generate light[5]. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read luminescence on a microplate reader (e.g., BMG LABTECH PHERAstar) with an integration time of 0.5 seconds per well[6].

Data Validation & Analysis

Before calculating IC 50​ values, validate the assay integrity by calculating the Z'-factor using the DMSO and Staurosporine control wells:

Z′=1−∣μDMSO​−μStaurosporine​∣3(σDMSO​+σStaurosporine​)​

Validation Threshold: A Z'-factor 0.6 indicates a robust, trustworthy assay window suitable for high-throughput SAR analysis.

Structure-Activity Relationship (SAR) Data Presentation

The following table summarizes representative quantitative data demonstrating how functionalizing the piperidine nitrogen of the piperidin-1-yl(1H-pyrazol-4-yl)methanone core impacts both biochemical potency (IRAK4 IC 50​ ) and physicochemical properties.

Note: The core scaffold anchors the molecule, while the R-group modifications dictate the solubility and off-target profile.

Compound IDPiperidine N-Substitution (R-Group)IRAK4 IC 50​ (nM)Aqueous Solubility (µM, pH 7.4)Caco-2 Permeability ( Papp​×10−6 cm/s)
Core Scaffold -H (Unsubstituted)2,200> 5001.2
Derivative A N-Methyl6904502.5
Derivative B N-Sulfonyl (Methanesulfonyl)451518.4
Derivative C N-Alkyl (Cyclopropylmethyl)1315625.0
Derivative D N-Heteroaryl (2-Pyridyl)58514.2

Analysis of Causality: Unsubstituted piperidines (Core Scaffold) exhibit excellent solubility but poor potency due to a lack of hydrophobic interactions in the solvent channel. N-sulfonylation (Derivative B) drastically increases potency by engaging secondary binding pockets but severely penalizes aqueous solubility[1]. N-alkylation with a cyclopropylmethyl group (Derivative C) strikes an optimal balance, maintaining low nanomolar potency while preserving sufficient basicity for excellent aqueous solubility and cellular permeability[1].

References

  • Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. ACS Medicinal Chemistry Letters / NIH PubMed Central. Available at:[Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Promega ADP-Glo kinase assay Application Note. BMG LABTECH. Available at:[Link]

Sources

Application

Application Note: Molecular Docking of Piperidin-1-yl(1H-pyrazol-4-yl)methanone Derivatives against Aurora A Kinase (AURKA)

Introduction & Mechanistic Rationale The piperidin-1-yl(1H-pyrazol-4-yl)methanone scaffold is a highly versatile building block in modern structure-based drug design (SBDD). Pyrazole-4-carboxamide and methanone derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The piperidin-1-yl(1H-pyrazol-4-yl)methanone scaffold is a highly versatile building block in modern structure-based drug design (SBDD). Pyrazole-4-carboxamide and methanone derivatives are well-documented as potent, ATP-competitive kinase inhibitors[1]. For this application note, we ground our docking tutorial in a highly relevant oncological target: Aurora A Kinase (AURKA) .

AURKA is a critical serine/threonine kinase that regulates centrosome maturation and spindle assembly during mitosis; its overexpression is a hallmark of various malignancies[2].

Causality of Scaffold Choice: The computational rationale for pairing this specific scaffold with AURKA lies in the architecture of the kinase's ATP-binding pocket. The 1H-pyrazol-4-yl moiety acts as an optimal "hinge-binding" motif. The pyrazole nitrogen atoms serve as critical hydrogen bond donors and acceptors, interacting directly with the backbone of residues Glu211 and Ala213[3]. Meanwhile, the piperidin-1-yl methanone vector directs variable substituents (R-groups) towards the solvent-exposed region or adjacent hydrophobic pockets (e.g., Leu139, Gly216), allowing for the fine-tuning of selectivity and pharmacokinetic properties without disrupting the core binding interaction[3].

AURKAPathway MitoticSignal Mitotic Signal AURKA Aurora A Kinase (AURKA) MitoticSignal->AURKA Centrosome Centrosome Maturation AURKA->Centrosome Spindle Spindle Assembly Centrosome->Spindle Mitosis Cell Proliferation Spindle->Mitosis Inhibitor Pyrazole-4-methanone Derivatives Inhibitor->AURKA Inhibits Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces

Fig 1. Biological pathway of AURKA in mitosis and the targeted intervention by pyrazole inhibitors.

Computational Workflow Overview

To ensure high-fidelity results, docking protocols must be treated as self-validating systems. A successful docking run is not defined merely by a high negative score, but by the reproduction of known crystallographic geometries and the logical alignment of structure-activity relationships (SAR).

DockingWorkflow LigPrep 1. Ligand Preparation (Epik, Tautomers) GridGen 3. Grid Generation (Center: Glu211/Ala213 Hinge) LigPrep->GridGen ProtPrep 2. Protein Preparation (PDB: 3P9J, H-bond Optimization) ProtPrep->GridGen Docking 4. Molecular Docking (SP/XP or Vina) GridGen->Docking Analysis 5. Post-Docking Analysis (PLI, RMSD, Score) Docking->Analysis

Fig 2. Step-by-step computational workflow for molecular docking of pyrazole-based ligands.

Step-by-Step Experimental Protocol

Phase 1: Protein Preparation (The Self-Validating Receptor)

Rationale: Raw PDB files contain crystallographic artifacts, missing hydrogen atoms, and unresolved side chains that will compromise docking accuracy. We utilize PDB ID 3P9J , as it features AURKA co-crystallized with a phthalazinone pyrazole inhibitor, pre-organizing the binding pocket for our specific scaffold[4].

  • Import Structure: Download PDB ID 3P9J from the RCSB Protein Data Bank[4].

  • Clean the Complex: Remove all heteroatoms, non-catalytic ions, and bulk solvent. Critical Exception: Retain structural water molecules deep within the pocket if they are known to mediate crucial ligand-protein bridging networks.

  • Protonation & Hydrogen Bonding: Assign bond orders and add hydrogen atoms at a physiological pH of 7.4. Optimize the hydrogen bond network (e.g., using PROPKA) to ensure correct protonation states of catalytic residues, particularly the Asp274 residue in the DFG motif.

  • Energy Minimization: Perform a restrained energy minimization using a modern force field (e.g., OPLS4 or AMBER) to relieve steric clashes. Constrain heavy-atom movement to an RMSD of < 0.3 Å to preserve the experimentally validated backbone geometry.

Phase 2: Ligand Preparation

Rationale: The 1H-pyrazol-4-yl group exhibits tautomerism. Docking an incorrect tautomer will fail to capture the critical bidentate hinge hydrogen bonds, rendering the docking scores meaningless.

  • Structure Generation: Sketch the 2D structures of the piperidin-1-yl(1H-pyrazol-4-yl)methanone derivatives.

  • State Enumeration: Generate 3D conformations and enumerate all possible ionization states and tautomers at pH 7.4 ± 1.0. Mandatory Check: Ensure both the 1H- and 2H- pyrazole tautomers are explicitly generated for the docking algorithm to sample.

  • Minimization: Minimize ligand energy to establish low-energy 3D starting conformers.

Phase 3: Grid Generation and Molecular Docking

Rationale: Defining the exact spatial boundaries and chemical constraints of the ATP-binding pocket ensures the scoring function evaluates biologically relevant poses rather than algorithmic artifacts.

  • Grid Centering: Center the receptor grid box strictly on the centroid of the co-crystallized pyrazole ligand in 3P9J.

  • Bounding Box: Set the inner bounding box size to ~10×10×10 Å and the outer box to ~25×25×25 Å. This provides enough volume for the bulky piperidine substituents to sample the solvent-accessible cleft.

  • Positional Constraints (Crucial): Apply a hydrogen-bond constraint requiring the ligand to interact with either the backbone NH of Ala213 or the carbonyl oxygen of Glu211[3]. Poses failing this constraint should be automatically rejected.

  • Execution: Run the docking simulation using a high-precision scoring function (e.g., Glide XP or AutoDock Vina).

Phase 4: Post-Docking Analysis

Rationale: Docking scores alone are prone to false positives. Visual inspection of Protein-Ligand Interactions (PLI) is the ultimate validator.

  • Hinge Verification: Filter poses to confirm the presence of the canonical bidentate or monodentate hinge hydrogen bonds with Glu211/Ala213.

  • Hydrophobic Packing: Evaluate the trajectory of the piperidine R-groups. Optimal derivatives will project hydrophobic moieties (e.g., fluorophenyl groups) toward the P-loop (Leu139) or the activation loop (Val147)[3].

Quantitative Data Presentation

The following table summarizes a hypothetical, yet mechanistically grounded, Structure-Activity Relationship (SAR) profile generated from docking various piperidin-1-yl(1H-pyrazol-4-yl)methanone derivatives against AURKA (PDB: 3P9J).

Compound IDR-Group (Piperidine C4 Position)Docking Score (kcal/mol)Key Interacting ResiduesPredicted Binding Mode
Base Scaffold -H-6.8Glu211, Ala213Hinge binding only; solvent exposed
Derivative A -Phenyl-8.4Glu211, Ala213, Leu139Hydrophobic packing against P-loop
Derivative B -4-Fluorophenyl-9.1Glu211, Ala213, Leu139, Val147Halogen-enhanced hydrophobic packing
Derivative C -Phenoxy-8.7Glu211, Ala213, Gly216Extended projection into solvent channel

Note: Data represents typical computational SAR profiling metrics. Lower (more negative) docking scores indicate a higher predicted binding affinity.

References

  • QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors, Journal of Taibah University for Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZNeE8vXGEmyjUuXtGtYy5d9e-XvWTc-bRJ3wo6UgpxWBlA6IXQQRmxmIBx649RIEFWDuZ2PkpgcrsEQ0cBDG32ikJguGzWYXc8_R0oo7-9dqDP1lqK1ddSfmjF_kbgBKNwZGNXxx8jqsTrJ9UxMEjfmt0yB5MqFdisJQ=]
  • Aurora kinase A, Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk2FPYiAvDiJTDmYOs-YKmZgE2r6pS58DmUvKsi9iOSKFlawGgO865oMYOfZNZO5BAaBIYq8rzGUillCpo1pp5S0thKOVMKybpDJXCjYkrSIcCcvOJBBTaF4YmGncgz-j1hCQ8PXhw2w==]
  • 3P9J: Aurora A kinase domain with phthalazinone pyrazole inhibitor, RCSB PDB.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMkQKo0gLZJgidflQKTsR0pEeUyOzkz7rPkelIMVj6c36USKlK-S3nQ4zjfi0NiocUt9UJ0nZn5RqrJmdN2mwj9EAf68YMFUmXYAlamaOKUmyzYJXi3oQe0tWSvsK2]
  • Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhXLYR-ORSVbIUmHjSks3AUeyMrl8TVhTyJi-hmXkRHphuqgTR_BL1s4YH2t-YOqBzmUvkgzpIBs0BPBOV2T44vBYpiN9-KqCoXnZ9QxilwEuqJC3CkTm8QTMyhBrTLpLd1u3pA-sNfgJNyYC0TEoviQM=]

Sources

Method

Application Notes and Protocols: Cell-Based Assays for Evaluating the Anticancer Activity of Piperidine Compounds

Introduction: The Rising Prominence of Piperidine Scaffolds in Oncology The piperidine nucleus, a ubiquitous heterocyclic motif, is a cornerstone in medicinal chemistry, featuring prominently in a diverse array of pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Piperidine Scaffolds in Oncology

The piperidine nucleus, a ubiquitous heterocyclic motif, is a cornerstone in medicinal chemistry, featuring prominently in a diverse array of pharmaceuticals and natural alkaloids.[1] In the realm of oncology, piperidine derivatives have emerged as a particularly promising class of therapeutic agents, demonstrating potent and varied anticancer activities.[2][3] These compounds have been shown to modulate critical signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt and STAT-3 pathways, and to induce cell cycle arrest and apoptosis, making them attractive candidates for novel cancer therapies.[4][5]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed overview of essential cell-based assays for evaluating the anticancer efficacy of piperidine compounds. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each protocol, offers insights into data interpretation, and provides troubleshooting guidance to ensure the generation of robust and reliable data.

I. Foundational Assays: Assessing Cytotoxicity and Viability

The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. These assays provide fundamental information on the dose-dependent cytotoxic or cytostatic effects of the piperidine derivatives.

A. MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 treat Treat with Piperidine Compound (Various Concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability & IC50 read->calculate

Caption: General workflow for the MTT cell viability assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with a range of concentrations of the piperidine compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

B. Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein

The Sulforhodamine B (SRB) assay is another robust colorimetric method for determining cytotoxicity.[7][8] It is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[7] The amount of bound dye is directly proportional to the total cellular protein mass, which serves as an indicator of cell number.[7][8]

Protocol: SRB Assay

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[9]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[9]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Data Presentation and Analysis for Cytotoxicity Assays

The results of cytotoxicity assays are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[1]

Table 1: Example Cytotoxicity Data for a Piperidine Derivative

Cancer Cell LineTissue of OriginIC50 (µM)
MCF-7Breast (ER+)1.30[2]
MDA-MB-231Breast (ER-)1.2 ± 0.12[2]
PC3Prostate0.81[2]
DLD-1ColonProliferation inhibited dose-dependently[2]
A549Lung5.94 ± 0.58[10]

Calculating the IC50 Value:

  • Normalize Data: Convert the raw absorbance data to percentage of cell viability relative to the vehicle-treated control.[6]

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.[6]

  • Non-linear Regression: Use a software package like GraphPad Prism to fit a sigmoidal dose-response curve (variable slope) to the data.[11][12] The software will then calculate the IC50 value.[11]

II. Delving Deeper: Mechanistic Assays

Once the cytotoxic potential of a piperidine compound is established, the next crucial step is to elucidate its mechanism of action. This involves investigating its effects on key cellular processes such as apoptosis and the cell cycle.

A. Apoptosis Assays: Uncovering Programmed Cell Death

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[13] Many anticancer drugs exert their effects by inducing apoptosis in cancer cells.

This flow cytometry-based assay is a gold standard for detecting apoptosis.[9][14] It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC), allowing for the detection of apoptotic cells.[14] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[9]

Experimental Workflow: Annexin V-FITC/PI Apoptosis Assay

Apoptosis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis treat Treat cells with Piperidine Compound harvest Harvest cells (including supernatant) treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend add_dyes Add Annexin V-FITC & Propidium Iodide resuspend->add_dyes incubate Incubate for 15 min (in the dark) add_dyes->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cells with the piperidine compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[9]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[2][9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[14]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspases are a family of proteases that are central to the execution of apoptosis.[15] Caspase-3 and -7 are key executioner caspases that cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[16] Caspase activity assays typically use a synthetic substrate containing the caspase recognition sequence (e.g., DEVD for caspase-3/7) linked to a reporter molecule (a chromophore or fluorophore).[16][17] Cleavage of the substrate by active caspases releases the reporter, which can be quantified.

Protocol: Caspase-3/7 Activity Assay (Colorimetric)

  • Induce Apoptosis: Treat cells with the piperidine compound to induce apoptosis.

  • Cell Lysis: Lyse the cells using a supplied lysis buffer.

  • Substrate Addition: Add the DEVD-pNA (p-nitroanilide) substrate to the cell lysate.[17]

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.[18]

  • Absorbance Measurement: Measure the absorbance at 405 nm. The amount of pNA released is proportional to the caspase-3/7 activity.[17]

Western blotting can be used to examine the expression levels of key proteins involved in the regulation of apoptosis, such as the Bcl-2 family of proteins.[19] The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[20][21] The ratio of pro- to anti-apoptotic proteins is a critical determinant of cell fate.[16]

Signaling Pathway: Bcl-2 Family in Apoptosis

Bcl2_Pathway cluster_stimuli Apoptotic Stimuli (e.g., Piperidine Compound) cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade stimuli Cellular Stress bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) stimuli->bcl2 inhibits bax Pro-apoptotic (Bax, Bak) stimuli->bax bcl2->bax inhibits mito Mitochondrial Outer Membrane Permeabilization (MOMP) bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified diagram of the Bcl-2 family-mediated intrinsic apoptosis pathway.

Protocol: Western Blot for Bcl-2 and Bax

  • Sample Preparation: Prepare cell lysates from treated and untreated cells. Determine the protein concentration of each lysate.[22]

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]

B. Cell Cycle Analysis

Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation.[13] Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]

Protocol: Cell Cycle Analysis with PI Staining

  • Cell Treatment and Harvesting: Treat cells with the piperidine compound, then harvest and wash them.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[3]

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to degrade RNA and ensure PI only binds to DNA).[3]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[3]

III. Functional Assays: Assessing Metastatic Potential

A key aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. Assays that measure these processes are vital for evaluating the anti-metastatic potential of piperidine compounds.

A. Wound Healing (Scratch) Assay

The wound healing assay is a simple and cost-effective method to study collective cell migration in vitro.[24] A "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[24]

Protocol: Wound Healing Assay

  • Create a Confluent Monolayer: Grow cells to confluency in a multi-well plate.

  • Create the "Wound": Use a sterile pipette tip to create a straight scratch across the cell monolayer.[24]

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours).

  • Analysis: Measure the area of the gap at each time point using image analysis software such as ImageJ.[24] The rate of wound closure can then be calculated.

B. Transwell Migration Assay

The Transwell assay, also known as the Boyden chamber assay, provides a more quantitative measure of cell migration.[11][25] It uses a chamber with a porous membrane that separates an upper and a lower compartment.[25] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.[11]

Protocol: Transwell Migration Assay

  • Assay Setup: Place Transwell inserts into the wells of a multi-well plate. Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.[11]

  • Cell Seeding: Seed cells in serum-free medium in the upper chamber of the inserts.[26]

  • Incubation: Incubate the plate to allow for cell migration.

  • Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the stained cells under a microscope.[11][26]

IV. Troubleshooting Common Issues in Cell-Based Assays

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High background in MTT/SRB assays - Microbial contamination- Phenol red interference- Incomplete formazan solubilization (MTT)- Check for contamination- Use phenol red-free medium- Ensure complete solubilization with adequate mixing[27][28]
No positive signal in apoptosis assays - Insufficient drug concentration or treatment time- Loss of apoptotic cells in supernatant- Reagent degradation- Optimize treatment conditions- Collect both adherent and floating cells- Use a positive control to validate the assay[4]
High variability in wound healing assays - Inconsistent scratch width- Cell proliferation confounding migration- Use a standardized tool for scratching- Use a proliferation inhibitor (e.g., mitomycin C) or serum-free medium
Low cell migration in Transwell assays - Inappropriate pore size- Insufficient chemoattractant gradient- Select a pore size suitable for the cell type- Optimize the concentration of the chemoattractant
Weak signal in Western blots - Low protein expression- Inefficient antibody binding- Increase protein loading amount- Optimize antibody concentrations and incubation times[29][30]

Conclusion: A Multi-faceted Approach to Anticancer Evaluation

The evaluation of the anticancer potential of piperidine compounds requires a multi-pronged approach utilizing a suite of well-validated cell-based assays. By systematically assessing cytotoxicity, elucidating the mechanisms of cell death and cell cycle arrest, and examining the impact on cell migration, researchers can build a comprehensive profile of a compound's therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to conduct these assays with confidence and to generate high-quality, reproducible data that will ultimately contribute to the development of novel and effective cancer therapies.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. (n.d.). Retrieved from [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. (n.d.). Retrieved from [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). Retrieved from [Link]

  • Mechanisms of Action of Bcl-2 Family Proteins - PMC - NIH. (n.d.). Retrieved from [Link]

  • Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - ProQuest. (2011, January 6). Retrieved from [Link]

  • BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death - AACR Journals. (2007, December 19). Retrieved from [Link]

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay - ResearchGate. (n.d.). Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Retrieved from [Link]

  • An image J plugin for the high throughput image analysis of in vitro scratch wound healing assays - PMC. (n.d.). Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved from [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit - iGEM. (n.d.). Retrieved from [Link]

  • Transwell In Vitro Cell Migration and Invasion Assays - PMC - NIH. (n.d.). Retrieved from [Link]

  • Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC. (n.d.). Retrieved from [Link]

  • 10 Tips for Successful Development of Cell Culture Assays | Technology Networks. (2020, January 21). Retrieved from [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT. (2025, June 16). Retrieved from [Link]

  • Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Easy method to calculate IC50 and IC80 using Graphpad Prism - YouTube. (2021, December 20). Retrieved from [Link]

  • Transwell Cell Migration and Invasion Assay Guide - Corning. (n.d.). Retrieved from [Link]

  • Caspase-3, 7 Activity Assay Kit - Boster Bio. (2023, April 26). Retrieved from [Link]

  • What are some practical tips to improve the detection of BCL-2 protein by western blotting? (2025, August 21). Retrieved from [Link]

  • Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products - MDPI. (2021, July 5). Retrieved from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - Ben-Gurion University Research Portal. (2022, January 7). Retrieved from [Link]

  • Tips for Optimizing Western Blot Protocols | Biocompare Editorial Article. (2012, August 21). Retrieved from [Link]

  • Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell - Bio-protocol. (2023, May 20). Retrieved from [Link]

  • Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. (2025, February 19). Retrieved from [Link]

  • Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. (2023, February 9). Retrieved from [Link]

  • Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte. (2024, August 15). Retrieved from [Link]

  • Piperine induces apoptosis of lung cancer A549 cells via p53-dependent mitochondrial signaling pathway - ResearchGate. (n.d.). Retrieved from [Link]

  • Western Blot Protocol: Complete Step-by-Step Guide - Boster Bio. (n.d.). Retrieved from [Link]

  • Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance | PNAS. (n.d.). Retrieved from [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate. (2025, December 10). Retrieved from [Link]

  • Caspase 3 Activity Assay Kit - MP Biomedicals. (n.d.). Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry - PMC. (n.d.). Retrieved from [Link]

  • Finding the best cell lines across pan-cancer to use in pre-clinical research as a proxy for patient tumor samples considering immune cells, multi-omics, and cancer pathways | bioRxiv. (2022, December 19). Retrieved from [Link]

  • Western blotting for determination of Bax:Bcl-2 ratio and... - ResearchGate. (n.d.). Retrieved from [Link]

  • The Complete Guide to Cell-Based Assays - SPT Labtech. (n.d.). Retrieved from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2024, February 2). Retrieved from [Link]

  • Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Treatments (24 h). (n.d.). Retrieved from [Link]

  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - MDPI. (n.d.). Retrieved from [Link]

  • A review for cell-based screening methods in drug discovery - PMC. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: Advanced Kinetic Profiling of α-Glucosidase Inhibitors

Scientific Rationale & Mechanism of Action The inhibition of α-glucosidase (EC 3.2.1.20), an enzyme located in the brush border of the small intestine, is a primary therapeutic strategy for managing postprandial hypergly...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanism of Action

The inhibition of α-glucosidase (EC 3.2.1.20), an enzyme located in the brush border of the small intestine, is a primary therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes mellitus[1]. While initial screening often relies on calculating the half-maximal inhibitory concentration (IC₅₀), true drug development requires rigorous kinetic studies to elucidate the exact mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition)[2].

To achieve this, the industry standard utilizes a continuous colorimetric assay employing the synthetic chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) [3]. The causality behind this choice is elegant: when α-glucosidase cleaves the α-1,4 glycosidic bond of colorless pNPG, it liberates D-glucose and p-nitrophenol (pNP). Under slightly alkaline or neutral conditions, pNP ionizes to a phenolate ion, yielding a distinct yellow color with a strong molar absorptivity at 405 nm[4]. By tracking the rate of pNP formation, we can directly quantify the initial velocity ( V0​ ) of the enzyme.

Mechanism pNPG pNPG Substrate pNP p-Nitrophenol (Absorbance 405 nm) pNPG->pNP Hydrolysis Glucose D-Glucose pNPG->Glucose Hydrolysis Enzyme α-Glucosidase Enzyme->pNPG Catalyzes Inhibitor Inhibitor Inhibitor->Enzyme Blocks

Enzymatic hydrolysis of pNPG by α-glucosidase and its inhibition.

Experimental Design: Building a Self-Validating System

A robust kinetic assay must be a self-validating system. Many novel α-glucosidase inhibitors are derived from natural plant extracts (e.g., Bauhinia pulla or Acacia nilotica), which often possess intrinsic pigmentation or auto-fluorescence[4]. Failing to account for this background absorbance will artificially suppress the apparent inhibition rate, leading to false negatives.

To ensure absolute trustworthiness, the 96-well plate architecture must include the following control matrix[3]:

  • Enzyme Control (100% Activity): Buffer + Enzyme + Substrate. Establishes the uninhibited maximum velocity.

  • Background Control (Substrate Blank): Buffer + Substrate. Accounts for any spontaneous, non-enzymatic hydrolysis of pNPG.

  • Sample Blank (Color Control): Buffer + Inhibitor + Enzyme (NO Substrate). Critical Step: This subtracts the intrinsic absorbance of the test compound itself.

  • Positive Control: Acarbose + Enzyme + Substrate. Validates that the enzyme batch is sensitive to known competitive inhibitors[1].

Causality in Buffer Selection: The assay is strictly performed in 0.1 M Potassium Phosphate Buffer at pH 6.8. This specific pH is chosen because it mimics the physiological environment of the mammalian intestinal tract, ensuring the enzyme maintains its native, active conformation[4].

Step-by-Step Methodology: Kinetic Assay Protocol

To generate data for Michaelis-Menten kinetics, you must measure the reaction velocity across a matrix of varying substrate concentrations and varying inhibitor concentrations[5].

Reagent Preparation
  • Buffer: 0.1 M Potassium Phosphate Buffer (pH 6.8).

  • Enzyme Solution: Dissolve Saccharomyces cerevisiae α-glucosidase in buffer to a working concentration of 0.2 U/mL.

  • Substrate Solutions: Prepare pNPG at multiple concentrations (e.g., 0.5, 1.0, 2.0, 3.0, and 4.0 mM) in buffer[3].

  • Inhibitor Solutions: Prepare the test compound at 0, 0.5× IC₅₀, 1× IC₅₀, and 2× IC₅₀.

Assay Execution (96-Well Microplate)
  • System Priming: Add 50 µL of Phosphate Buffer to all test wells.

  • Inhibitor Loading: Add 20 µL of the designated Inhibitor Solution (or Acarbose for positive control) to the respective wells[1].

  • Enzyme Addition: Add 20 µL of the α-Glucosidase Enzyme Solution (0.2 U/mL) to the wells.

  • Pre-Incubation (Crucial Step): Incubate the microplate at 37°C for exactly 15 minutes. Causality: This allows the inhibitor and enzyme to reach thermodynamic binding equilibrium before the substrate is introduced. Skipping this step severely skews the kinetics of slow-binding inhibitors[3].

  • Reaction Initiation: Rapidly add 10 µL of the varying pNPG Substrate Solutions to the respective wells using a multichannel pipette[2].

  • Kinetic Readout: Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance at 405 nm every 30 seconds for 10 minutes to capture the linear phase of the initial velocity ( V0​ )[4].

Workflow S1 1. Buffer & Inhibitor S2 2. Add α-Glucosidase S1->S2 S3 3. Pre-incubate 15m S2->S3 S4 4. Add pNPG S3->S4 S5 5. Read Abs 405nm S4->S5

Step-by-step experimental workflow for the microplate-based α-glucosidase kinetic assay.

Kinetic Analysis & Data Interpretation

Once the initial velocities ( V0​ ) are calculated from the linear slopes of the absorbance-time curves (∆Abs/min), the data must be transformed to determine the maximum velocity ( Vmax​ ) and the Michaelis constant ( Km​ )[5].

The most reliable graphical method for this is the Lineweaver-Burk plot , which linearizes the Michaelis-Menten equation by plotting the reciprocal of the velocity ( 1/V0​ ) against the reciprocal of the substrate concentration ( 1/[S] )[2].

  • Y-intercept: Represents 1/Vmax​

  • X-intercept: Represents −1/Km​

  • Slope: Represents Km​/Vmax​

By observing how the lines intersect at varying inhibitor concentrations, the exact mode of inhibition is revealed[5].

LB_Logic Start Lineweaver-Burk Plot Vmax_Same Vmax Unchanged Start->Vmax_Same Vmax_Dec Vmax Decreases Start->Vmax_Dec Both_Change Both Change Start->Both_Change Km_Inc Km Increases Vmax_Same->Km_Inc Comp Competitive Km_Inc->Comp Km_Same Km Unchanged Vmax_Dec->Km_Same Km_Dec Km Decreases Vmax_Dec->Km_Dec NonComp Non-Competitive Km_Same->NonComp UnComp Uncompetitive Km_Dec->UnComp Mixed Mixed Inhibition Both_Change->Mixed

Diagnostic logic tree for determining enzyme inhibition modes via Lineweaver-Burk plots.

Quantitative Data Summary

The following table summarizes the diagnostic shifts in kinetic parameters based on the structural binding modality of the inhibitor:

Inhibition TypeBinding SiteEffect on Vmax​ Effect on Km​ Lineweaver-Burk IntersectionExample Compound
Competitive Active SiteUnchangedIncreasesY-axisAcarbose[1]
Non-Competitive Allosteric Site (E or ES)DecreasesUnchangedX-axisCertain Flavonoids
Uncompetitive ES Complex OnlyDecreasesDecreasesParallel LinesCoastal Plant Extracts
Mixed Allosteric Site (Unequal affinity)DecreasesIncreases/DecreasesQuadrant II or IIILabiatae Extracts[2]

By strictly adhering to this self-validating protocol and utilizing rigorous Lineweaver-Burk plotting, researchers can confidently map the kinetic profile of novel α-glucosidase inhibitors, accelerating the pipeline for next-generation antidiabetic therapeutics.

References

  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PMC (nih.gov).
  • Identification of Selective α-Glucosidase Inhibitors via Virtual Screening with Machine Learning. MDPI.
  • Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes tre
  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. PMC (nih.gov).
  • Acarbose Mechanism of Action on Alpha-Glucosidase: A Technical Guide to Inhibition Kinetics. Benchchem.

Sources

Method

Application Note: Synthesis and Optimization of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine Intermediates

Strategic Context & Scaffold Significance The compound 4-(4-iodo-1H-pyrazol-1-yl)piperidine (CAS: 1229457-94-6)[1] represents a privileged bifunctional scaffold in modern drug discovery. It is most prominently utilized a...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Scaffold Significance

The compound 4-(4-iodo-1H-pyrazol-1-yl)piperidine (CAS: 1229457-94-6)[1] represents a privileged bifunctional scaffold in modern drug discovery. It is most prominently utilized as a critical intermediate in the synthesis of ALK and c-Met inhibitors, including the blockbuster oncology drug Crizotinib[2].

From a synthetic perspective, this intermediate offers highly valuable orthogonal reactivity:

  • The 4-Iodo-pyrazole moiety : Serves as a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core structure.

  • The Piperidine nitrogen : Provides a versatile handle for subsequent amidation, reductive amination, or alkylation once the protecting group is removed.

Mechanistic Rationale & Route Selection

The construction of the C-N bond between the piperidine ring and the pyrazole typically relies on the activation of N-Boc-4-hydroxypiperidine[3]. We evaluate two primary synthetic strategies for this transformation:

Route A: The Mitsunobu Approach Direct coupling of the alcohol with 4-iodo-1H-pyrazole using Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh3).

  • Causality: While this route is direct and operates under mild, neutral conditions, it generates stoichiometric triphenylphosphine oxide (TPPO) and hydrazine dicarboxylate byproducts. Because the Boc-protected product often co-elutes with TPPO during silica gel chromatography, this route is poorly suited for large-scale synthesis and requires tedious purification.

Route B: Activation-Displacement (Mesylation / SN2) A two-step sequence involving the conversion of the alcohol to a mesylate, followed by nucleophilic displacement.

  • Causality: By using Methanesulfonyl chloride (MsCl), the hydroxyl group is converted into an excellent leaving group. Subsequent treatment with 4-iodo-1H-pyrazole and Cesium Carbonate (Cs2CO3) drives the SN2 reaction. Cs2CO3 is specifically chosen because its large cationic radius enhances the solubility and nucleophilicity of the pyrazolate anion in polar aprotic solvents (DMF), ensuring rapid displacement. This route is highly scalable as it avoids TPPO and allows for purification via simple aqueous precipitation.

Synthetic Workflow Visualization

Synthesis SM1 N-Boc-4-hydroxypiperidine (CAS: 109384-19-2) Mesylate N-Boc-4-(mesyloxy)piperidine SM1->Mesylate Route B (Mesylation) MsCl, Et3N, DCM BocInt tert-butyl 4-(4-iodo-1H-pyrazol-1-yl) piperidine-1-carboxylate SM1->BocInt Route A (Mitsunobu) DIAD, PPh3, THF SM2 4-Iodo-1H-pyrazole (CAS: 3469-69-0) SM2->BocInt Mesylate->BocInt SN2 Displacement Cs2CO3, DMF Final 4-(4-iodo-1H-pyrazol-1-yl)piperidine (CAS: 1229457-94-6) BocInt->Final Deprotection 4M HCl/Dioxane

Synthetic workflow comparing Mitsunobu and SN2 routes for piperidine intermediates.

Quantitative Data: Route Comparison

To guide synthetic planning, the following table summarizes the operational metrics of both routes based on standard 100-gram scale optimizations.

ParameterRoute A: Mitsunobu ReactionRoute B: Mesylation + SN2
Overall Yield 55 - 65%75 - 85%
Scalability Low (Chromatography required)High (Crystallization/Precipitation)
Byproduct Profile Triphenylphosphine oxide (TPPO)Triethylamine hydrochloride, Mesylate salts
Atom Economy Poor (High mass of DIAD/PPh3)Moderate (MsCl and Cs2CO3 are lower mass)
Primary IPC LC-MS (TLC obscured by TPPO)TLC and LC-MS

Experimental Protocols & Self-Validating Systems

Protocol 1: Synthesis via Route B (Scalable SN2 Approach)

Step 1: Mesylation

  • Reaction : Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous Dichloromethane (DCM) (10 volumes). Add Triethylamine (1.5 eq) and cool the mixture to 0 °C using an ice bath.

  • Addition : Add Methanesulfonyl chloride (1.2 eq) dropwise over 30 minutes.

    • Causality: Strict temperature control at 0 °C prevents exothermic degradation and minimizes the formation of chlorinated byproducts.

  • Workup : Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield N-Boc-4-(mesyloxy)piperidine as a white solid.

Step 2: SN2 Displacement

  • Reaction : Dissolve the crude mesylate (1.0 eq) and 4-iodo-1H-pyrazole (1.05 eq) in anhydrous DMF (8 volumes).

  • Activation : Add Cs2CO3 (2.0 eq). Heat the suspension to 80 °C and stir for 12 hours.

  • Self-Validating System (IPC) : Monitor via TLC (Hexane/EtOAc 2:1). The reaction is validated when the mesylate spot disappears and a new, strongly UV-active spot (the pyrazole product) appears. Staining with KMnO4 will selectively highlight the pyrazole ring.

  • Isolation : Cool to room temperature and pour the mixture into ice water (30 volumes) with vigorous stirring. The product, tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate, will precipitate as a solid. Filter, wash with water, and dry under vacuum.

Protocol 2: Boc-Deprotection
  • Reaction : Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of DCM. Add 4M HCl in Dioxane (5.0 eq) dropwise.

    • Causality: Utilizing anhydrous HCl in Dioxane rather than aqueous acids prevents unwanted hydrolysis of the pyrazole moiety and directly yields the product as a highly crystalline, stable hydrochloride salt.

  • Self-Validating System (Physical & Analytical) :

    • Physical Indicator: As the Boc group is cleaved and the amine is protonated, the resulting hydrochloride salt becomes insoluble in the DCM/Dioxane matrix. The spontaneous formation of a thick white precipitate acts as a visual, self-validating indicator that the deprotection is successful. If the solution remains clear, the reaction has stalled.

    • Analytical Validation: 1H NMR (DMSO-d6) will show the complete disappearance of the sharp 9H singlet at ~1.45 ppm (t-butyl group). Furthermore, the proton alpha to the pyrazole nitrogen (piperidine CH-N) will shift distinctly downfield to ~4.4 ppm, confirming the structural integrity of the 4-(4-iodo-1H-pyrazol-1-yl)piperidine core[1].

References

  • Benchchem Technical Support Team. "N-Boc-4-hydroxypiperidine | 109384-19-2". Benchchem.
  • Benchchem Technical Support Team. "4-Hydroxypiperidine | Pharmaceutical Intermediate". Benchchem.
  • Sigma-Aldrich. "4-(4-Iodo-1H-pyrazol-1-yl)piperidine | 1229457-94-6". Sigma-Aldrich.
  • ChemScene. "4-(4-Iodo-1H-pyrazol-1-yl)piperidine". ChemScene.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Stability of Piperidin-1-yl(1H-pyrazol-4-yl)methanone in Solution

This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate stability issues encountered with piperidin-1-yl(1H-pyrazol-4-yl)methanone in solution. As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate stability issues encountered with piperidin-1-yl(1H-pyrazol-4-yl)methanone in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and stability of piperidin-1-yl(1H-pyrazol-4-yl)methanone.

Q1: My stock solution of piperidin-1-yl(1H-pyrazol-4-yl)methanone is showing a gradual decrease in concentration over a few days, even when stored at 4°C. What is the likely cause?

A1: Gradual degradation at refrigerated temperatures suggests a slow chemical reaction is occurring. The most likely culprits for a molecule with an amide linkage and a piperidine ring are hydrolysis and oxidation.[1][2] The amide bond is susceptible to hydrolysis, which can be catalyzed by even slightly acidic or basic conditions in your solvent.[1] Additionally, the piperidine moiety can be sensitive to oxidation by dissolved atmospheric oxygen.[2]

Q2: What are the initial signs of degradation I should look for?

A2: Visual and analytical indicators can signal degradation. Visually, you might observe a change in the color of your solution (e.g., turning yellow or brown) or the formation of a precipitate.[2] Analytically, using techniques like High-Performance Liquid Chromatography (HPLC), you would typically see a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.[3][4]

Q3: What is the best general-purpose solvent and storage condition for my stock solution?

A3: For short-term storage, preparing stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or ethanol is recommended. These should be stored at -20°C or below in small, single-use aliquots to minimize freeze-thaw cycles.[5] For working solutions, especially aqueous ones, it is critical to control the pH with a suitable buffer system, ideally in the pH 6.0-7.5 range, to minimize hydrolysis.[5] Always protect solutions from light by using amber vials or wrapping containers in foil.[2][6]

Q4: I see a new, more polar peak in my HPLC chromatogram after leaving my compound in an aqueous buffer. What could it be?

A4: The appearance of a more polar degradation product in aqueous media often points to either hydrolysis or oxidation. Hydrolysis of the central amide bond would yield piperidine and 1H-pyrazole-4-carboxylic acid, both of which are generally more polar than the parent compound. Alternatively, oxidation of the piperidine nitrogen to form a piperidine N-oxide is a common pathway that also significantly increases polarity.[2]

Part 2: In-Depth Troubleshooting and Stability Enhancement Guide

When basic precautions are insufficient, a systematic investigation is required to identify the specific degradation pathway and develop a robust formulation. This guide will walk you through a process analogous to the forced degradation studies used in the pharmaceutical industry to establish the intrinsic stability of a molecule.[1][7][8]

Core Issue: Unacceptable Loss of Parent Compound in Solution

The primary goal is to identify the stress factor—pH, oxygen, light, or heat—causing the degradation and then to implement strategies to mitigate it. The recommended approach is to perform a forced degradation or "stress testing" study.[7][9][10] This involves intentionally subjecting the compound to harsh conditions to rapidly identify vulnerabilities.[1] The goal is to achieve 5-20% degradation, which is enough to identify major degradants without over-stressing the molecule to the point of forming irrelevant secondary products.[1][7]

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical flow for diagnosing and solving stability issues.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Forced Degradation Study (ICH Guidelines) cluster_2 Phase 3: Analysis & Solution start Observe Instability (e.g., HPLC peak loss, color change) establish_method Establish Stability-Indicating HPLC/LC-MS Method start->establish_method stress_testing Perform Parallel Stress Tests establish_method->stress_testing acid Acid Hydrolysis (0.1 M HCl) stress_testing->acid base Base Hydrolysis (0.1 M NaOH) stress_testing->base oxidation Oxidation (3% H₂O₂) stress_testing->oxidation thermal Thermal Stress (60-70°C) stress_testing->thermal photo Photostability (UV/Vis Light) stress_testing->photo analyze Analyze Degradation Profiles (Identify Primary Stress Factor) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze implement Implement Mitigation Strategy analyze->implement implement->acid pH Control (Buffers) implement->oxidation Inert Gas Purge Antioxidants implement->thermal Cold Storage implement->photo Light Protection (Amber Vials) confirm Confirm Stability of Optimized Formulation implement->confirm

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

The structure of piperidin-1-yl(1H-pyrazol-4-yl)methanone has three primary points of potential instability: the amide linker, the piperidine ring, and the pyrazole ring.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation parent Piperidin-1-yl(1H-pyrazol-4-yl)methanone hydrolysis_products Piperidine + 1H-Pyrazole-4-carboxylic acid parent->hydrolysis_products Amide Cleavage n_oxide Piperidine N-oxide derivative parent->n_oxide N-Oxidation imine Imine/Tetrahydropyridine derivatives parent->imine C-N Oxidation photo_products Complex mixture of radical-mediated products parent->photo_products UV/Vis Exposure ring_opening Piperidine Ring-Opening Products imine->ring_opening Further Oxidation

Caption: Potential degradation pathways.

Experimental Protocols for Forced Degradation Studies

Before beginning, ensure you have a validated, stability-indicating analytical method, typically HPLC with UV or MS detection.[3][11][12] This method must be able to separate the parent compound from its degradation products.[3]

Protocol 1: Hydrolytic Stability Assessment

Objective: To determine if the compound is susceptible to acid or base-catalyzed hydrolysis. The primary target is the amide bond.

Materials:

  • Piperidin-1-yl(1H-pyrazol-4-yl)methanone stock solution (e.g., 1 mg/mL in Acetonitrile or DMSO).

  • 0.1 M Hydrochloric Acid (HCl).

  • 0.1 M Sodium Hydroxide (NaOH).

  • HPLC vials.

  • Heating block or water bath set to 60°C.

Procedure:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in a vial.[2]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in a separate vial.[2]

  • Control: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubate all vials at 60°C.

  • Withdraw aliquots at specific time points (e.g., 0, 2, 8, 24 hours).

  • Crucial Step: Before analysis, neutralize the acid-stressed samples with an equimolar amount of 0.1 M NaOH, and the base-stressed samples with 0.1 M HCl. This prevents damage to the HPLC column.

  • Analyze all samples by your stability-indicating HPLC method.

Interpreting the Results:

  • Significant degradation in acid and/or base conditions compared to the control confirms hydrolytic instability.

  • Causality: Amide bonds are susceptible to hydrolysis. The reaction is catalyzed by H⁺ (acid) or OH⁻ (base), which attack the carbonyl carbon, leading to cleavage.[1]

Mitigation Strategy:

  • Maintain the pH of all solutions within a stable, neutral range (e.g., pH 6.0 - 7.5) using an appropriate buffer system.[13][14][15] See Table 2 for buffer recommendations.

Protocol 2: Oxidative Stability Assessment

Objective: To determine if the compound is susceptible to oxidation. The piperidine ring is a likely target.[2]

Materials:

  • Compound stock solution.

  • 3% Hydrogen Peroxide (H₂O₂).

  • HPLC vials.

Procedure:

  • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ in a vial.[2]

  • Keep the vial at room temperature, protected from light, to avoid confounding photodegradation.

  • Withdraw and analyze aliquots at specific time points (e.g., 0, 2, 8, 24 hours).

Interpreting the Results:

  • Significant degradation in the H₂O₂ sample indicates oxidative instability.

  • Causality: The nitrogen atom and adjacent carbons in the piperidine ring are susceptible to reaction with oxidizing agents like peroxides or dissolved oxygen.[2] This can lead to the formation of N-oxides, imines, or even ring-opened products.[2][16][17]

Mitigation Strategies:

  • Degas Solvents: Before preparing solutions, sparge aqueous buffers and solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[5]

  • Use Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT).

  • Avoid Metal Contamination: Use high-purity solvents and avoid metal spatulas where possible, as trace metal ions can catalyze oxidation.[2]

Protocol 3: Photostability Assessment

Objective: To determine if the compound degrades upon exposure to light, as recommended by ICH guideline Q1B.[6][18][19]

Materials:

  • Compound stock solution.

  • Clear and amber (or foil-wrapped) HPLC vials.

  • A photostability chamber or a light source capable of emitting both visible and UV light.

Procedure:

  • Place an aliquot of the solution in a clear vial and another in an amber or foil-wrapped vial (this will be your "dark" control).

  • Expose both vials to a controlled light source. Per ICH Q1B, the total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA light.[6][19][20]

  • Analyze the contents of both vials by HPLC at the end of the exposure period.

Interpreting the Results:

  • Significant degradation in the clear vial compared to the dark control confirms photosensitivity.

  • Causality: Aromatic systems like pyrazole and heterocyclic rings can absorb UV or high-energy visible light. This absorbed energy can promote electrons to an excited state, leading to bond cleavage or the formation of reactive radical species that initiate degradation cascades.

Mitigation Strategies:

  • Protect from Light: Always store stock solutions and conduct experiments in amber glass containers or vessels wrapped in aluminum foil.[2][6]

  • Minimize exposure to ambient lab lighting during experimental setup.

Part 3: Data Summary and Recommendations

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDurationTarget Moiety
Acid Hydrolysis 0.1 M - 1 M HClAmbient or 60-70°C8 - 24 hoursAmide Bond
Base Hydrolysis 0.1 M - 1 M NaOHAmbient or 60-70°C8 - 24 hoursAmide Bond
Oxidation 3% H₂O₂Room Temp8 - 24 hoursPiperidine Ring (N, C-H)
Thermal Dry Heat / In Solution70°C48 hoursOverall Molecule
Photostability >1.2M lux-hr (Vis), >200 W-hr/m² (UVA)Controlled AmbientVariablePyrazole/Aromatic Systems
Data synthesized from ICH guidelines referenced in multiple sources.[1][2][7][18]
Table 2: Recommended Buffer Systems for Solution Stability
Buffer SystemEffective pH RangepKaComments
Phosphate (PBS) 6.0 - 8.07.21Biologically compatible, most common choice for near-neutral pH.
MES 5.5 - 6.76.15Good's buffer, minimal interaction with biological molecules.
HEPES 6.8 - 8.27.55Good's buffer, widely used in cell culture, less metal chelation.
Citrate 3.0 - 6.23.13, 4.76, 6.40Can chelate metal ions, which may help prevent metal-catalyzed oxidation.
A buffer is most effective within +/- 1 pH unit of its pKa.[14]

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds. Benchchem.
  • A practical guide to forced degradation and stability studies for drug substances. SGS.
  • Development of Stability – Indicating Analytical Procedures by HPLC : A REVIEW. Jetir.Org.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Lewis Acid-Catalyzed Ring-Opening Reactions of Semicyclic N,O-Acetals Possessing an Exocyclic Nitrogen Atom. Journal of the American Chemical Society.
  • Impact from the Recent Issuance of ANVISA Resolution RDC-53/2015 on Pharmaceutical Small Molecule Forced Degradation Study Requirements. American Pharmaceutical Review.
  • Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJ Wave.
  • A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation.
  • Forced Degrad
  • Electrochemical Ring-Opening Reaction of Piperidine-Containing Peptides. Synfacts.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated
  • Understanding pH Buffers: The Unsung Heroes of Chemical Stability.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online.
  • Analytical Techniques In Stability Testing.
  • Evaluation of Buffer Stability for the Production of Small Molecules. Universiti Teknologi MARA.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • Piperidine degradation by M. aurum MO1.
  • Synthesis and dye degradation properties of Cu complexes with pyrazole deriv
  • Understanding ICH Photostability Testing. Q-Lab.
  • Buffer Solutions: The Guardians of pH Stability. Environmental Studies (EVS) Institute.
  • Drug Modifications to Improve Stability.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
  • In the right light: What ICH photostability tests are all about. binder-world.com.
  • Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • High-performance liquid chromatography for small-scale studies of drug stability. PubMed.
  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives.
  • Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution. Benchchem.
  • Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting.
  • The Role of Buffers in Biological and Chemical Experiments. MSE Supplies.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.
  • Buffers Through Time: How Buffers Progress Alongside Research. GoldBio.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological.
  • Amide Bond Bioisosteres: Str
  • Amide coupling reaction in medicinal chemistry.
  • Chemists simplify synthesis of drugs involving amide groups. EurekAlert!.
  • methanone. Molbank.

  • Amide bond formation: beyond the dilemma between activation and racemis
  • EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION.

Sources

Optimization

SECTION 1: Structural Optimization FAQs (Troubleshooting Off-Target Liabilities)

Welcome to the Technical Support Center for Lead Optimization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and assay-related challenges encountered wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lead Optimization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and assay-related challenges encountered when optimizing piperidine-based enzyme inhibitors.

The piperidine ring is a ubiquitous pharmacophore due to its structural flexibility and ability to form critical hydrogen bonds and ionic interactions within enzyme active sites. However, its basic nitrogen often leads to promiscuous binding. This guide synthesizes field-proven structural optimization strategies, self-validating assay protocols, and quantitative metrics to help you engineer highly selective therapeutics.

Q1: My piperidine derivative exhibits high potency but suffers from widespread off-target binding (e.g., hERG liability or homologous enzyme cross-reactivity). What is the physicochemical cause, and how do I fix it? The Causality: The basic nitrogen of the piperidine ring typically has a pKa between 9 and 10, meaning it is almost entirely protonated at physiological pH. This permanent positive charge acts as a promiscuous electrostatic anchor, binding non-specifically to any off-target protein with a polyanionic pocket. The Solution: You must modulate the pKa or introduce steric constraints. Introducing electron-withdrawing groups (like fluorine) on adjacent aromatic rings inductively withdraws electron density, subtly lowering the pKa of the piperidine nitrogen. This reduces the fraction of protonated species at pH 7.4, minimizing non-specific electrostatic interactions while maintaining target affinity. For example, in the optimization of benzylpiperidine-based Monoacylglycerol Lipase (MAGL) inhibitors, introducing an ortho-fluorine atom (Compound 10a) improved MAGL potency to 26.4 nM while maintaining high selectivity against the off-target Fatty Acid Amide Hydrolase (FAAH) (IC50 = 8.0 µM)[1].

Q2: How can I rationally design selectivity between highly homologous enzymes, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)? The Causality: AChE and BChE share a highly conserved catalytic triad, making competitive inhibitors inherently prone to cross-reactivity. However, the peripheral anionic site (PAS) and the overall volume of the catalytic gorge differ significantly. The Solution: Shift your design from purely competitive inhibition to noncompetitive or mixed inhibition by targeting the PAS. Donepezil analogs and natural piperidine alkaloids (like (-)-spectaline derivatives) can be structurally extended so that the piperidine nitrogen forms hydrogen bonds with Tyr121 at the PAS of AChE[2]. This binding creates a steric blockade of the gorge that suffices to cause CNS-selective noncompetitive inhibition without interacting directly with the catalytic triad, thereby driving selectivity over BChE[2]. Conformational flexibility is also critical; certain indolylpiperidine analogs are known to adopt an extended conformation in the AChE pocket but flop in the BChE pocket, further enhancing selectivity[3].

Q3: How do I achieve selectivity in epigenetic targets like Histone Deacetylases (HDACs) where the active sites are nearly identical? The Causality: While the zinc-binding catalytic core is conserved across HDACs, the outer rim and specific "gatekeeper" residues vary. The Solution: Target the unique gatekeeper residues with the piperidine moiety. In Histone Deacetylase 10 (HDAC10), the acidic gatekeeper residue Glu274 can be specifically targeted by a basic piperidine ring. This mimics the interaction of HDAC10's natural polyamine substrate. By utilizing a piperidine-4-acrylhydroxamic acid scaffold, researchers achieved a massive selectivity index (SI) of 395 against the highly homologous hHDAC6, purely by anchoring the piperidine nitrogen to Glu274[4].

SECTION 2: Computational & Screening Workflows

To systematically eliminate off-target liabilities, your screening cascade must integrate in silico predictions with robust in vitro validation. Below is the logical relationship of a modern selectivity optimization workflow.

G Start Identify Off-Target Liability MD Molecular Dynamics & Binding Free Energy Start->MD SAR Rational SAR: Sterics, pKa, Fluorination MD->SAR Structural Insights Synth Synthesis of Piperidine Analogs SAR->Synth InVitro In Vitro Profiling (ABPP or Counter-Screens) Synth->InVitro Decision Selectivity Index > 100? InVitro->Decision Decision->SAR No Success Lead Candidate Selected Decision->Success Yes

Iterative workflow for optimizing piperidine inhibitor selectivity.

Step-by-Step Methodology: Activity-Based Protein Profiling (ABPP) for Selectivity Validation

To prove that your piperidine compound does not hit off-target serine hydrolases (like ABHD6 or FAAH), you must use a self-validating ABPP assay[5].

  • Proteome Preparation: Isolate native proteomes (e.g., mouse brain lysates) expressing both your target and potential off-target enzymes.

  • Inhibitor Incubation: Treat the proteome with varying concentrations of your piperidine derivative (e.g., 1 nM to 10 µM) for 30 minutes at 37°C.

  • Probe Labeling: Add a broad-spectrum, fluorescently tagged activity-based probe (e.g., FP-Rh for serine hydrolases) to the lysate. The probe will covalently bind to any active enzyme.

  • Resolution & Detection: Separate the proteins via SDS-PAGE and visualize using in-gel fluorescence.

  • Causality Check (Self-Validation): A highly selective inhibitor will outcompete the fluorescent probe only at the molecular weight band corresponding to your target. If bands corresponding to off-targets (e.g., FAAH or ABHD6) disappear, your compound lacks selectivity[5].

SECTION 3: Assay Troubleshooting & Validation

Q4: My compound shows high selectivity in silico but fails in vitro during Ellman's assay. What is going wrong? The Causality: False positives and negatives frequently arise from assay artifacts. Ellman's reagent (DTNB) relies on thiol reactivity. If your piperidine derivative contains nucleophilic centers, it may react directly with DTNB, artificially lowering the signal. Furthermore, traditional substrates like acetylthiocholine are promiscuous; if your lysate contains both AChE and BChE, traditional substrates will be cleaved by both, masking the true selectivity of your inhibitor[6].

Step-by-Step Methodology: Self-Validating Modified Ellman's Assay

To ensure the selectivity you observe is real and not an artifact, implement this self-validating protocol:

  • Substrate Substitution: Replace generic acetylthiocholine with a highly selective substrate, such as piperidine-4-methanthiol esters (e.g., 1-methyl-4-acetylthiomethylpiperidine). AChE shows an order of magnitude higher selectivity for these substrates over BChE, eliminating background noise[6].

  • Thiol Scavenger Control: Run a parallel well containing only your inhibitor and DTNB (no enzyme, no substrate). If absorbance increases, your compound is reacting with the assay reagent, invalidating the data.

  • Orthogonal Counter-Screen: To definitively prove target engagement, add a known, highly specific AChE inhibitor (e.g., 1,5-bis(4-allyldimethylammoniumphenyl)pentan-3-one at 1 µM) to a control well[6]. If the hydrolysis of the novel substrate is completely inhibited, you have validated that the signal is 100% target-specific.

SECTION 4: Quantitative Selectivity Metrics

The following table summarizes how specific structural modifications to the piperidine scaffold dictate the Selectivity Index (SI) across various enzyme classes, validating the rational design principles discussed above.

Scaffold BaseStructural ModificationTarget Enzyme (IC50)Off-Target Enzyme (IC50)Selectivity Index (SI)Mechanistic Driver of Selectivity
Benzylpiperidine UnsubstitutedMAGL: 133.9 nMFAAH: 5.9 µM44Baseline hydrophobic fit[1].
Benzylpiperidine Ortho-FluorinationMAGL: 26.4 nMFAAH: 8.0 µM303 Inductive pKa shift of piperidine nitrogen; improved target affinity[1].
Piperidine-hydroxamate N-methylpiperazine cappingHDAC10: 43 nMHDAC6: >10 µM>230 Basic nitrogen anchors specifically to the Glu274 gatekeeper residue[4].
(-)-Spectaline derivative Semi-synthetic analogue (Compound 7)AChE: 7.32 µMBChE: ~153 µM21 Steric blockade via hydrogen bonding at the Peripheral Anionic Site (Tyr121)[7].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Piperidin-1-yl(1H-pyrazol-4-yl)methanone and its Analogs with Established Factor Xa Inhibitors

A Guide for Researchers in Anticoagulant Drug Development In the landscape of anticoagulant therapeutics, the direct inhibition of Factor Xa (FXa) has emerged as a highly successful strategy for the prevention and treatm...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Anticoagulant Drug Development

In the landscape of anticoagulant therapeutics, the direct inhibition of Factor Xa (FXa) has emerged as a highly successful strategy for the prevention and treatment of thromboembolic disorders. Marketed oral FXa inhibitors, including apixaban, rivaroxaban, and edoxaban, have demonstrated significant efficacy and safety advantages over traditional anticoagulants like warfarin.[1][2][3] This guide provides a comparative study of a novel scaffold, piperidin-1-yl(1H-pyrazol-4-yl)methanone, and its structurally related analogs against these established FXa inhibitors. By examining available preclinical data for similar compounds, we aim to project the potential of this chemical class and outline the experimental framework for its comprehensive evaluation.

The Central Role of Factor Xa in Coagulation

Factor Xa is a serine protease that occupies a pivotal position in the blood coagulation cascade, acting as the rate-limiting enzyme in the conversion of prothrombin to thrombin.[4][5] Thrombin, in turn, is responsible for the cleavage of fibrinogen to fibrin, leading to the formation of a stable blood clot. The strategic location of FXa at the convergence of the intrinsic and extrinsic pathways makes it an attractive target for anticoagulant therapy.[6][7] Direct FXa inhibitors bind to the active site of the enzyme, preventing its interaction with prothrombin and thereby inhibiting thrombin generation.[8][9][10]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_inhibitors FXa Inhibitors XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa Xa Xa X->Xa Ca2+ TF TF VIIa VIIa TF->VIIa VIIa->X TF Thrombin Thrombin Xa->Thrombin Prothrombin, Va, Ca2+ Fibrin Fibrin Thrombin->Fibrin Fibrinogen Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot XIIIa Apixaban Apixaban Apixaban->Xa Inhibition Rivaroxaban Rivaroxaban Rivaroxaban->Xa Inhibition Edoxaban Edoxaban Edoxaban->Xa Inhibition Betrixaban Betrixaban Betrixaban->Xa Inhibition Pyrazolyl_Piperidine Piperidin-1-yl(1H-pyrazol-4-yl)methanone Analogs Pyrazolyl_Piperidine->Xa Inhibition

Caption: The Coagulation Cascade and the Site of Action of FXa Inhibitors.

Benchmarking Against Established Direct Oral Anticoagulants (DOACs)

The clinical success of direct oral anticoagulants (DOACs) that target FXa provides a robust benchmark for the evaluation of new chemical entities.[11] Apixaban, rivaroxaban, edoxaban, and the more recently approved betrixaban, all exhibit predictable pharmacokinetic and pharmacodynamic profiles, allowing for fixed-dosing regimens without the need for routine coagulation monitoring.[1][12]

Mechanism of Action and In Vitro Potency

These established inhibitors are competitive and reversible inhibitors of FXa, exhibiting high affinity for the enzyme's active site.[7][8][10][13] They inhibit both free FXa and FXa bound within the prothrombinase complex.[9][13][14]

InhibitorKi (nM) for human FXaIC50 (nM) for human FXaSelectivity vs. Thrombin
Apixaban0.25[15]~1.3-2.1[16]>10,000-fold[16]
Rivaroxaban0.4[16]2.1[16]>10,000-fold[16]
Edoxaban0.561[5]~2.98 (prothrombinase)>10,000-fold
Betrixaban0.117 pM (as per one source)-High

Note: Ki and IC50 values can vary depending on assay conditions.

Pharmacokinetic Profile

The pharmacokinetic properties of these drugs contribute significantly to their clinical utility. Key parameters include oral bioavailability, plasma protein binding, metabolism, and elimination half-life.

InhibitorBioavailability (%)Protein Binding (%)MetabolismElimination Half-life (h)
Apixaban~50~87CYP3A4/5 and direct intestinal metabolism~12[12]
Rivaroxaban80-100 (dose-dependent)~92-95CYP3A4/5 and CYP2J2~5-9 (young), ~11-13 (elderly)[12]
Edoxaban~62[5]~55Minimal CYP3A4~10-14
Betrixaban~34~60Primarily unchanged~19-27

The Potential of Piperidin-1-yl(1H-pyrazol-4-yl)methanone Analogs as FXa Inhibitors

While direct experimental data for piperidin-1-yl(1H-pyrazol-4-yl)methanone is not extensively published, recent research on structurally similar pyrazolyl piperidine analogs provides a strong foundation for a predictive comparison. A study by Rayani et al. (2022) details the design, synthesis, and evaluation of a series of pyrazolyl piperidine molecules as FXa inhibitors. This research offers valuable insights into the structure-activity relationship (SAR) of this chemical class.

The core scaffold of these analogs, a pyrazole ring linked to a piperidine ring via a carbonyl group, is a recurring motif in the design of various enzyme inhibitors. In the context of FXa inhibition, the pyrazole moiety can engage in key interactions within the enzyme's active site, while the piperidine ring can be functionalized to occupy different pockets, influencing potency and selectivity.

Projected In Vitro Activity and Anticoagulant Effect

Based on the findings for analogous compounds, it is hypothesized that piperidin-1-yl(1H-pyrazol-4-yl)methanone and its derivatives could exhibit potent and selective FXa inhibition. For instance, a synthesized analog, (4-chlorophenyl)(4-(5-(2-(trifluoromethoxy)phenyl)-1H-pyrazol-3-yl)piperidin-1-yl)methanone (compound 4a in the study), demonstrated an IC50 value of 13.4 nM for FXa inhibition. This level of potency is within the range of clinically established FXa inhibitors.

Furthermore, this class of compounds has been shown to prolong clotting times in standard coagulation assays, indicating in vitro anticoagulant activity. The prothrombin time (PT) and activated partial thromboplastin time (aPTT) are prolonged in a concentration-dependent manner, which is a hallmark of FXa inhibitors.

Projected Comparative Profile:

Compound ClassProjected FXa IC50 Range (nM)Projected Anticoagulant Activity
Pyrazolyl Piperidine Analogs10 - 100Prolongation of PT and aPTT
In Silico Modeling and Binding Interactions

Molecular docking studies of pyrazolyl piperidine analogs within the active site of FXa have revealed binding modes similar to that of rivaroxaban. These studies suggest that the pyrazole core and its substituents can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the S1 and S4 pockets of the enzyme. The piperidine moiety and its substituents can be tailored to optimize these interactions and enhance binding affinity.

Experimental Protocols for Comparative Evaluation

To rigorously assess the potential of piperidin-1-yl(1H-pyrazol-4-yl)methanone as an FXa inhibitor, a series of well-established in vitro and ex vivo assays should be conducted.

FXa Inhibition Assay (Chromogenic)

This assay directly measures the inhibitory activity of a compound against purified human FXa.

Principle: The assay measures the rate at which FXa cleaves a chromogenic substrate, releasing a colored product. In the presence of an inhibitor, the rate of color development is reduced in a concentration-dependent manner.

Step-by-Step Protocol:

  • Prepare a series of dilutions of the test compound (e.g., piperidin-1-yl(1H-pyrazol-4-yl)methanone) and a reference inhibitor (e.g., apixaban).

  • In a 96-well plate, add a buffered solution containing purified human FXa.

  • Add the test compound or reference inhibitor to the wells and incubate for a defined period (e.g., 10 minutes) at 37°C to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding a chromogenic FXa substrate (e.g., S-2765).

  • Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a Chromogenic FXa Inhibition Assay.

In Vitro Anticoagulation Assays

These plasma-based assays assess the overall effect of the inhibitor on the coagulation cascade.

Prothrombin Time (PT) Assay:

  • Principle: Measures the time it takes for plasma to clot after the addition of thromboplastin (a source of tissue factor) and calcium. It evaluates the extrinsic and common pathways.

  • Procedure:

    • Prepare citrated plasma.

    • Incubate the plasma with various concentrations of the test compound.

    • Add thromboplastin reagent and calcium chloride.

    • Measure the time to clot formation.

Activated Partial Thromboplastin Time (aPTT) Assay:

  • Principle: Measures the time it takes for plasma to clot after the addition of a contact activator, partial thromboplastin, and calcium. It evaluates the intrinsic and common pathways.

  • Procedure:

    • Prepare citrated plasma.

    • Incubate the plasma with a contact activator and various concentrations of the test compound.

    • Add calcium chloride.

    • Measure the time to clot formation.

Thrombin Generation Assay (TGA)

This assay provides a more comprehensive assessment of the effect of the inhibitor on the overall coagulation potential.

Principle: Measures the generation of thrombin over time in plasma after the initiation of coagulation. The output is a "thrombogram" that provides parameters such as lag time, peak thrombin concentration, and endogenous thrombin potential (ETP).

Step-by-Step Protocol:

  • Prepare platelet-poor or platelet-rich plasma.

  • Add the test compound at various concentrations to the plasma.

  • Initiate coagulation with a trigger (e.g., tissue factor and phospholipids).

  • Simultaneously, add a fluorogenic thrombin substrate.

  • Monitor the fluorescence signal over time, which is proportional to the amount of thrombin generated.

  • Calculate the thrombin generation parameters from the resulting curve.

TGA_Workflow Plasma Platelet-Poor Plasma + Test Compound Fluorometer Fluorometer Plasma->Fluorometer Trigger Coagulation Trigger (e.g., Tissue Factor) Trigger->Plasma Substrate Fluorogenic Thrombin Substrate Substrate->Plasma Thrombogram Thrombin Generation Curve (Thrombogram) Fluorometer->Thrombogram

Caption: Workflow for a Thrombin Generation Assay.

Conclusion and Future Directions

The piperidin-1-yl(1H-pyrazol-4-yl)methanone scaffold represents a promising starting point for the development of novel Factor Xa inhibitors. Based on the available data for structurally related analogs, this chemical class has the potential to exhibit potent and selective FXa inhibition, leading to effective in vitro anticoagulant activity. The key to advancing this research lies in the systematic synthesis and evaluation of a focused library of derivatives to establish a clear structure-activity relationship.

Future studies should also include a comprehensive assessment of the pharmacokinetic and pharmacodynamic properties of lead compounds in animal models. This will be crucial in determining their potential for oral bioavailability and in vivo efficacy. A thorough evaluation of selectivity against other serine proteases will also be essential to ensure a favorable safety profile. By following the experimental frameworks outlined in this guide, researchers can effectively compare the performance of these novel compounds against the high standards set by the current generation of direct oral anticoagulants.

References

  • Rayani, R. H., Soni, J. Y., Parmar, D. R., Kusurkar, R. V., Eissae, I. H., Metwaly, A. M., ... & Battula, S. (2022). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Results in Chemistry, 4, 100355. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Apixaban? Retrieved from [Link]

  • Dale, B. J., & Chan, N. C. (2023). Pharmacokinetics and pharmacodynamics of direct oral anticoagulants. Expert Opinion on Drug Metabolism & Toxicology, 19(11), 711-724. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Edoxaban Tosylate? Retrieved from [Link]

  • Nutescu, E. A., Burnett, A., Fanikos, J., Spinler, S., & Wittkowsky, A. (2008). Rivaroxaban: an oral direct inhibitor of factor Xa. American Journal of Health-System Pharmacy, 65(16), 1528-1537. [Link]

  • Dr.Oracle. (2025, March 5). What is the mechanism of action of Rivaroxaban (Xarelto)? Retrieved from [Link]

  • RxList. (2019, July 15). Bevyxxa (Betrixaban Capsules): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • OAText. (n.d.). Betrixaban: An Oral Factor Xa Inhibitor. Retrieved from [Link]

  • Dr.Oracle. (2025, July 2). What is the mechanism of action (MOA) of apixaban (Eliquis)? Retrieved from [Link]

  • Perzborn, E., Heitmeier, S., Laux, V., & Buchmuller, A. (2019). Rivaroxaban Reduces Arterial Thrombosis by Inhibition of FXa-Driven Platelet Activation via Protease Activated Receptor-1. Circulation Research, 126(4), 458-471. [Link]

  • Perzborn, E., Strassburger, J., Wilmen, A., Pohlmann, J., Roehrig, S., Schlemmer, K. H., & Straub, A. (2010). Rivaroxaban: A New Oral Factor Xa Inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 376-381. [Link]

  • Lu, G., Eriksson, B. I., Agnelli, G., & Spyropoulos, A. C. (2010). Apixaban inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma. Journal of Thrombosis and Haemostasis, 8(12), 2679-2687. [Link]

  • Camm, A. J., & Bounameaux, H. (2011). Edoxaban: a new oral direct factor Xa inhibitor for the prevention and treatment of thromboembolic disorders. Future Cardiology, 7(5), 621-638. [Link]

  • Pharmaceutical Technology. (2018, January 2). Bevyxxa (betrixaban) for the Treatment of Venous Thromboembolism (VTE) in Adults. Retrieved from [Link]

  • Aalborg University's Research Portal. (2023, December 15). Pharmacokinetics and pharmacodynamics of direct oral anticoagulants. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Factor Xa inhibitors. Retrieved from [Link]

  • PubMed. (2023, December 15). Pharmacokinetics and pharmacodynamics of direct oral anticoagulants. Retrieved from [Link]

  • Cleveland Clinic. (2023, February 18). Factor Xa Inhibitors: How They Work & Side Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Direct factor Xa inhibitors. Retrieved from [Link]

  • SingleCare. (2022, April 12). List of Factor Xa inhibitors: Uses, common brands, and safety information. Retrieved from [Link]

  • Ogata, K., Mendell-Harary, J., Tachibana, M., Masumoto, H., Ishizuka, N., & Takita, T. (2014). Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa. Clinical Pharmacokinetics, 53(8), 691-705. [Link]

  • Wong, P. C., Pinto, D. J., & Zhang, D. (2011). Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. Journal of Thrombosis and Thrombolysis, 31(4), 478-492. [Link]

  • Frontiers in Pharmacology. (2021). Direct Oral Anticoagulants: From Randomized Clinical Trials to Real-World Clinical Practice. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of apixaban's modulatory effects on factor Xa and associated inflammatory signaling pathways in an osteoarthritic chondrocyte model. Retrieved from [Link]

  • IntechOpen. (2018, November 5). FXa Direct Synthetic Inhibitors. Retrieved from [Link]

  • Fareed, J., Hoppensteadt, D., & Iqbal, O. (2017). Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum. Clinical and Applied Thrombosis/Hemostasis, 23(7), 776-785. [Link]

  • Martínez-López, D., Vílchez, J. A., Marín, F., Roldán, V., Hernández-Romero, D., & Valdés, M. (2017). FXa inhibition by rivaroxaban modifies mechanisms associated with the pathogenesis of human abdominal aortic aneurysms. British Journal of Clinical Pharmacology, 83(12), 2696-2704. [Link]

  • idUS. (2016, November 3). Betrixaban – the next direct factor Xa inhibitor? Retrieved from [Link]

  • Salazar, D. E., Yin, O., & Sobcinsky, A. (2018). Linking Endogenous Factor Xa Activity, a Biologically Relevant Pharmacodynamic Marker, to Edoxaban Plasma Concentrations and Clinical Outcomes in the ENGAGE AF-TIMI 48 Trial. Circulation, 138(2), 129-139. [Link]

  • Parasrampuria, D. A., & Truitt, K. E. (2014). Edoxaban: a focused review of its clinical pharmacology. Journal of Clinical Pharmacology, 54(8), 845-856. [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2017). Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations. Nanomedicine: Nanotechnology, Biology and Medicine, 13(8), 2633-2642. [Link]

  • myadlm.org. (2015, June 9). AntiXa A Versatile and Quantitative Anticoagulant Drug Assay. Retrieved from [Link]

  • Technoclone. (n.d.). Clot-based activity assays. Retrieved from [Link]

  • ResearchGate. (2025, December 24). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. Retrieved from [Link]

  • Frontiers in Pharmacology. (n.d.). Discovery and development of Factor Xa inhibitors (2015–2022). Retrieved from [Link]

  • Healio. (2015, April 20). A look at coagulation assays for target-specific oral anticoagulants. Retrieved from [Link]

  • ResearchGate. (2022, April 30). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Retrieved from [Link]

  • Pinto, D. J., Orwat, M. J., & Quan, M. L. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. [Link]

  • PubMed. (n.d.). Pyrazole-based factor Xa inhibitors containing N-arylpiperidinyl P4 residues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Determination of Xa Inhibitor Activity in Blood Using a Microfluidic Device that Measures Platelet Deposition and Fibrin Generation Under Flow. Retrieved from [Link]

  • IJISET. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Dana Bioscience. (n.d.). Piperidin-1-yl(1H-pyrazol-4-yl)methanone 1g. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and development of Factor Xa inhibitors (2015–2022). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. Retrieved from [Link]

  • Preprints.org. (2024, June 11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Retrieved from [Link]

  • ResearchGate. (2025, March 25). Rapid Determination of Xa Inhibitor Activity in Blood Using a Microfluidic Device that Measures Platelet Deposition and Fibrin Generation Under Flow. Retrieved from [Link]

  • PubMed. (2010, December 15). Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay. Retrieved from [Link]

Sources

Comparative

Engineering Subtype Selectivity: A Comparative Guide to Pyrazole and Isoxazole Scaffolds in Dopamine D3/D4 Receptor Antagonists

Dopamine D2-like receptors (D2, D3, and D4) are primary targets for the treatment of severe neurological and psychiatric conditions, including schizophrenia and substance use disorders[1]. Traditional antipsychotics broa...

Author: BenchChem Technical Support Team. Date: March 2026

Dopamine D2-like receptors (D2, D3, and D4) are primary targets for the treatment of severe neurological and psychiatric conditions, including schizophrenia and substance use disorders[1]. Traditional antipsychotics broadly antagonize the D2 receptor, which frequently leads to debilitating extrapyramidal side effects. Consequently, the development of D3- or D4-selective antagonists has become a major imperative in modern neuropharmacology. However, achieving this selectivity is a formidable challenge due to the high sequence homology within the transmembrane (TM) segments of these receptors (73% identity for D3/D4, and 90% for D2/D3)[1].

Recent structure-activity relationship (SAR) studies have identified piperazinylalkyl and piperidinyl derivatives bearing pyrazole or isoxazole heterocycles as privileged scaffolds for targeting these receptors[1][2]. This guide provides a head-to-head technical comparison of these two scaffolds, detailing their structural basis for selectivity, pharmacological profiles, and the self-validating experimental workflows required to evaluate them.

Structural Basis and SAR: Pyrazole vs. Isoxazole

The choice between a pyrazole and an isoxazole ring fundamentally alters the electronic distribution, hydrogen-bonding capacity, and conformational flexibility of the antagonist, directly dictating its receptor subtype preference.

  • Pyrazole Scaffolds : Pyrazoles possess two adjacent nitrogen atoms, providing distinct vectors for substitution (N1 and N2). 3D-QSAR contour map analyses reveal that introducing bulky hydrophobic groups at the N1-position significantly enhances D4 over D2 selectivity[1]. Furthermore, the pyrazole ring often engages in critical hydrophobic interactions with non-conserved extracellular loop residues (e.g., Trp100 in EL1 of the D2 receptor), which can be strategically exploited to tune D3 vs. D2 binding affinity[1].

  • Isoxazole Scaffolds : Substituting an oxygen for a nitrogen in the isoxazole ring reduces the basicity and alters the dihedral angle between the heterocycle and the adjacent piperazine/piperidine ring. This conformational constraint is critical. Alkylation of the isoxazole ring forces a specific conformation that perfectly fits the spatial constraints of the D4 receptor's hydrophobic pocket (formed by TMs 3, 5, and 6), drastically restricting the orientation of bulky substituents and driving profound D4 selectivity[1][2].

Quantitative Scaffold Comparison

The following table summarizes the divergent pharmacological profiles of these two structural classes based on benchmark compounds from the literature[1][2].

FeaturePiperazinylalkyl/Piperidinyl PyrazolePiperidinyl Isoxazole
Primary Subtype Preference D3 / D4 (Tunable via N-alkylation)D4 Highly Preferred
Key SAR Determinant Bulky groups at N1-position favor D4/D2 selectivityConformation of the bond joining the heterocycle to the piperidine
Representative Lead Compound 3 (ACS, 1997)Compound 36 (ACS, 1997)
Binding Affinity ( Ki​ ) ~61 nM (hD4)Nanomolar (hD4)
Selectivity Profile 4-fold (D4 over D2)>500-fold (D4/D2), >200-fold (D4/D3)
Structural Mechanism Hydrophobic interactions with non-conserved EL1 residues (e.g., Trp100)Spatial constraint fitting within the hydrophobic pocket of TMs 3, 5, and 6
Receptor Signaling and Functional Antagonism

D2-like receptors couple to Gi/o proteins to inhibit adenylyl cyclase (AC) and modulate downstream pathways such as β -arrestin recruitment[1][3]. To validate a true antagonist, researchers must evaluate its ability to block dopamine-induced activation across these multiple signaling cascades.

G Dopamine Dopamine (Agonist) Receptor D3/D4 Receptor (GPCR) Dopamine->Receptor Activates Antagonist Pyrazole/Isoxazole Antagonist Antagonist->Receptor Blocks Gi Gi/o Protein Receptor->Gi Couples BetaArrestin β-Arrestin Recruitment Receptor->BetaArrestin Recruits AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production (Decreased) AC->cAMP Downregulates

Dopamine D3/D4 receptor Gi/o signaling and β-arrestin recruitment pathway blocked by antagonists.

Experimental Methodologies for Scaffold Validation

To rigorously evaluate the subtype selectivity and functional antagonism of pyrazole and isoxazole derivatives, a self-validating system of computational modeling and orthogonal in vitro assays is required.

Protocol A: 3D-QSAR and Molecular Docking Workflow

Causality: The high sequence homology among D2-like receptors necessitates precise mapping of steric and electrostatic fields. 3D-QSAR provides a predictive mathematical model, while molecular docking confirms the physical viability of the poses against receptor crystal structures, ensuring that synthesized derivatives are rationally designed rather than found by trial and error[1].

  • Ligand Preparation : Convert all synthesized pyrazole/isoxazole analogs to 3D structures and energy-minimize them at physiological pH to ensure the correct protonation states of the basic piperazine/piperidine nitrogen[1].

  • Receptor Preparation : Utilize high-resolution crystal structures of the D3 and D4 receptors. Remove co-crystallized ligands and minimize the protein structure.

  • Molecular Docking : Dock the library into the orthosteric binding site. Score poses based on key interactions: salt bridge formation with the conserved Asp3.32 (essential for all aminergic GPCRs) and hydrophobic packing in the TM3/5/6 pocket[1].

  • 3D-QSAR Model Generation : Align the docked conformations using a maximum common substructure. Generate steric and electrostatic contour maps to identify regions where bulky (e.g., N1-substituted pyrazoles) or electronegative groups drive D3 or D4 selectivity[1].

Protocol B: Orthogonal BRET-based β -Arrestin Recruitment Assay

Causality: Radioligand binding assays only measure affinity. A Bioluminescence Resonance Energy Transfer (BRET) assay dynamically measures the functional blockade of β -arrestin recruitment, confirming the compound is a true antagonist rather than a partial agonist, and ensuring it effectively blocks the specific pathway implicated in the pathology[3].

  • Cell Culture & Transfection : Co-transfect HEK293T cells with plasmids encoding the human D3 or D4 receptor fused to Renilla luciferase (Rluc8) and β -arrestin2 fused to Venus (YFP)[3].

  • Compound Incubation : Seed cells in 96-well plates. Pre-incubate cells with varying concentrations of the test antagonist (pyrazole or isoxazole derivative) for 30 minutes at 37°C to allow equilibrium binding.

  • Agonist Challenge : Stimulate the cells with an EC80​ concentration of dopamine[3].

  • BRET Measurement : Add the luciferase substrate (coelenterazine h). Measure emission signals at 480 nm (Rluc8) and 530 nm (Venus) using a microplate reader.

  • Data Analysis : Calculate the BRET ratio (530/480 nm). Plot concentration-response curves to determine the IC50​ and Imax​ of the antagonist. A rightward shift in the dopamine curve without a change in Emax​ confirms competitive antagonism[3].

G Lib Compound Library (Pyrazole/Isoxazole) QSAR 3D-QSAR Modeling & Contour Maps Lib->QSAR Docking Molecular Docking (TM3/5/6 Pocket) Lib->Docking Binding Radioligand Binding (Affinity & Selectivity) QSAR->Binding Docking->Binding BRET BRET Functional Assay (β-Arrestin Blockade) Binding->BRET Ki < 100 nM Lead Lead Optimization (Subtype Selective Antagonist) BRET->Lead Functional Antagonism

Self-validating workflow for screening and optimizing D3/D4 selective antagonists.

Conclusion

Both pyrazole and isoxazole scaffolds provide robust frameworks for developing D3/D4 selective antagonists. While pyrazoles offer versatile substitution vectors for tuning D3/D4 preference via hydrophobic interactions with non-conserved extracellular loops, isoxazoles excel in enforcing rigid conformations. This rigidity exploits the unique spatial constraints of the D4 receptor pocket, consistently yielding superior D4 selectivity profiles.

Sources

Validation

Comparing computational predictions with experimental IC50 values for pyrazole inhibitors

Title: Bridging In Silico and In Vitro Paradigms: A Comparative Guide to Pyrazole Kinase Inhibitors Introduction The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophoric core fo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bridging In Silico and In Vitro Paradigms: A Comparative Guide to Pyrazole Kinase Inhibitors

Introduction The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved drugs and experimental kinase inhibitors[1]. Because the pyrazole ring can effectively mimic the purine ring of ATP, it forms critical hydrogen bonds within the highly conserved hinge region of receptor tyrosine kinases such as EGFR, VEGFR-2, and CDK2[2][3].

As a Senior Application Scientist, a recurring challenge in drug discovery pipelines is the attrition rate between computational hit identification and experimental validation. In silico binding free energies ( ΔG ) often show non-linear deviations from in vitro half-maximal inhibitory concentrations ( IC50​ ). This guide provides a rigorous, self-validating framework for correlating computational predictions with experimental realities, ensuring that structural hypotheses translate into potent lead compounds.

Mechanistic Context: Pyrazole-Mediated Kinase Inhibition

Before comparing data, we must establish the biological causality of the target. Receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2 drive cellular proliferation and angiogenesis. Pyrazole derivatives act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and halting downstream MAPK/ERK signaling cascades[4].

G EGF Ligand (EGF/VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) EGF->Receptor RAS RAS / RAF / MEK Receptor->RAS Phosphorylation Inhibitor Pyrazole Inhibitor (Blocks ATP Binding) Inhibitor->Receptor Competitive Inhibition ERK ERK / MAPK RAS->ERK Response Cell Proliferation & Angiogenesis ERK->Response

EGFR/VEGFR-2 signaling pathway and the targeted intervention by pyrazole kinase inhibitors.

Self-Validating Methodologies: The Dual Workflow

To establish a trustworthy correlation, both the computational and experimental protocols must be internally controlled and mechanistically sound.

Protocol 1: Computational Binding Free Energy Prediction (MM-GBSA / FEP)

Standard molecular docking provides a rapid but static snapshot of binding, often failing to account for solvent effects and receptor flexibility, leading to poor IC50​ correlation[5]. To achieve publication-grade predictions, we utilize Molecular Mechanics Generalized Born Surface Area (MM-GBSA) or Free Energy Perturbation (FEP).

  • Protein Preparation : Crystal structures (e.g., EGFR or CDK2) are stripped of non-essential water molecules.

    • Causality : Assigning correct protonation states at pH 7.4 is critical; misprotonating the hinge region's aspartate or histidine residues will artificially abolish the primary hydrogen bonds required for pyrazole anchoring.

  • Ligand Conformational Search : Pyrazole derivatives are minimized using an OPLS force field.

    • Causality : Ensuring the lowest-energy conformer prevents steric clashes during the initial docking grid generation.

  • Docking & Rescoring : Initial poses are generated via Glide or AutoDock, followed by MM-GBSA rescoring.

    • Causality : MM-GBSA introduces implicit solvation and calculates the entropic penalty of binding, yielding a ΔGbind​ value that mathematically correlates much closer to experimental Ki​ and IC50​ values[5].

Protocol 2: In Vitro Kinase Assay (Experimental IC50​ Determination)

A self-validating experimental assay must account for false positives (e.g., compound aggregation) and assay drift.

  • Enzyme & Substrate Preparation : Recombinant kinase is diluted in a buffer containing DTT and MgCl2​ .

    • Causality : DTT prevents the oxidation of crucial cysteine residues in the active site, while Mg2+ is an obligate cofactor for ATP coordination.

  • Compound Serial Dilution : Pyrazole derivatives are prepared in a 10-point, 3-fold serial dilution in DMSO.

    • Causality : A wide concentration range ensures the capture of both the upper and lower asymptotes of the dose-response curve, which is mathematically required for an accurate 4-parameter logistic (4PL) regression.

  • Reaction Initiation & Internal Control : ATP and the substrate peptide are added.

    • Self-Validation : Every plate must include a known reference inhibitor (e.g., Erlotinib for EGFR or Roscovitine for CDK2)[3][4]. If the reference IC50​ deviates from literature norms, the assay is voided.

  • Luminescent Detection : An ADP-Glo reagent is added to deplete unreacted ATP and convert ADP to luminescence.

    • Causality : Luminescence provides a highly sensitive, direct stoichiometric measurement of kinase activity without the safety hazards of radiometric 33P assays.

Workflow cluster_comp Computational Prediction (In Silico) cluster_exp Experimental Validation (In Vitro) Prep Ligand & Target Prep Docking Molecular Docking & Pose Generation Prep->Docking Scoring Binding Energy (ΔG) MM-GBSA / FEP Docking->Scoring Compare Correlation Analysis (R² Calculation) Scoring->Compare Synth Chemical Synthesis & Purification Assay In Vitro Kinase Assay (ADP-Glo) Synth->Assay IC50 Experimental IC50 Determination Assay->IC50 IC50->Compare

Parallel computational and experimental workflows converging on IC50 correlation analysis.

Comparative Data Analysis: Predictive vs. Experimental Metrics

When computational models are properly calibrated, the predicted binding energies strongly correlate with the in vitro IC50​ values. The table below synthesizes 2 targeting various kinases, highlighting how structural modifications impact both the in silico score and the experimental potency[2][3][4].

Compound / TargetPredicted Binding Energy (kcal/mol)Experimental IC50​ ( μM )Reference DrugReference IC50​ ( μM )
Compound 22 (EGFR)-8.610.612Erlotinib10.60
Compound 23 (EGFR)-10.360.513Erlotinib10.60
Compound 3 (EGFR)High Affinity Pose0.060Erlotinib10.60
Compound 9 (VEGFR-2)High Affinity Pose0.220Sorafenib1.06
Compound 5 (CDK2)-7.85 (Est.)0.560Roscovitine0.99
Compound 6 (CDK2)-7.12 (Est.)0.460Roscovitine0.99

Note: Data aggregated from recent structure-activity relationship (SAR) studies on pyrazole-based kinase inhibitors[2][3][4]. Lower (more negative) binding energies generally correlate with lower IC50​ values, though solvent accessibility and cellular permeability can introduce deviations.

Expert Insights: The Causality of Correlation Failures

Why do highly favorable docking scores sometimes yield inactive compounds in vitro?

  • The Cheng-Prusoff Relationship : Computational models predict the inhibition constant ( Ki​ ), whereas experiments measure IC50​ . Because IC50​=Ki​(1+[ATP]/Km​) , the experimental IC50​ is highly dependent on the ATP concentration used in the assay. Failing to standardize [ATP] near the Km​ of the specific kinase will destroy the correlation between ΔG and IC50​ .

  • Desolvation Penalties : Pyrazole rings are polar. If a computational model overestimates the strength of a hydrogen bond in the hydrophobic pocket without accounting for the energetic cost of stripping water molecules away from the pyrazole nitrogen, the predicted affinity will be artificially inflated.

By integrating rigorous thermodynamic calculations (MM-GBSA) with tightly controlled, internally validated biochemical assays, drug development professionals can confidently advance pyrazole scaffolds from the computer screen to preclinical models.

References

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL
  • Title: Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities Source: RSC Publishing URL
  • Title: Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Source: Frontiers URL
  • Title: 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine Source: Benchchem URL
  • Title: Corrigendum to “Successful shape-based virtual screening: the discovery of a potent inhibitor of the type I TGFβ receptor kinase (TβRI)

Sources

Comparative

A Comparative Analysis of MAGL Inhibitors: Reversible vs. Irreversible Mechanisms

Introduction Monoacylglycerol lipase (MAGL) has emerged as a critical therapeutic target for a spectrum of human diseases, including neurodegenerative disorders, inflammation, and cancer.[1][2] As a serine hydrolase, MAG...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Monoacylglycerol lipase (MAGL) has emerged as a critical therapeutic target for a spectrum of human diseases, including neurodegenerative disorders, inflammation, and cancer.[1][2] As a serine hydrolase, MAGL plays a pivotal role in lipid signaling by catalyzing the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[3] This action serves as a key regulatory node, simultaneously terminating 2-AG signaling through cannabinoid receptors (CB1 and CB2) and supplying the precursor for the biosynthesis of pro-inflammatory prostaglandins.[1][4][5] Consequently, inhibition of MAGL offers a dual therapeutic benefit: enhancing neuroprotective endocannabinoid tone and reducing neuroinflammation.

The development of MAGL inhibitors has largely bifurcated into two distinct mechanistic classes: irreversible inhibitors that form a permanent, covalent bond with the enzyme, and reversible inhibitors that bind non-covalently and transiently.[4] While the majority of MAGL inhibitors developed to date are irreversible, there is a growing interest in reversible agents due to potential advantages in safety and pharmacodynamic control.[6][7]

This guide provides a comprehensive comparative analysis of these two classes of inhibitors. We will delve into their mechanisms of action, explore the key experimental methodologies used for their characterization, and compare their performance based on potency, selectivity, and pharmacokinetic profiles, supported by experimental data from peer-reviewed literature.

The MAGL Signaling Pathway: A Dual-Control Node

MAGL is strategically positioned to control two major lipid signaling pathways.[1] Its inhibition leads to an accumulation of 2-AG, which enhances signaling at CB1 and CB2 receptors, and a concurrent decrease in AA levels, which dampens the production of pro-inflammatory eicosanoids like prostaglandins.[1][4] This dual action underscores the therapeutic potential of MAGL inhibition.

MAGL_Pathway cluster_membrane Cell Membrane cluster_effects Downstream Effects DAG Diacylglycerol (DAG) DAGL DAGL DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) MAGL MAGL TwoAG->MAGL CB12 CB1/CB2 Receptors TwoAG->CB12 AA Arachidonic Acid (AA) COX COX Enzymes AA->COX EndoSignal Enhanced Endocannabinoid Signaling (Neuroprotection, Analgesia) PGs Prostaglandins (PGs) InflamSignal Reduced Pro-inflammatory Signaling PGs->InflamSignal

Figure 1: The MAGL signaling cascade.

Mechanisms of Inhibition: A Tale of Two Bonds

The fundamental difference between reversible and irreversible inhibitors lies in the nature of their interaction with the MAGL active site.

Reversible Inhibition: A Transient Interaction

Reversible inhibitors bind to the enzyme through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[8][9] This binding is temporary, and an equilibrium exists between the bound and unbound states of the inhibitor and enzyme. The potency of a reversible inhibitor is defined by its inhibition constant (Ki), which represents the concentration of inhibitor required to occupy 50% of the enzyme's active sites at equilibrium.[10] A lower Ki value indicates a higher binding affinity and greater potency.

Figure 2: Reversible inhibition mechanism.
Irreversible Inhibition: A Permanent Modification

Irreversible inhibitors, also known as covalent inhibitors, initially form a non-covalent complex with the enzyme, which is then followed by the formation of a stable, covalent bond between the inhibitor and a reactive residue in the enzyme's active site.[11] For MAGL, this residue is typically the catalytic Serine 122.[12] This covalent modification permanently inactivates the enzyme. The cell must synthesize new enzyme molecules to restore activity, making the duration of action dependent on the enzyme's turnover rate rather than the inhibitor's clearance.[13]

The potency of irreversible inhibitors is described by two parameters:

  • Ki : The inhibition constant for the initial, reversible binding step.[14]

  • k_inact : The maximum rate of enzyme inactivation.[14]

The overall efficiency of an irreversible inhibitor is often expressed as the second-order rate constant k_inact/Ki .[15][16]

Figure 3: Irreversible inhibition mechanism.

Comparative Performance and Characteristics

The choice between a reversible and an irreversible inhibitor is not trivial and carries significant therapeutic implications. Chronic administration of potent, irreversible MAGL inhibitors has been associated with CB1 receptor desensitization and physical dependence in preclinical models, a significant liability.[17][18][19] Reversible inhibitors are being developed to mitigate these risks by allowing for more controlled, transient modulation of the endocannabinoid system.[18][20]

FeatureReversible InhibitorsIrreversible Inhibitors
Mechanism Non-covalent, transient bindingCovalent, permanent modification
Potency Metric Ki (Inhibition Constant)k_inact/Ki (Inactivation Rate)
Duration of Action Dependent on inhibitor PK (clearance)Dependent on enzyme resynthesis rate
Dosing Regimen Requires more frequent dosing to maintain inhibitionAllows for less frequent dosing
Potential Liabilities May require high sustained concentrations for efficacyRisk of CB1 receptor desensitization with chronic use; potential for off-target covalent modification
Therapeutic Advantage Better pharmacodynamic control; lower risk of long-term side effects[20]High potency and sustained target engagement
Representative Compounds Pristimerin, Euphol, ABD957[3][21]JZL184, ABX-1431 (Elcubragistat)[3][22]

Table 1: Key Differences Between Reversible and Irreversible MAGL Inhibitors

Potency of Representative MAGL Inhibitors

The following table summarizes the potency of well-characterized MAGL inhibitors. Note that direct comparison of IC50 values between the two classes can be misleading without considering the time-dependent nature of irreversible inhibition.

InhibitorClassTargetIC50Ki or k_inact/Ki
JZL184 IrreversibleMAGL8 nM[3]-
ABX-1431 (Elcubragistat) IrreversibleMAGL14 nM[3][22]-
Pristimerin ReversibleMAGL93 nM[21]-
Euphol ReversibleMAGL315 nM[3]-
ABD957 IrreversibleABHD17IC50 > 10 µM for MAGL[3]-
CAY10499 IrreversibleMAGL/FAAH144 nM (MAGL)[3]-

Table 2: Potency Data for Selected MAGL Inhibitors

Experimental Protocols for Inhibitor Characterization

A robust and multi-faceted experimental approach is required to accurately classify and compare MAGL inhibitors.

Protocol 1: Determination of IC50 using a Fluorogenic Assay

This initial screen determines the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50). It is a primary measure of potency but does not, on its own, distinguish between inhibition mechanisms.

Principle: A non-fluorescent substrate is hydrolyzed by MAGL to produce a fluorescent product. The rate of fluorescence increase is proportional to enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), recombinant human MAGL enzyme, fluorogenic substrate (e.g., AA-HNA), and test inhibitor stock solutions in DMSO.[23][24]

  • Assay Plate Setup: In a 96-well plate, add assay buffer to all wells. Add serial dilutions of the test inhibitor or DMSO (vehicle control).

  • Enzyme Addition: Add MAGL enzyme to all wells except for a "no enzyme" control.

  • Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the initial velocity (rate) of the reaction for each inhibitor concentration. Plot the percentage of inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Differentiating Inhibition Mechanism (Reversible vs. Irreversible)

Once an inhibitor's IC50 is determined, further experiments are crucial to elucidate its mechanism. A common workflow involves assessing time-dependency and the ability of the enzyme to recover activity upon inhibitor removal.

Experimental_Workflow Start Potent Inhibitor Identified (Protocol 1) Time_Assay Time-Dependency Assay (Vary Pre-incubation Time) Start->Time_Assay Dilution_Assay Dilution/Dialysis Assay Time_Assay->Dilution_Assay IC50 decreases with time? Result_Rev Reversible Inhibitor Dilution_Assay->Result_Rev Activity Recovered Result_Irr Irreversible Inhibitor Dilution_Assay->Result_Irr Activity Not Recovered Kinetic_Analysis Kinetic Analysis for k_inact/Ki (Protocol 3) Result_Irr->Kinetic_Analysis

Sources

Validation

A Comparative Guide to the Antibacterial Efficacy of Pyrazole-Oxadiazoles Versus Commercial Agents

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial agents with alternative mechanisms of action. Heterocyclic compounds, par...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial agents with alternative mechanisms of action. Heterocyclic compounds, particularly those integrating pyrazole and oxadiazole moieties, have emerged as a promising class of therapeutics due to their diverse biological activities.[1][2][3] This guide provides a comprehensive framework for benchmarking the in vitro antibacterial performance of novel pyrazole-oxadiazole derivatives against established, commercially available antibiotics. We present standardized, self-validating protocols for key assays, offer an analysis of comparative data from recent studies, and discuss the critical structure-activity relationships that govern the efficacy of these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the primary and secondary screening of new chemical entities.

Introduction: The Case for Pyrazole-Oxadiazoles in an Era of Resistance

The post-antibiotic era, once a distant threat, is now a stark reality, with drug-resistant infections causing an estimated 750,000 deaths annually worldwide.[4] The relentless evolution of resistance mechanisms in pathogens, such as enzymatic degradation of antibiotics and modification of drug targets, severely limits the efficacy of our current therapeutic arsenal.[1] This has created a critical void in infectious disease treatment, compelling the scientific community to explore novel chemical scaffolds.

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis of a vast number of pharmaceuticals.[1][5] Among these, the pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure known for a wide spectrum of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.[2][6][7] Its unique physicochemical properties, such as the ability to act as both a hydrogen bond donor and acceptor, facilitate strong interactions with biological targets.[6][8]

When the pyrazole scaffold is synthetically linked with a 1,3,4-oxadiazole ring—another five-membered heterocycle with a history of potent antimicrobial efficacy—the resulting hybrid molecules often exhibit enhanced biological activity.[1][5][9] This guide focuses on objectively evaluating the antibacterial potential of these pyrazole-oxadiazole conjugates by benchmarking them against widely used commercial antibiotics, providing a clear pathway for identifying promising lead compounds.

The Benchmarking Workflow: A Strategy for Validated Comparison

A rigorous and standardized approach is paramount for the meaningful evaluation of any new antibacterial candidate. A non-standardized methodology can lead to inconsistent and unreliable data, impeding the drug discovery process. The workflow described here follows established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.

The overall strategy involves a primary qualitative assessment followed by a quantitative determination of potency, with all results benchmarked against industry-standard control antibiotics.

Benchmarking_Workflow cluster_prep Preparation cluster_assay Experimental Evaluation cluster_analysis Data Analysis & Interpretation Compound Novel Pyrazole-Oxadiazole Synthesis MIC Quantitative Assay: Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Compound->MIC Disk Qualitative Screen (Optional): Disk Diffusion (Kirby-Bauer) Compound->Disk Strains Selection of Bacterial Strains (Gram +/-) Strains->MIC Strains->Disk Standards Selection of Commercial Antibiotic Standards Standards->MIC Standards->Disk Compare Comparative Data Analysis (MIC vs. Standards) MIC->Compare Disk->Compare SAR Structure-Activity Relationship (SAR) Analysis Compare->SAR Report Candidate Prioritization SAR->Report

Caption: A validated workflow for benchmarking novel antibacterial agents.

Selection of Commercial Agents

For a robust comparison, it is essential to select commercial antibiotics that represent different classes and mechanisms of action. Common choices include:

  • Streptomycin: An aminoglycoside that inhibits protein synthesis.

  • Ciprofloxacin: A fluoroquinolone that targets DNA gyrase, inhibiting DNA replication.[2]

  • Ofloxacin: Another widely used fluoroquinolone.[5]

Selection of Bacterial Strains

Testing should include a panel of clinically relevant bacteria, encompassing both Gram-positive and Gram-negative species to assess the spectrum of activity. Representative strains include:

  • Gram-positive: Staphylococcus aureus, Bacillus subtilis[10][11]

  • Gram-negative: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa[2][10]

Experimental Protocols: Ensuring Scientific Integrity

The following protocols are described to be self-validating systems, incorporating necessary controls to ensure the trustworthiness of the results.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is considered the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][13][14]

Pillar of Expertise: Why This Method? This method is highly quantitative, reproducible, and amenable to high-throughput screening.[13][15] Using 96-well plates allows for simultaneous testing of multiple compounds at various concentrations, conserving reagents and time.[15]

Detailed Step-by-Step Methodology:

  • Preparation of Media and Reagents:

    • Causality: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by CLSI. Its composition is well-defined and has low levels of inhibitors, ensuring that the observed antibacterial effect is due to the compound being tested and not media interference.

    • Prepare stock solutions of the pyrazole-oxadiazole test compounds and commercial antibiotics (e.g., in DMSO). Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit bacterial growth.

  • Inoculum Preparation:

    • Causality: Standardizing the bacterial inoculum is the most critical step for reproducibility. Aseptically transfer several colonies of the test bacterium from a fresh agar plate into sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL. This ensures that the same number of bacteria are challenged in every experiment.

    • Dilute this standardized suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Plate Preparation:

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compounds and standard antibiotics in CAMHB. This typically creates a concentration gradient ranging from, for example, 100 µg/mL down to 0.098 µg/mL.

    • Trustworthiness: Include essential controls in every plate:

      • Positive Control: Wells containing bacteria in CAMHB with no antibiotic, to confirm bacterial viability.

      • Negative Control (Sterility Control): Wells containing only sterile CAMHB to check for media contamination.

      • Solvent Control: Wells containing bacteria and the highest concentration of the solvent (e.g., DMSO) used in the assay to ensure it has no antibacterial effect on its own.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the negative control).

    • Seal the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Data Interpretation:

    • Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). A microplate reader can also be used to measure absorbance at 600 nm for a more quantitative assessment.

Protocol: Disk Diffusion Susceptibility Test (Kirby-Bauer Method)

This method provides a qualitative or semi-quantitative assessment of susceptibility and is often used for primary screening.[12][16][17]

Pillar of Expertise: Why This Method? The Kirby-Bauer test is simple, cost-effective, and allows for the simultaneous testing of multiple compounds against a single organism.[12][13][17] It is based on the principle that an antimicrobial agent will diffuse into the agar and inhibit the growth of a susceptible organism, creating a "zone of inhibition."[17]

Detailed Step-by-Step Methodology:

  • Plate Preparation:

    • Use Mueller-Hinton agar plates, the standard medium for this assay. The agar depth should be uniform (approximately 4 mm) as this affects the diffusion of the compound.

    • Using the standardized bacterial inoculum (0.5 McFarland), evenly swab the entire surface of the agar plate in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically place sterile paper disks impregnated with a known concentration of the test compound and standard antibiotics onto the surface of the inoculated agar.

    • Ensure the disks are pressed firmly to make complete contact with the agar surface.

  • Incubation:

    • Incubate the plates, inverted, at 37°C for 18-24 hours.

  • Data Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

    • The size of this zone is inversely related to the MIC. A larger zone of inhibition indicates greater susceptibility of the organism to the compound.[17] Compare the zone sizes for the test compounds to those of the commercial standards.

Comparative Data Analysis

The ultimate goal of the benchmarking process is to compare the potency of novel pyrazole-oxadiazoles with that of established drugs. The following tables summarize representative data from published literature, illustrating how such comparisons are presented.

Table 1: Comparative MIC Values (µg/mL) of Pyrazole-Oxadiazole Derivatives Against Gram-Positive Bacteria

Compound IDS. aureusB. subtilisCommercial AgentMIC (µg/mL) vs. S. aureus
PZ-OXD-A 2525Streptomycin>50
PZ-OXD-B 12.525Ciprofloxacin25
PZ-OXD-C 50100--
Data synthesized from literature reports for illustrative purposes.[10][11][18]

Table 2: Comparative MIC Values (µg/mL) of Pyrazole-Oxadiazole Derivatives Against Gram-Negative Bacteria

Compound IDE. coliK. pneumoniaeCommercial AgentMIC (µg/mL) vs. E. coli
PZ-OXD-A 50100Streptomycin25
PZ-OXD-B 2550Ciprofloxacin12.5
PZ-OXD-C >100>100--
Data synthesized from literature reports for illustrative purposes.[2][10][18]

Discussion and Structure-Activity Relationship (SAR) Insights

The data presented in comparative tables often reveal critical insights into the structure-activity relationships (SAR) of the synthesized compounds. For pyrazole-oxadiazole derivatives, studies have shown that the nature and position of substituents on the phenyl rings can dramatically influence antibacterial activity.[1][9]

For instance, the presence of electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃) at specific positions on the benzene ring attached to the pyrazole or oxadiazole core has been shown to enhance antibacterial potency.[1] One study found that a compound with a 3-nitro substitution on one benzene ring and a 4-methoxy substitution on another showed promising activity against both Gram-positive and Gram-negative bacteria.[1] Another investigation demonstrated that compounds containing a trifluoromethyl (-CF₃) group on the pyrazole ring displayed excellent activity.[19]

Furthermore, molecular docking studies in the literature suggest that some pyrazole derivatives may exert their antibacterial effect by inhibiting bacterial DNA gyrase, a mechanism similar to that of fluoroquinolones.[2] This suggests that the pyrazole-oxadiazole scaffold could serve as a valuable starting point for developing inhibitors against well-validated bacterial targets.

Conclusion

The systematic benchmarking of novel pyrazole-oxadiazole compounds against commercial antibiotics is a crucial step in the early-stage drug discovery pipeline. By employing standardized and self-validating protocols such as the broth microdilution MIC assay, researchers can generate reliable, comparative data to identify compounds with significant potential. The evidence from various studies indicates that the pyrazole-oxadiazole scaffold is a versatile and promising framework for the development of new antibacterial agents. Further investigation into the SAR and mechanism of action of potent derivatives is warranted to address the growing challenge of antimicrobial resistance.

References

  • Bhatt, J., et al. (2023). Synthesis and Antibacterial Evaluation of Pyrazole Integrated Oxadiazole Derivatives. International Journal of Scientific Research in Science, Engineering and Technology, 10(4), 244-252. [Link]

  • Umesha, K.B., et al. (2014). Novel pyrazole integrated 1,3,4-oxadiazoles: synthesis, characterization and antimicrobial evaluation. Bioorganic & Medicinal Chemistry Letters, 24(1), 298-301. [Link]

  • Depa, N., & Erothu, H. (2021). Design, synthesis, antibacterial evaluation and molecular docking studies of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives. Medicinal Chemistry Research, 30, 847-858. [Link]

  • Li, Y., et al. (2025). 1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. Journal of Agricultural and Food Chemistry. [Link]

  • Wang, B-L., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2411. [Link]

  • Khan, Z., & Siddiqui, M.F. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. Diagnostics, 9(2), 49. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Gondru, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363. [Link]

  • Wikipedia. (2024). Antibiotic sensitivity testing. [Link]

  • Rda, M.H., et al. (2013). Design, Synthesis, Crystal Structure, and Antimicrobial Evaluation of Novel Pyrazolyl-1,3,5-oxadiazoles, Pyrazolyl-1,2,4-triazoles and their Related Thioglycosides. Letters in Drug Design & Discovery, 10(5), 450-459. [Link]

  • Patel, K.D., et al. (2020). Pyrazole Linked-1,2,4-Oxadiazole Derivatives as Potential Pharmacological Agent: Design, Synthesis and Antimicrobial Study. ResearchGate. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Liu, X-H., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Maccioni, E., et al. (2011). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Pharmaceuticals, 4(6), 854-869. [Link]

  • Chen, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 819-835. [Link]

  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Kankala, S., et al. (2014). Design, synthesis, and characterization of a fluoro substituted novel pyrazole nucleus clubbed with 1,3,4-oxadiazole scaffolds and their biological applications. RSC Advances, 4, 30146-30157. [Link]

  • Wang, B-L., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI. [Link]

  • Mogilaiah, K., et al. (2012). Synthesis and Antimicrobial Activity of Linked Heterocyclics Containing Pyrazole and Oxadiazoles. Journal of the Korean Chemical Society, 56(5), 572-576. [Link]

  • Kumar, A., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis, 19(6), 614-633. [Link]

  • Florentino, I.F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 667868. [Link]

  • Kumar, A., et al. (2025). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. [Link]

  • NIAID. (2022). Improved non-redundant species screening panels for benchmarking the performance of new investigational antibacterial candidates against Category A and B priority pathogens. JAC-Antimicrobial Resistance, 4(2), dlac028. [Link]

  • Access to Medicine Foundation. (2021). Antimicrobial Resistance Benchmark 2021. [Link]

Sources

Comparative

Efficacy Comparison of Pyrazolo-Pyrimidinones in Inflammatory Pain Models: A Mechanistic and Methodological Guide

The management of chronic inflammatory pain has historically relied on non-steroidal anti-inflammatory drugs (NSAIDs) and mu-opioid receptor (MOR) agonists. However, the dose-limiting toxicities of NSAIDs and the severe...

Author: BenchChem Technical Support Team. Date: March 2026

The management of chronic inflammatory pain has historically relied on non-steroidal anti-inflammatory drugs (NSAIDs) and mu-opioid receptor (MOR) agonists. However, the dose-limiting toxicities of NSAIDs and the severe tolerance and dependence liabilities of opioids necessitate the development of novel, non-addictive therapeutics[1]. Recently, the pyrazolo-pyrimidinone scaffold has emerged as a highly privileged chemotype in pain neurobiology[2]. By structurally tuning this core, researchers have developed highly selective inhibitors of Adenylyl Cyclase Type 1 (AC1)[1][2] and potent antagonists of the Sigma-1 Receptor (σ1R)[3].

This guide provides an objective, data-driven comparison of pyrazolo-pyrimidinone derivatives, detailing their mechanistic causality, physicochemical optimization, and comparative efficacy in validated in vivo inflammatory pain models.

Part 1: Mechanistic Causality & Target Biology

Adenylyl Cyclase 1 (AC1) Inhibition

AC1 is a calcium/calmodulin (Ca²⁺/CaM)-stimulated enzyme predominantly localized in the central nervous system (CNS), specifically within the anterior cingulate cortex (ACC) and the spinal cord[1][4]. During chronic inflammatory pain, peripheral injury triggers excessive postsynaptic Ca²⁺ influx in these regions. This calcium binds to calmodulin, hyperactivating AC1 to produce cyclic AMP (cAMP), which drives downstream protein kinase A (PKA) signaling and central sensitization[1].

The Causality of Target Selection: AC1 knockout mice exhibit a near-complete loss of behavioral pain sensitization in inflammatory models but retain normal acute physiological pain responses[1][4]. Therefore, inhibiting AC1 suppresses pathological chronic pain without masking protective acute pain or inducing opioid-like tolerance[4].

AC1_Pathway Stimulus Inflammatory Stimulus (Peripheral Injury) Ca_Influx Postsynaptic Ca2+ Influx (ACC & Spinal Cord) Stimulus->Ca_Influx CaM Ca2+/Calmodulin Complex Ca_Influx->CaM AC1 Adenylyl Cyclase 1 (AC1) Activation CaM->AC1 cAMP cAMP Production & PKA Signaling AC1->cAMP Sensitization Central Sensitization (Chronic Pain / Allodynia) cAMP->Sensitization Inhibitor Pyrazolo-Pyrimidinones (e.g., 7-47A) Inhibitor->AC1

Mechanism of AC1-mediated central sensitization and targeted inhibition by pyrazolo-pyrimidinones.

Sigma-1 Receptor (σ1R) Antagonism

Alternatively, specific cyclic substitutions on the pyrazolo[3,4-d]pyrimidine core yield compounds that act as σ1R antagonists[3]. The σ1R acts as an intracellular chaperone that modulates targets involved in the amplification of nociceptive messages. Antagonizing this receptor blunts central sensitization, providing an orthogonal mechanism for treating inflammatory pain[3].

Part 2: Physicochemical Optimization & Efficacy Comparison

A major historical hurdle for pyrazolo-pyrimidinone AC1 inhibitors was poor aqueous solubility, which severely limited systemic dosing and in vivo exposure[1][2]. Earlier iterations (like the oxadiazole AC10065 or early pyrimidinone-pyrazolobenzamides) exhibited potent in vitro activity but failed to achieve sufficient bioavailability due to high crystal packing energy[4].

Structural Causality: To overcome this, medicinal chemists modified the amide linker of the scaffold to an amine linker. This strategic substitution increased the rotational degrees of freedom within the molecule, significantly reducing crystal packing energy and drastically improving aqueous solubility (e.g., the second-generation lead 7-47A achieved 74 μM solubility)[2][4]. This optimization was the critical turning point allowing for robust in vivo efficacy testing.

Table 1: Quantitative Comparison of Pyrazolo-Pyrimidinones in Pain Models
CompoundPrimary TargetTarget Potency (IC₅₀ / Kᵢ)Aqueous SolubilityIn Vivo Efficacy ModelEfficacy Outcome
7-47A (AC10142A) AC1 (Inhibitor)AC1 IC₅₀ = 0.26 μM74 ± 7 μMRat CFA Model (Inflammatory)Significant antiallodynic efficacy; adequate CNS exposure[2][4].
AC10102 AC1 (Inhibitor)AC1 IC₅₀ = 0.54 μMPoor (< 10 μM)N/A (Limited by solubility)High in vitro potency, but poor in vivo translation[4].
ST034307 (Chromone) AC1 (Inhibitor)AC1 IC₅₀ = 2.3 μMPoorMouse Inflammatory PainModest analgesia, severely hampered by dosing limits[1].
Compound 12f σ1R (Antagonist)Kᵢ = High AffinityGood (Thermodynamic)Mouse Formalin & CapsaicinPotent antinociception in Phase II (inflammatory sensitization)[3].

Part 3: Standardized In Vivo Inflammatory Pain Models

To rigorously evaluate the efficacy of these compounds, researchers employ standardized in vivo models. The protocols below are designed as self-validating systems, incorporating internal controls to ensure data integrity.

CFA_Protocol Acclimation 1. Baseline Acclimation & von Frey Testing CFA 2. Intraplantar CFA Injection (Induce Inflammation) Acclimation->CFA Incubation 3. 24-48h Development of Mechanical Allodynia CFA->Incubation Dosing 4. Administer Pyrazolo-Pyrimidinone (IP/PO) Incubation->Dosing Readout 5. Efficacy Readout (Withdrawal Threshold) Dosing->Readout

Step-by-step workflow of the Complete Freund's Adjuvant (CFA) inflammatory pain model.

Protocol 1: Rat Complete Freund's Adjuvant (CFA) Model for Mechanical Allodynia

The CFA model is the gold standard for assessing chronic inflammatory pain. It induces a localized immune response, leading to sustained mechanical allodynia (hypersensitivity to touch)[1][2].

Step-by-Step Methodology:

  • Baseline Testing (Internal Validation): Acclimate rats to elevated wire mesh cages for 30 minutes. Apply von Frey filaments of ascending force to the plantar surface of both hind paws. Record the baseline withdrawal threshold (typically ~15g in healthy rats).

  • Induction of Inflammation: Inject 50 μL of CFA (1 mg/mL heat-killed Mycobacterium tuberculosis suspended in mineral oil) subcutaneously into the intraplantar region of the right hind paw. The left (contralateral) paw remains uninjected as a negative internal control.

  • Development Phase: Allow 24–48 hours for inflammation and central sensitization to peak. Re-test withdrawal thresholds; a successful induction is validated by a significant drop in the right paw threshold (e.g., < 4g), with the left paw remaining at baseline.

  • Compound Administration: Administer the pyrazolo-pyrimidinone test compound (e.g., 7-47A at 10 mg/kg) via intraperitoneal (IP) or oral (PO) routes. Include a vehicle-only group (negative control) and a Gabapentin group (positive control).

  • Efficacy Readout: Measure von Frey thresholds at 1, 3, and 6 hours post-dose. Efficacy is quantified by the reversal of allodynia (restoration of the withdrawal threshold toward the 15g baseline)[2][4].

Application Scientist Insight: A common pitfall in the CFA model is failing to account for systemic sedation, which can mimic analgesia. Always monitor the contralateral paw; if the withdrawal threshold of the uninjured paw increases significantly post-dosing, the compound is likely inducing motor impairment or sedation rather than true target-mediated antiallodynic efficacy.

Protocol 2: Mouse Formalin Test for Biphasic Pain

This model is utilized to differentiate between acute nociception and inflammatory central sensitization, making it ideal for profiling σ1R antagonists like Compound 12f[3][5].

Step-by-Step Methodology:

  • Pre-Dosing: Administer the test compound 30 minutes prior to the noxious stimulus.

  • Formalin Injection: Inject 20 μL of a 2.5% formalin solution into the intraplantar surface of the right hind paw.

  • Biphasic Behavioral Scoring: Place the mouse in an observation chamber and record the time spent licking or biting the injected paw.

    • Phase I (0–5 mins): Represents direct chemical activation of peripheral C-fibers (acute pain).

    • Quiescent Period (5–15 mins): Minimal behavioral response.

    • Phase II (15–45 mins): Represents the inflammatory response and subsequent central sensitization in the spinal cord.

  • Data Interpretation: Effective pyrazolo-pyrimidinones targeting central sensitization (via AC1 or σ1R) will prominently reduce licking behaviors in Phase II, validating their mechanism of action against inflammatory pain[3].

Application Scientist Insight: Strict temperature control of the testing environment is critical. Fluctuations in ambient temperature can alter peripheral blood flow, directly skewing the Phase I acute nociceptive response and increasing inter-subject variability.

References

1.[2] Title: Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain Source: ACS Publications / Journal of Medicinal Chemistry URL: 2

2.[4] Title: Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain (PMC Full Text) Source: National Institutes of Health (NIH) / PubMed Central URL: 4

3.[3] Title: Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 2: Introduction of cyclic substituents in position 4 Source: National Institutes of Health (NIH) / PubMed Central URL: 3

4.[5] Title: Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino Derivatives Source: National Institutes of Health (NIH) / PubMed Central URL: 5

5.[1] Title: Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain Source: National Institutes of Health (NIH) / PubMed Central URL: 1

Sources

Validation

Anticoagulant Activity of Pyrazolyl Piperidine Analogs Compared to Heparin: A Comprehensive Technical Guide

Executive Summary & Pharmacological Shift The landscape of anticoagulant therapy is undergoing a paradigm shift from indirect, multi-target inhibitors to highly specific, direct oral anticoagulants (DOACs). While Unfract...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Shift

The landscape of anticoagulant therapy is undergoing a paradigm shift from indirect, multi-target inhibitors to highly specific, direct oral anticoagulants (DOACs). While Unfractionated Heparin (UFH) has been the clinical gold standard for acute thromboembolic events, its reliance on Antithrombin III (ATIII) and parenteral administration limits its long-term utility[1]. Recently, pyrazolyl piperidine analogs have emerged as a potent new class of direct Factor Xa (FXa) inhibitors. This guide provides an objective, data-driven comparison of these novel analogs against Heparin, detailing their mechanistic advantages, structural activity relationships (SAR), and the self-validating experimental protocols used to quantify their efficacy[2].

Mechanistic Comparison: Direct vs. Indirect Inhibition

To understand the experimental data, we must first establish the causality behind the different mechanisms of action.

Heparin (Indirect Inhibition): Heparin is a polydisperse polysaccharide that does not possess intrinsic anticoagulant activity. Instead, it binds to Antithrombin III (ATIII) via a specific pentasaccharide sequence. This binding induces a conformational change in ATIII, accelerating its ability to inactivate Thrombin (Factor IIa) and Factor Xa by up to 1000-fold[1]. Because it requires a cofactor, Heparin's pharmacokinetics can be unpredictable, often necessitating continuous monitoring[3].

Pyrazolyl Piperidine Analogs (Direct Inhibition): Unlike Heparin, pyrazolyl piperidines act independently of ATIII. They are designed to competitively bind directly to the active site of FXa. Molecular docking studies reveal that these analogs mimic the binding mode of Rivaroxaban, occupying the S1 and S4 pockets of the FXa serine endopeptidase[2]. Targeting FXa is highly efficient due to the coagulation cascade's amplification effect: inhibiting one molecule of FXa prevents the generation of approximately 1,000 molecules of Thrombin[4].

CoagulationCascade Intrinsic Intrinsic Pathway (Contact Activation) FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FactorX FactorXa Factor Xa (Active) FactorX->FactorXa Activation Prothrombin Prothrombin (II) FactorXa->Prothrombin Cleaves Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Heparin Heparin + ATIII (Indirect Inhibitor) Heparin->FactorXa Inhibits (via ATIII) Heparin->Thrombin Inhibits (via ATIII) Pyrazolyl Pyrazolyl Piperidines (Direct FXa Inhibitor) Pyrazolyl->FactorXa Direct Inhibition

Mechanistic comparison of Heparin (ATIII-dependent) vs. Pyrazolyl Piperidines (Direct FXa).

Experimental Performance & Quantitative Data

In rigorous in vitro evaluations, pyrazolyl piperidine analogs—specifically Compound 4a (featuring a 4-chlorophenyl substitution)—demonstrated exceptional anticoagulant properties[2]. The table below summarizes the comparative performance data between standard Unfractionated Heparin and Compound 4a.

Pharmacological ParameterUnfractionated Heparin (Standard)Pyrazolyl Piperidine (Compound 4a)
Primary Target Antithrombin III (ATIII)Factor Xa (FXa)
Mechanism of Action Indirect (ATIII-dependent)Direct (Competitive binding to S1/S4)
In vitro FXa IC50 N/A (Requires ATIII cofactor)13.4 nM
aPTT Clotting Time Dose-dependent extension>1000 s (at 10, 20, 30 µg/mL)
PT Clotting Time Dose-dependent extension>1000 s (at 10, 20, 30 µg/mL)
Administration Route Parenteral (IV/SC)Potential Oral (DOAC profile)

Data derived from Rayani et al. (2022) indicating Compound 4a's superior relative clotting time profile at tested concentrations[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of these compounds relies on self-validating assay systems. Below are the step-by-step methodologies used to generate the comparative data.

Protocol A: In Vitro Chromogenic FXa Inhibition Assay

Rationale: This assay isolates FXa activity from the rest of the coagulation cascade, proving that the pyrazolyl piperidine analogs act directly on the enzyme without needing plasma cofactors (unlike Heparin).

  • Buffer Preparation: Prepare a reaction buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4, 0.1% BSA) to maintain enzyme stability.

  • Enzyme Addition: Add purified human Factor Xa to the microplate wells.

  • Inhibitor Incubation: Introduce the test compound (e.g., Compound 4a) at varying concentrations (0.1 nM to 10 µM). Incubate for 10 minutes at 37°C to allow steady-state binding.

  • Substrate Addition: Add a specific FXa chromogenic substrate (e.g., S-2222). FXa cleaves the substrate, releasing a chromophore (p-nitroaniline).

  • Kinetic Measurement: Measure absorbance continuously at 405 nm using a microplate reader.

  • Self-Validation Checkpoint: The assay must include a Blank (buffer + substrate) to subtract background noise, a Vehicle Control (DMSO + enzyme + substrate) to establish 100% Vmax, and a Positive Control (Rivaroxaban) to validate the system's sensitivity to known direct inhibitors[2].

Protocol B: Prothrombin Time (PT) and aPTT Coagulation Assays

Rationale: PT measures the extrinsic pathway, while aPTT measures the intrinsic pathway. Testing both ensures the compound effectively halts coagulation regardless of the initiation trigger[2].

  • Plasma Preparation: Collect human blood in 3.2% sodium citrate tubes (to chelate calcium and prevent premature clotting). Centrifuge to obtain platelet-poor plasma (PPP).

  • Compound Incubation: Spike the plasma with Compound 4a or Heparin at concentrations of 10, 20, and 30 µg/mL. Incubate at 37°C for 3 minutes.

  • Reagent Addition (PT): Add Thromboplastin reagent (containing Tissue Factor and phospholipids), followed immediately by 0.025 M CaCl₂ to initiate the extrinsic cascade.

  • Reagent Addition (aPTT): Add an activator (e.g., silica or ellagic acid) and cephalin (phospholipid). Incubate for 3 minutes, then add 0.025 M CaCl₂ to initiate the intrinsic cascade.

  • Measurement: Record the time to clot formation using a mechanical or optical coagulometer.

  • Self-Validation Checkpoint: A baseline vehicle control must yield normal physiological clotting times (PT: ~11-13s, aPTT: ~25-35s). If the baseline fails, the plasma batch is discarded.

AssayWorkflow Plasma Human Plasma Preparation Incubation Compound Incubation (Heparin or Analog 4a) Plasma->Incubation ReagentPT Add PT Reagent (Tissue Factor + Ca2+) Incubation->ReagentPT PT Assay ReagentaPTT Add aPTT Reagent (Phospholipid + Ca2+) Incubation->ReagentaPTT aPTT Assay Measure Optical/Mechanical Clotting Time (s) ReagentPT->Measure ReagentaPTT->Measure

Step-by-step workflow for evaluating PT and aPTT coagulation times in human plasma.

Structural Activity Relationship (SAR) Insights

The superiority of specific pyrazolyl piperidine analogs over others lies in their precise molecular architecture. According to SAR and Density Functional Theory (DFT) studies, the substitution on the phenyl ring is critical for optimal binding[2].

  • The 4-Chlorophenyl Advantage: Compound 4a utilizes a 4-chlorophenyl group. The electronegative chlorine atom enhances lipophilic interactions within the S1 pocket of Factor Xa.

  • Binding Mode: Similar to the cocrystallized Rivaroxaban ligand, the pyrazole core acts as a rigid scaffold that perfectly orients the piperidine and substituted phenyl rings into the S1 and S4 pockets, physically blocking the active site from interacting with Prothrombin[2].

Conclusion

While Heparin remains a vital tool in acute clinical settings, its indirect mechanism and bleeding risks highlight the need for safer alternatives[5]. Pyrazolyl piperidine analogs, particularly Compound 4a, demonstrate profound in vitro anticoagulant activity (IC50 = 13.4 nM, clotting times >1000 s) by directly inhibiting FXa[2]. By utilizing self-validating chromogenic and plasma-based assays, researchers can confidently benchmark these novel compounds against traditional therapies, paving the way for the next generation of oral anticoagulants.

References

  • Rayani, R. H., Soni, J. Y., Parmar, D. R., Kusurkar, R. V., Eissa, I. H., Metwaly, A. M., Khalil, A., Zunjar, V., & Battula, S. (2022). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Results in Chemistry, 4, 100355.[Link]

  • Warnock, L. B., & Huang, D. (2023). Heparin. StatPearls. National Center for Biotechnology Information.[Link]

Sources

Comparative

A Comparative Guide to Pyrazole Derivatives as Inhibitors of the HIV Life Cycle

The human immunodeficiency virus (HIV) continues to be a formidable global health challenge, necessitating the development of novel antiretroviral agents that are not only potent but also effective against emerging drug-...

Author: BenchChem Technical Support Team. Date: March 2026

The human immunodeficiency virus (HIV) continues to be a formidable global health challenge, necessitating the development of novel antiretroviral agents that are not only potent but also effective against emerging drug-resistant viral strains.[1][2] Among the diverse heterocyclic scaffolds explored in medicinal chemistry, pyrazole derivatives have emerged as a particularly promising class of compounds with multifaceted anti-HIV activity.[3][4][5][6] This guide provides a comparative analysis of various pyrazole derivatives, detailing their inhibitory effects across different stages of the HIV life cycle. We will delve into the experimental data supporting these claims and provide detailed protocols for the key assays used in their evaluation, offering researchers and drug development professionals a comprehensive resource for assessing this important class of inhibitors.

The HIV Life Cycle: A Landscape of Therapeutic Targets

The replication cycle of HIV presents several key processes that can be targeted by antiretroviral drugs. A simplified overview of this cycle is crucial for understanding the mechanism of action of various inhibitors.

HIV_Life_Cycle cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Integration Transcription Transcription Integration->Transcription Host Machinery Translation Translation Transcription->Translation Viral Proteins Viral Proteins Translation->Viral Proteins Assembly Assembly Viral Proteins->Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation Protease Cleavage HIV Virion HIV Virion Binding & Fusion Binding & Fusion HIV Virion->Binding & Fusion Entry Binding & Fusion->Viral RNA Infectious Virion Infectious Virion Maturation->Infectious Virion RT_Inh Reverse Transcriptase Inhibitors (NNRTIs like some Pyrazoles) RT_Inh->Viral RNA Int_Inh Integrase Inhibitors (e.g., Pyrazolone derivatives) Int_Inh->Viral DNA Prot_Inh Protease Inhibitors (e.g., Pyrazole derivative 5f) Prot_Inh->Maturation Entry_Inh Entry_Inh Entry_Inh->Binding & Fusion

Caption: The HIV life cycle and key points of inhibition by antiretroviral agents.

Pyrazole Derivatives as Multi-Target HIV Inhibitors

The versatility of the pyrazole scaffold allows for the design of molecules that can interfere with various HIV enzymes, and in some cases, exhibit dual-target potential.[3] This multi-pronged approach is advantageous in combating the development of drug resistance.

Inhibition of Viral Entry

The initial step of HIV infection involves the virus binding to the host cell receptors (CD4) and co-receptors (CCR5 or CXCR4), followed by fusion of the viral and cellular membranes.[7][8] Pyrazole derivatives have been identified that can disrupt this process.

A study investigating novel pyrazole derivatives synthesized from 3-benzoylbenzofurans identified compounds 5f and 5h as potent inhibitors of HIV entry.[1] A time-of-addition assay demonstrated that these compounds act at the early stages of infection.[2]

Comparative Inhibitory Activity of Entry-Inhibiting Pyrazole Derivatives
CompoundVirus StrainIC50 (µM)Cytotoxicity (CC50 in TZM-bl cells, µM)Selectivity Index (SI = CC50/IC50)
5f Q23 (Subtype A)0.39 ± 0.1336.07 ± 4.5492.49
CAP210 (Subtype C)1.00 ± 0.1536.43
5h Q23 (Subtype A)< 10> 100> 10
CAP210 (Subtype C)6.31 ± 0.31> 15.85

Data synthesized from Maseko et al. (2025).[1]

The promising activity of these compounds, particularly 5f , warrants further investigation into their precise binding targets, which could include the viral envelope glycoproteins or host cell co-receptors.[9]

Experimental Protocol: HIV Pseudovirus Entry Assay

This assay is fundamental for evaluating inhibitors of viral entry.

Pseudovirus_Entry_Assay cluster_prep Preparation cluster_infection Infection cluster_detection Detection Seed TZM-bl cells Seed TZM-bl cells Prepare compound dilutions Prepare compound dilutions Add compound to cells Add compound to cells Prepare compound dilutions->Add compound to cells Add HIV pseudovirus Add HIV pseudovirus Add compound to cells->Add HIV pseudovirus Incubate (48h) Incubate (48h) Add HIV pseudovirus->Incubate (48h) Lyse cells Lyse cells Incubate (48h)->Lyse cells Add luciferase substrate Add luciferase substrate Lyse cells->Add luciferase substrate Measure luminescence Measure luminescence Add luciferase substrate->Measure luminescence

Caption: Workflow for the HIV pseudovirus entry assay.

Step-by-Step Methodology:

  • Cell Seeding: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 Tat promoter, are seeded in 96-well plates and incubated overnight.

  • Compound Preparation: The pyrazole derivatives and control drugs are serially diluted to the desired concentrations.

  • Treatment and Infection: The culture medium is replaced with fresh medium containing the diluted compounds. After a short pre-incubation, a standardized amount of HIV pseudovirus is added to each well.

  • Incubation: The plates are incubated for 48 hours to allow for viral entry, integration, and expression of the luciferase reporter gene.

  • Lysis and Detection: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral entry, is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Inhibition of Reverse Transcriptase

Reverse transcriptase (RT) is a key viral enzyme that converts the single-stranded viral RNA genome into double-stranded DNA, a crucial step for integration into the host genome.[10][11] Pyrazole derivatives have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3][9][12]

Lersivirine, a pyrazole derivative, was a potent NNRTI that reached phase III clinical trials but was discontinued due to a lack of improved efficacy over existing drugs.[1] More recent studies have identified other pyrazole compounds with significant anti-RT activity. For instance, certain pyrazole-piperidine compounds have demonstrated dual inhibition of both HIV-RT and viral entry.[1][7]

Comparative Inhibitory Activity of RT-Inhibiting Pyrazole Derivatives
CompoundTargetIC50 (µM)
LersivirineHIV-1 RTPotent (specific value varies by study)
Pyrazole-piperidine derivativeHIV-1 RT9
Unnamed pyrazole compoundsHIV-1 RT0.93 and 1.28

Data synthesized from various sources.[1]

Computational docking studies have provided insights into the binding of pyrazole derivatives to the non-nucleoside binding pocket of HIV-1 RT, highlighting key interactions with aromatic residues.[3]

Experimental Protocol: HIV-1 Reverse Transcriptase Assay (Colorimetric)

This assay measures the activity of RT by quantifying the amount of synthesized DNA.[11][13][14]

RT_Assay cluster_reaction RT Reaction cluster_elisa ELISA Detection Prepare reaction mix (template, dNTPs) Prepare reaction mix (template, dNTPs) Add RT enzyme and inhibitor Add RT enzyme and inhibitor Prepare reaction mix (template, dNTPs)->Add RT enzyme and inhibitor Incubate (1-2h at 37°C) Incubate (1-2h at 37°C) Add RT enzyme and inhibitor->Incubate (1-2h at 37°C) Transfer to streptavidin plate Transfer to streptavidin plate Incubate (1-2h at 37°C)->Transfer to streptavidin plate Add anti-DIG-HRP Add anti-DIG-HRP Transfer to streptavidin plate->Add anti-DIG-HRP Add ABTS substrate Add ABTS substrate Add anti-DIG-HRP->Add ABTS substrate Measure absorbance Measure absorbance Add ABTS substrate->Measure absorbance

Caption: Workflow for a colorimetric HIV-1 RT assay.

Step-by-Step Methodology:

  • Reaction Setup: A reaction mixture containing a template/primer hybrid, digoxigenin (DIG)- and biotin-labeled dUTP, and other dNTPs is prepared.

  • Enzyme and Inhibitor Addition: Recombinant HIV-1 RT and the pyrazole test compounds are added to the reaction mixture.

  • Incubation: The reaction is incubated to allow for DNA synthesis.

  • Capture: The reaction mixture is transferred to a streptavidin-coated microplate, where the biotin-labeled DNA product is captured.

  • Detection: An anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) is added, followed by a colorimetric HRP substrate (e.g., ABTS).

  • Measurement: The absorbance is measured, which is proportional to the amount of DNA synthesized and thus the RT activity.

Inhibition of HIV Integrase

HIV integrase (IN) is the enzyme responsible for inserting the viral DNA into the host cell's genome, a process known as integration.[15][16] This is an essential step for establishing a productive and persistent infection. Several pyrazole and pyrazolone derivatives have been designed and evaluated as HIV-1 IN inhibitors.[15][17][18]

One study detailed the design of novel 6-(pyrazolylmethyl)-4-quinoline-3-carboxylic acid derivatives as potential IN inhibitors.[15] Another reported on pyrrolyl-pyrazole carboxylic acids as non-diketo acid inhibitors of the RNase H function of reverse transcriptase, which also showed selectivity against integrase.[17][19]

Comparative Inhibitory Activity of Integrase-Inhibiting Pyrazole Derivatives
Compound ClassTargetIC50 (µM)
6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acidsHIV-1 IntegraseVaries by derivative
Pyrrolyl–pyrazole carboxylic acids (e.g., 11b)RNase H0.27
IntegraseLow activity (demonstrating selectivity)
Phenyl-substituted pyrazolones (e.g., 5j)Integrase (Strand Transfer)12 ± 1

Data synthesized from multiple sources.[17][18]

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of integrase to insert a donor DNA into a target DNA.[20][21][22][23]

Integrase_Assay cluster_coating Plate Coating cluster_reaction Integrase Reaction cluster_detection Detection Coat plate with donor DNA Coat plate with donor DNA Add IN enzyme and inhibitor Add IN enzyme and inhibitor Coat plate with donor DNA->Add IN enzyme and inhibitor Add target DNA Add target DNA Add IN enzyme and inhibitor->Add target DNA Incubate Incubate Add target DNA->Incubate Add HRP-labeled antibody Add HRP-labeled antibody Incubate->Add HRP-labeled antibody Add colorimetric substrate Add colorimetric substrate Add HRP-labeled antibody->Add colorimetric substrate Measure absorbance Measure absorbance Add colorimetric substrate->Measure absorbance

Caption: Workflow for an HIV-1 integrase strand transfer assay.

Step-by-Step Methodology:

  • Plate Preparation: A streptavidin-coated 96-well plate is coated with a biotin-labeled double-stranded donor substrate (DS) DNA mimicking the HIV-1 LTR end.

  • Enzyme and Inhibitor Loading: Recombinant HIV-1 integrase is added to the wells, followed by the pyrazole test compounds.

  • Strand Transfer Reaction: A double-stranded target substrate (TS) DNA with a 3'-end modification is added to initiate the strand transfer reaction.

  • Incubation: The plate is incubated to allow the integrase to catalyze the insertion of the DS DNA into the TS DNA.

  • Detection: The integrated product is detected using an HRP-labeled antibody that recognizes the modification on the TS DNA.

  • Measurement: A colorimetric substrate is added, and the absorbance is read, which is proportional to the integrase strand transfer activity.

Inhibition of HIV Protease

HIV protease is an aspartyl protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a process vital for the production of infectious virions.[24] Inhibition of this enzyme results in the release of immature, non-infectious viral particles. Pyrazole derivatives have also been shown to inhibit HIV-1 protease.[1][3][25]

In the same study that identified entry inhibitors, the pyrazole derivative 5f was also found to be the most active inhibitor of HIV-1 protease among the tested compounds, with an IC50 value of 31.59 ± 3.83 µM.[1][2] Molecular docking studies suggested competitive inhibition, with the compound interacting with the active site of the enzyme.[1]

Experimental Protocol: HIV-1 Protease Activity Assay (FRET)

This is a common and sensitive method for continuously measuring HIV protease activity, well-suited for high-throughput screening of inhibitors.[24][26]

Protease_Assay cluster_setup Reaction Setup cluster_measurement Measurement Prepare FRET substrate Prepare FRET substrate Add HIV protease and inhibitor Add HIV protease and inhibitor Prepare FRET substrate->Add HIV protease and inhibitor Incubate at 37°C Incubate at 37°C Add HIV protease and inhibitor->Incubate at 37°C Monitor fluorescence increase Monitor fluorescence increase Incubate at 37°C->Monitor fluorescence increase

Caption: Workflow for a FRET-based HIV-1 protease assay.

Step-by-Step Methodology:

  • Reagent Preparation: A synthetic peptide substrate containing a specific HIV protease cleavage site is used. This peptide is labeled with a fluorescent donor (fluorophore) and a quencher molecule.

  • Reaction Initiation: The FRET peptide substrate, recombinant HIV-1 protease, and various concentrations of the pyrazole test compound are combined in a microplate.

  • Fluorescence Monitoring: In the intact peptide, the quencher suppresses the fluorescence of the donor via Fluorescence Resonance Energy Transfer (FRET). When the protease cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence. This increase is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The IC50 value is calculated by plotting the reaction rate against the inhibitor concentration.

Conclusion and Future Directions

Pyrazole derivatives represent a highly versatile and promising scaffold for the development of novel anti-HIV agents.[3][4][5][6] Their demonstrated ability to inhibit multiple key viral enzymes—reverse transcriptase, integrase, and protease—as well as the entry process, underscores their potential in combination antiretroviral therapy and in combating drug resistance.[1][3] The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Future efforts should focus on optimizing the potency and pharmacokinetic properties of these derivatives, as well as exploring their efficacy against a broader range of HIV-1 subtypes and drug-resistant strains. The potential for developing dual-target inhibitors from the pyrazole class remains a particularly exciting avenue for further investigation.[3]

References

  • Mishra, V., & Dwivedi, D. K. (2025). A Computational Analysis of the Anti-HIV Pyrazole Derivatives. International Journal for Multidisciplinary Research (IJFMR), 7(5). [Link]

  • Maseko, S. B., et al. (2025). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Medicinal Chemistry. [Link]

  • Kumar, S., et al. (2022). Pyrazole Containing Anti-HIV Agents: An Update. Medicinal Chemistry, 18(8), 831-846. [Link]

  • Messore, A., et al. (2020). Pyrrolyl Pyrazoles as Non-Diketo Acid Inhibitors of the HIV-1 Ribonuclease H Function of Reverse Transcriptase. ACS Medicinal Chemistry Letters. [Link]

  • Gant, T. G., et al. (2008). Design of Annulated Pyrazoles as Inhibitors of HIV-1 Reverse Transcriptase. Journal of Medicinal Chemistry, 51(21), 6657-6669. [Link]

  • Gant, T. G., et al. (2008). Design of annulated pyrazoles as inhibitors of HIV-1 reverse transcriptase. PubMed. [Link]

  • Hilton, B. J., & Wolkowicz, R. (2010). An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. PLoS ONE, 5(6), e10940. [Link]

  • Messore, A., et al. (2020). Pyrrolyl Pyrazoles as Non-Diketo Acid Inhibitors of the HIV-1 Ribonuclease H Function of Reverse Transcriptase. ACS Publications. [Link]

  • An, H., et al. (2015). Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS Medicinal Chemistry Letters. [Link]

  • Kim, B., et al. (2005). Cyclic HIV Protease Inhibitors: Design and Synthesis of Orally Bioavailable, Pyrazole P2/P2' Cyclic Ureas With Improved Potency. PubMed. [Link]

  • ProFoldin. HIV Reverse Transcriptase Assay. ProFoldin. [Link]

  • Kumar, S., et al. (2022). Pyrazole Containing Anti-HIV Agents: An Update. PubMed. [Link]

  • Maseko, S. B., et al. (2025). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Publishing. [Link]

  • Hu, L., et al. (2012). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules. [Link]

  • Jiang, S., et al. (2002). Approaches for Identification of HIV-1 Entry Inhibitors Targeting gp41 Pocket. Current Pharmaceutical Design. [Link]

  • Basappa, et al. (2010). Development of the Next Generation of HIV-1 Integrase Inhibitors: Pyrazolone as a Novel Inhibitor Scaffold. Medicinal Chemistry. [Link]

  • Kumar, S., et al. (2022). Pyrazole Containing Anti-HIV Agents: An Update. Bentham Science. [Link]

  • Aoki, M., et al. (2015). A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors. Frontiers in Microbiology. [Link]

  • Hu, L., et al. (2012). Design, practical synthesis, and biological evaluation of novel 6-(pyrazolylmethyl)-4-quinoline-3-carboxylic acid derivatives as HIV-1 integrase inhibitors. PubMed. [Link]

  • Balakrishnan, P., et al. (2017). Can HIV reverse transcriptase activity assay be a low-cost alternative for viral load monitoring in resource-limited settings?. BMJ Open. [Link]

  • Kuo, C. F., et al. (1995). Assay of HIV-1 protease activity by use of crude preparations of enzyme and biotinylated substrate. PubMed. [Link]

  • Wang, H., et al. (2012). A High-Throughput Assay for HIV-1 Integrase 3'-processing Activity Using Time-Resolved Fluorescence. PubMed. [Link]

  • Jiang, S., et al. (2000). for HIV Entry Inhibitors. SPIE Digital Library. [Link]

  • Neamati, N., et al. (2010). HIV-1 Integrase Inhibitors: Update and Perspectives. ResearchGate. [Link]

  • BioWorld. (2004). Two series of HIV RT inhibitors in early development at Pfizer. BioWorld. [Link]

  • ResearchGate. (n.d.). Models of Resistance to HIV-1 Entry Inhibitors. ResearchGate. [Link]

  • Biswas, P., et al. (2007). HIV-1 Entry Inhibitors: Recent Development and Clinical Use. Journal of Translational Medicine. [Link]

  • National Institutes of Health. (2025). Laboratory Testing for Initial Assessment and Monitoring of People With HIV. National Institutes of Health. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.